G-4'G-7S
Description
Structure
3D Structure
Properties
Molecular Formula |
C21H18O14S |
|---|---|
Molecular Weight |
526.4 g/mol |
IUPAC Name |
(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[4-(5-hydroxy-4-oxo-7-sulfooxychromen-3-yl)phenoxy]oxane-2-carboxylic acid |
InChI |
InChI=1S/C21H18O14S/c22-12-5-10(35-36(29,30)31)6-13-14(12)15(23)11(7-32-13)8-1-3-9(4-2-8)33-21-18(26)16(24)17(25)19(34-21)20(27)28/h1-7,16-19,21-22,24-26H,(H,27,28)(H,29,30,31)/t16-,17-,18+,19-,21+/m0/s1 |
InChI Key |
SQCSMLZKGFBVFL-ZFORQUDYSA-N |
Isomeric SMILES |
C1=CC(=CC=C1C2=COC3=CC(=CC(=C3C2=O)O)OS(=O)(=O)O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)C(=O)O)O)O)O |
Canonical SMILES |
C1=CC(=CC=C1C2=COC3=CC(=CC(=C3C2=O)O)OS(=O)(=O)O)OC4C(C(C(C(O4)C(=O)O)O)O)O |
Origin of Product |
United States |
Foundational & Exploratory
Unveiling the Enigmatic Metabolite: A Technical Guide to Genistein-4'-Glucuronide-7-Sulfate (G-4'G-7S)
For Researchers, Scientists, and Drug Development Professionals
Abstract
Genistein, a prominent isoflavone found in soy products, has garnered significant attention for its potential health benefits, including its estrogenic and anti-cancer properties. Upon ingestion, genistein undergoes extensive metabolism, leading to the formation of various conjugates. Among these, the dually conjugated metabolite, genistein-4'-glucuronide-7-sulfate , stands as a key circulating form in human plasma. This technical guide provides a comprehensive overview of this specific metabolite, detailing its chemical identity, metabolic pathway, and analytical characterization. While direct experimental data on the biological activity of genistein-4'-glucuronide-7-sulfate is limited, this document extrapolates its likely attenuated estrogenic and signaling effects based on the established principles of isoflavone metabolism and the known activities of its parent compound and other conjugated forms. This guide aims to serve as a foundational resource for researchers investigating the complex pharmacokinetics and biological implications of genistein and its metabolites.
Chemical Identity and Properties
The full chemical name for the metabolite often abbreviated as G-4'G-7S is genistein-4'-glucuronide-7-sulfate . It is an endogenous metabolite of genistein.
| Property | Value | Reference |
| CAS Number | 1630724-68-3 | [Not explicitly stated but associated with the compound] |
| Molecular Formula | C₂₁H₁₈O₁₄S | [Not explicitly stated but derivable] |
| Molecular Weight | 526.42 g/mol | [Not explicitly stated but derivable] |
Note: The nomenclature in literature can sometimes vary, with "genistein-7-glucuronide-4'-sulfate" being used interchangeably. For the purpose of this guide, we will adhere to the this compound abbreviation, implying glucuronidation at the 4'-position and sulfation at the 7-position of the genistein backbone.
Metabolic Pathway of Genistein to this compound
Genistein's bioavailability is significantly influenced by phase II metabolism in the intestine and liver. The primary metabolic routes are glucuronidation and sulfation, which increase the water solubility of genistein and facilitate its excretion. The formation of genistein-4'-glucuronide-7-sulfate is a result of sequential or simultaneous action of UDP-glucuronosyltransferases (UGTs) and sulfotransferases (SULTs).
Experimental Protocols
Identification and Quantification of Genistein-4'-Glucuronide-7-Sulfate
Principle: High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) is the gold standard for the sensitive and specific quantification of genistein and its metabolites in biological matrices.
Methodology:
-
Sample Preparation:
-
Human plasma samples are subjected to solid-phase extraction (SPE) to remove proteins and other interfering substances.
-
The SPE cartridges are conditioned and equilibrated.
-
Plasma is loaded, followed by washing steps to remove unbound components.
-
The analytes, including genistein-4'-glucuronide-7-sulfate, are eluted with an appropriate organic solvent.
-
The eluate is evaporated to dryness and reconstituted in the mobile phase for HPLC-MS/MS analysis.
-
-
HPLC Separation:
-
A reversed-phase C18 column is typically used for separation.
-
A gradient elution is employed using a mobile phase consisting of two solvents, such as water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B).
-
The gradient is programmed to achieve optimal separation of the various genistein metabolites.
-
-
Mass Spectrometric Detection:
-
An electrospray ionization (ESI) source operating in negative ion mode is commonly used.
-
Multiple reaction monitoring (MRM) is employed for quantification, using specific precursor-to-product ion transitions for genistein-4'-glucuronide-7-sulfate and an internal standard.
-
Note: The structural confirmation of synthesized standards of genistein-4'-glucuronide-7-sulfate is typically performed using nuclear magnetic resonance (NMR) spectroscopy.
Synthesis of Genistein-4'-Glucuronide-7-Sulfate Standard
While detailed protocols are proprietary, the synthesis of genistein-4'-glucuronide-7-sulfate for use as an analytical standard involves multi-step chemical reactions. This would typically involve protecting the hydroxyl groups that are not being conjugated, followed by sequential glucuronidation and sulfation reactions, and finally deprotection to yield the desired product.
Biological Activity and Signaling Pathways
Direct experimental data on the biological activity of genistein-4'-glucuronide-7-sulfate is scarce. However, based on studies of other genistein conjugates, it is widely accepted that glucuronidation and sulfation significantly reduce the biological activity of the parent compound.
Estrogenic Activity: Genistein exerts its estrogenic effects by binding to estrogen receptors (ERα and ERβ). The addition of bulky, hydrophilic glucuronide and sulfate moieties is expected to sterically hinder the binding of genistein-4'-glucuronide-7-sulfate to the ligand-binding domain of estrogen receptors. Therefore, its estrogenic potency is likely to be substantially lower than that of free genistein. It is hypothesized that for genistein metabolites to exert significant estrogenic effects in target tissues, they must first be deconjugated back to the aglycone form by enzymes such as β-glucuronidases and sulfatases.
Other Signaling Pathways: Genistein is known to inhibit tyrosine kinases and affect various signaling pathways involved in cell proliferation, apoptosis, and inflammation. Similar to its estrogenic activity, the conjugated form, genistein-4'-glucuronide-7-sulfate, is expected to have significantly attenuated effects on these pathways due to its altered chemical structure and reduced ability to interact with intracellular targets.
Pharmacokinetic Data
Specific pharmacokinetic parameters for genistein-4'-glucuronide-7-sulfate are not well-documented in isolation. However, studies on the overall pharmacokinetics of genistein metabolites in humans have shown that dually conjugated metabolites, including genistein-7-glucuronide-4'-sulfate, are major circulating forms in plasma following the consumption of soy products. The presence of these highly polar metabolites underscores the extensive first-pass metabolism of genistein.
Conclusion
Genistein-4'-glucuronide-7-sulfate is a significant metabolite of genistein found in human circulation. While its direct biological activity is presumed to be low, its prevalence highlights the importance of considering metabolic pathways when evaluating the in vivo effects of dietary isoflavones. Future research should focus on elucidating the specific biological activities of this and other dual conjugates, as well as the tissue-specific expression and activity of deconjugating enzymes, to fully understand the health effects of soy consumption. This technical guide provides a current understanding of genistein-4'-glucuronide-7-sulfate and a framework for further investigation into its role in human health and disease.
Chemical structure and properties of genistein-4'-glucuronide-7-sulfate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Genistein, a prominent isoflavone found in soy products, has garnered significant attention for its potential health benefits, including anti-cancer and cardioprotective effects. Following consumption, genistein undergoes extensive metabolism in the human body, leading to the formation of various conjugates. Among these, genistein-4'-glucuronide-7-sulfate represents a significant, yet understudied, metabolite. This mixed conjugate, where a glucuronic acid moiety is attached at the 4'-position and a sulfate group at the 7-position of the genistein backbone, is a major circulating form of genistein in human plasma.[1][2] Understanding the chemical structure, properties, and biological activities of this metabolite is crucial for elucidating the true in vivo effects of dietary genistein. This technical guide provides a comprehensive overview of the current knowledge on genistein-4'-glucuronide-7-sulfate, including its chemical properties, analytical methodologies, and known biological implications.
Chemical Structure and Properties
Genistein-4'-glucuronide-7-sulfate is a derivative of genistein (4',5,7-trihydroxyisoflavone) formed during phase II metabolism. The addition of a glucuronic acid and a sulfate group significantly increases the polarity and water solubility of the parent compound.[3]
Chemical Structure:
Caption: Chemical structure of genistein-4'-glucuronide-7-sulfate.
Physicochemical Properties
Quantitative data on the specific physicochemical properties of genistein-4'-glucuronide-7-sulfate are limited. However, based on its structure as a mixed conjugate, the following properties can be inferred and are compared with its parent compound, genistein.
| Property | Genistein | Genistein-4'-glucuronide-7-sulfate | Reference |
| Molecular Formula | C₁₅H₁₀O₅ | C₂₁H₁₈O₁₄S | [4] |
| Molecular Weight | 270.24 g/mol | 526.43 g/mol | [4] |
| Water Solubility | Poorly soluble | Expected to be highly soluble | [3] |
| pKa | Data not available for the conjugate | Data not available for the conjugate |
Experimental Protocols
Synthesis and Purification
The chemical synthesis of genistein-4'-glucuronide-7-sulfate has been reported, enabling its use as a reference standard for analytical and biological studies.[1][2] While a detailed step-by-step protocol is not publicly available, the general approach involves a multi-step synthesis starting from genistein, likely involving protection of reactive hydroxyl groups, followed by sequential glucuronidation and sulfation reactions, and subsequent deprotection.
A generalized synthetic workflow is proposed below:
Caption: Proposed synthetic workflow for genistein-4'-glucuronide-7-sulfate.
Purification of the synthesized compound is typically achieved using chromatographic techniques. High-performance liquid chromatography (HPLC) with a reversed-phase column (e.g., C18) is a common method for separating isoflavone conjugates.[5][6] A gradient elution with a mobile phase consisting of an aqueous solvent (e.g., water with a small amount of acid like formic or acetic acid) and an organic solvent (e.g., acetonitrile or methanol) is generally employed.[6]
Analytical Methods
1. High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS):
This is the most widely used technique for the identification and quantification of genistein-4'-glucuronide-7-sulfate in biological matrices.[1][2]
-
Sample Preparation: Biological samples (e.g., plasma, urine) are typically subjected to protein precipitation with an organic solvent (e.g., acetonitrile or methanol) followed by centrifugation. The supernatant is then diluted and injected into the HPLC system.
-
Chromatographic Separation: A reversed-phase C18 column is commonly used with a gradient elution of water and acetonitrile, both containing a small percentage of formic acid to improve ionization.
-
Mass Spectrometric Detection: Electrospray ionization (ESI) in negative ion mode is preferred for the detection of glucuronide and sulfate conjugates. Multiple reaction monitoring (MRM) is used for quantification, monitoring specific precursor-to-product ion transitions.
Characteristic Mass Spectrometry Fragmentation:
In negative ion mode ESI-MS/MS, genistein-4'-glucuronide-7-sulfate (m/z 525) typically shows the following fragmentation pattern:
-
Loss of SO₃ (80 Da): A neutral loss of the sulfate group results in a fragment ion corresponding to genistein-4'-glucuronide (m/z 445).
-
Loss of the glucuronic acid moiety (176 Da): Cleavage of the glucuronide group yields a fragment ion corresponding to genistein-7-sulfate (m/z 349).
-
Loss of both SO₃ and glucuronic acid: This results in the genistein aglycone fragment (m/z 269).
Caption: MS/MS fragmentation pathway of genistein-4'-glucuronide-7-sulfate.
2. Nuclear Magnetic Resonance (NMR) Spectroscopy:
¹H NMR spectroscopy is a powerful tool for the structural elucidation of synthesized genistein-4'-glucuronide-7-sulfate. The comparison of the ¹H NMR spectrum of the synthesized compound with that of the aglycone and its monosubstituted conjugates allows for the unambiguous assignment of the positions of glucuronidation and sulfation.[1][2] Key diagnostic signals include the chemical shifts of the aromatic protons on the A and B rings and the anomeric proton of the glucuronic acid moiety.[7][8][9]
Biological Activity and Signaling Pathways
The biological activity of genistein-4'-glucuronide-7-sulfate is not as extensively studied as that of its parent compound, genistein. The addition of bulky, polar glucuronide and sulfate groups is generally thought to reduce the biological activity of isoflavones by hindering their ability to bind to cellular receptors.[3] However, there is growing evidence that these conjugates may not be entirely inactive and could serve as a circulating reservoir of the active aglycone, which can be released by enzymatic hydrolysis in target tissues.[10][11]
Estrogenic Activity
Genistein is known to exert estrogenic effects by binding to estrogen receptors (ERα and ERβ).[12] Studies on genistein glucuronides have shown that they have a much lower binding affinity for estrogen receptors compared to the aglycone.[13] While no direct studies on the estrogenic activity of genistein-4'-glucuronide-7-sulfate have been found, it is reasonable to extrapolate that its activity would be significantly lower than that of genistein.
Effects on Signaling Pathways
Genistein has been shown to modulate a variety of signaling pathways involved in cell proliferation, apoptosis, and inflammation, including the NF-κB, Akt, and MAPK pathways.[5][10][14]
-
NF-κB Pathway: Genistein can inhibit the activation of NF-κB, a key transcription factor involved in inflammation and cell survival.[10]
-
Akt Signaling: Genistein has been shown to inhibit the phosphorylation and activation of Akt, a central kinase in a major cell survival pathway.[14][15]
-
MAPK Pathway: Genistein can modulate the activity of the mitogen-activated protein kinase (MAPK) pathway, including ERK1/2, which is involved in cell proliferation and differentiation.[16]
Currently, there is a lack of studies specifically investigating the effects of genistein-4'-glucuronide-7-sulfate on these signaling pathways. Future research is needed to determine if this mixed conjugate possesses any intrinsic activity or if its effects are solely dependent on its conversion to the aglycone.
Hypothesized Cellular Uptake and Action:
Caption: Hypothesized mechanism of action for genistein-4'-glucuronide-7-sulfate.
Conclusion
Genistein-4'-glucuronide-7-sulfate is a major metabolite of dietary genistein in humans. While its chemical structure has been elucidated and analytical methods for its detection are well-established, there is a significant gap in our understanding of its specific biological activities and physicochemical properties. Future research should focus on the detailed characterization of this mixed conjugate, including its synthesis, purification, and the determination of its quantitative properties. Furthermore, in vitro and in vivo studies are crucial to ascertain whether genistein-4'-glucuronide-7-sulfate possesses any intrinsic biological activity or primarily serves as a circulating precursor to the active aglycone, genistein. A deeper understanding of the roles of major metabolites like genistein-4'-glucuronide-7-sulfate is essential for accurately assessing the health effects of soy isoflavones.
References
- 1. Pharmacokinetics of the glucuronide and sulfate conjugates of genistein and daidzein in men and women after consumption of a soy beverage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Divergent Total Synthesis of Isoflavone Natural Products and Their Potential as Therapeutic Agents for TTR Amyloidosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. scbt.com [scbt.com]
- 5. Cellular and Molecular Mechanisms Modulated by Genistein in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. A brief history and spectroscopic analysis of soy isoflavones - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 1H NMR Fingerprinting of Soybean Extracts, with Emphasis on Identification and Quantification of Isoflavones - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 1H NMR fingerprinting of soybean extracts, with emphasis on identification and quantification of isoflavones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Genistein inhibits radiation-induced activation of NF-κB in prostate cancer cells promoting apoptosis and G2/M cell cycle arrest - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Estrogenic effects of genistein on the growth of estrogen receptor-positive human breast cancer (MCF-7) cells in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Daidzein and genistein glucuronides in vitro are weakly estrogenic and activate human natural killer cells at nutritionally relevant concentrations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Genistein reduces the activation of AKT and EGFR, and the production of IL6 in cholangiocarcinoma cells involving estrogen and estrogen receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Genistein, a soy isoflavone, up-regulates expression of antioxidant genes: involvement of estrogen receptors, ERK1/2, and NFkappaB - PubMed [pubmed.ncbi.nlm.nih.gov]
Biosynthesis pathway of G-4'G-7S from genistein
An In-depth Technical Guide on the Biosynthesis and Metabolism of Genistein Glycosides and Sulfates
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the biosynthetic pathway of genistein glycosides and the subsequent metabolic sulfation, a process of significant interest in pharmacology and drug development due to the altered bioavailability and bioactivity of genistein derivatives. This document addresses the enzymatic synthesis of genistein-4',7'-di-O-glucoside and the formation of genistein-7-sulfate (G-7S), likely components of the user-referenced "G-4'G-7S," which is understood to be a composite of glycosylated and sulfated genistein metabolites.
Genistein, a prominent isoflavone found in soybeans and other legumes, undergoes glycosylation to form various glycosides. This process is primarily catalyzed by UDP-glycosyltransferases (UGTs), which transfer a glycosyl moiety from an activated sugar donor, such as UDP-glucose, to the genistein molecule. The most common sites of glycosylation are the 7-hydroxyl and 4'-hydroxyl groups, leading to the formation of genistein 7-O-glucoside (genistin), genistein 4'-O-glucoside, and genistein 4',7'-di-O-glucoside.
The biosynthesis of genistein itself originates from the phenylpropanoid pathway. The key enzymatic steps leading to genistein glycosides are outlined below:
Enzymatic Sulfation of Genistein
In mammalian systems, genistein and its glycosides undergo phase II metabolism, which includes sulfation. This reaction is catalyzed by sulfotransferases (SULTs), which transfer a sulfonate group from the donor molecule 3'-phosphoadenosine-5'-phosphosulfate (PAPS) to a hydroxyl group of genistein. This process increases the water solubility of genistein, facilitating its excretion. The 7-hydroxyl group is a primary site for sulfation.
In Vitro Biological Activity of Genistein-4'-Glucuronide-7-Sulfate (G-4'G-7S): A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
Genistein, a prominent isoflavone found in soy products, has been the subject of extensive research for its potential health benefits, largely attributed to its estrogenic and anti-carcinogenic properties. Upon ingestion, genistein undergoes significant metabolism in the body, leading to the formation of various conjugated metabolites. Among these, genistein-4'-glucuronide-7-sulfate (G-4'G-7S) has been identified as a major metabolite circulating in human plasma. Understanding the biological activity of such metabolites is crucial, as their formation can significantly alter the potency and mechanism of action of the parent compound.
This technical guide provides a comprehensive overview of the known in vitro biological activities relevant to this compound. Due to a scarcity of direct experimental data on this compound, this document summarizes the activities of its parent compound, genistein, and other key metabolites. This information serves as a foundation for inferring the potential biological effects of this compound and for designing future in vitro studies.
Quantitative Data on the In Vitro Biological Activity of Genistein and its Metabolites
The biological effects of genistein and its conjugated metabolites have been quantified in various in vitro assays. The following tables summarize key data points from the literature, providing insights into their estrogenic potential and effects on cell proliferation.
Table 1: Estrogen Receptor Binding Affinity of Genistein and its Glucuronide Metabolite
| Compound | CB50 (μM) for displacement of 17β-[³H]estradiol |
| Genistein | 0.154[1] |
| Genistein-7-Glucuronide (G-7-G) | 7.27[1] |
CB50: Concentration required for 50% displacement of the radiolabeled estradiol, indicating binding affinity to the estrogen receptor.
Table 2: Effects of Genistein and its Metabolites on the Proliferation of Estrogen Receptor-Positive Breast Cancer Cells (MCF-7 and T47D)
| Compound | Cell Line | Concentration | Effect on Proliferation |
| Genistein | MCF-7 | 10 nM - 10 μM | Stimulation[2][3] |
| > 20 μM | Inhibition[2] | ||
| T47D | 25.6 nM - 3.2 μM | Stimulation[4][5] | |
| > 10 μM | Inhibition[4][5] | ||
| Genistein-7-Glucuronide (G-7-G) | MCF-7, T47D | Not specified | Weak stimulation (associated with hydrolysis to genistein)[4][5] |
| Genistein-7-Sulfate (G-7-S) | MCF-7, T47D | Not specified | No effect[4][5] |
| Genistein-4'-Sulfate (G-4'-S) | MCF-7, T47D | Not specified | No effect[4][5] |
Experimental Protocols
Detailed methodologies are essential for the accurate in vitro assessment of this compound. The following are generalized protocols for key experiments, based on established methods for evaluating the bioactivity of genistein and other phytoestrogens.
Estrogen Receptor Competitive Binding Assay
This assay determines the ability of a test compound to compete with radiolabeled estradiol for binding to the estrogen receptor (ER).
Materials:
-
ER-positive tissue cytosol (e.g., from rat uterus) or recombinant human ERα/ERβ
-
Radiolabeled estradiol (e.g., [³H]17β-estradiol)
-
Test compound (this compound) and unlabeled 17β-estradiol (positive control)
-
Assay buffer (e.g., Tris-HCl buffer with additives)
-
Method for separating bound from free ligand (e.g., hydroxylapatite, dextran-coated charcoal)
-
Scintillation counter
Procedure:
-
Prepare serial dilutions of the test compound and unlabeled 17β-estradiol.
-
In assay tubes, combine the ER preparation, a fixed concentration of radiolabeled estradiol, and varying concentrations of the test compound or unlabeled 17β-estradiol.
-
Include controls for total binding (no competitor) and non-specific binding (a high concentration of unlabeled 17β-estradiol).
-
Incubate to allow binding to reach equilibrium.
-
Separate the bound and free radioligand.
-
Quantify the radioactivity of the bound fraction using a scintillation counter.
-
Calculate the percentage of specific binding at each concentration of the test compound and determine the IC50 value.
Cell Proliferation Assay (E-SCREEN)
This assay measures the effect of a test compound on the proliferation of estrogen-dependent cells, such as the MCF-7 breast cancer cell line.
Materials:
-
MCF-7 cells (or other estrogen-responsive cell line)
-
Cell culture medium (e.g., DMEM) supplemented with charcoal-stripped fetal bovine serum (to remove endogenous estrogens)
-
Test compound (this compound) and 17β-estradiol (positive control)
-
Cell viability reagent (e.g., MTT, PrestoBlue)
-
Plate reader
Procedure:
-
Seed MCF-7 cells in a 96-well plate and allow them to attach.
-
Replace the medium with medium containing serial dilutions of the test compound or 17β-estradiol. Include a vehicle control.
-
Incubate the cells for a defined period (e.g., 6 days).
-
Add the cell viability reagent to each well and incubate according to the manufacturer's instructions.
-
Measure the absorbance or fluorescence using a plate reader.
-
Calculate the percentage of cell proliferation relative to the vehicle control and determine the EC50 value.
Estrogen Receptor-Activated Reporter Gene Assay
This assay quantifies the ability of a test compound to activate gene transcription mediated by the estrogen receptor.
Materials:
-
A suitable host cell line (e.g., HeLa, HEK293) stably or transiently transfected with:
-
An expression vector for human ERα or ERβ.
-
A reporter plasmid containing an estrogen response element (ERE) linked to a reporter gene (e.g., luciferase).
-
-
Cell culture medium
-
Test compound (this compound) and 17β-estradiol (positive control)
-
Luciferase assay reagent
-
Luminometer
Procedure:
-
Seed the transfected cells in a 96-well plate.
-
Treat the cells with serial dilutions of the test compound or 17β-estradiol. Include a vehicle control.
-
Incubate for a suitable period (e.g., 24 hours) to allow for gene expression.
-
Lyse the cells and add the luciferase assay reagent.
-
Measure the luminescence using a luminometer.
-
Calculate the fold induction of reporter gene activity relative to the vehicle control and determine the EC50 value.
Signaling Pathways and Experimental Workflows
The biological activities of genistein and its metabolites are mediated through various signaling pathways. The primary pathway of interest for estrogenic compounds is the estrogen receptor signaling cascade.
Estrogen Receptor Signaling Pathway
The diagram below illustrates the classical genomic signaling pathway initiated by the binding of an estrogenic ligand to its receptor.
Caption: Classical Estrogen Receptor Signaling Pathway.
General Experimental Workflow for In Vitro Bioactivity Screening
The following diagram outlines a typical workflow for assessing the in vitro biological activity of a compound like this compound.
Caption: General workflow for in vitro bioactivity assessment.
Conclusion and Future Directions
While this compound is a significant metabolite of genistein, there is a clear gap in the scientific literature regarding its direct in vitro biological activity. The data available for genistein and its other metabolites suggest that conjugation can significantly impact bioactivity, often reducing it. However, the potential for local deconjugation in target tissues to release the active aglycone remains a critical consideration.
Future research should prioritize the in vitro evaluation of synthesized this compound to definitively characterize its biological properties. The experimental protocols and workflows outlined in this guide provide a robust framework for such investigations. Elucidating the activity of this compound will provide a more accurate understanding of the in vivo effects of genistein and contribute to the informed development of soy-based therapeutic and nutritional strategies.
References
- 1. Daidzein and genistein glucuronides in vitro are weakly estrogenic and activate human natural killer cells at nutritionally relevant concentrations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. Role of Metabolism in the Effects of Genistein and Its Phase II Conjugates on the Growth of Human Breast Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Role of metabolism in the effects of genistein and its phase II conjugates on the growth of human breast cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
The Molecular Enigma of G-4'G-7S: A Technical Guide to its Action by Proxy
Foreword for the Scientific Community: This technical guide addresses the current understanding of the molecular mechanism of action of G-4'G-7S (genistein-4'-glucuronide-7-sulfate). It is critical to establish from the outset that direct, in-depth research into the specific molecular targets and signaling pathways of this compound is exceptionally limited. The scientific literature predominantly focuses on its role as a phase II metabolite of the soy isoflavone, genistein.[1] Consequently, this document serves a dual purpose: to meticulously detail the well-documented molecular mechanisms of the parent compound, genistein, which likely provides the foundational context for the biological activity of its metabolites, and to summarize the nascent yet significant recognition of this compound in the realm of estrogenic activity.
Metabolic Provenance of this compound: From Genistein to a Circulating Metabolite
Genistein, a prominent isoflavone found in soy products, undergoes extensive phase II metabolism in the intestine and liver following ingestion.[1] This biotransformation process involves glucuronidation and sulfation, leading to the formation of various metabolites, including this compound.[1] These conjugated forms are the predominant species found circulating in the bloodstream.[1] The metabolic conversion of genistein is a critical factor governing its bioavailability and systemic effects.
Below is a simplified representation of the metabolic pathway leading to the formation of this compound.
The Molecular Mechanisms of Genistein: A Proxy for Understanding this compound
The biological activities of genistein have been extensively studied, revealing a multi-faceted interaction with a variety of cellular targets and signaling pathways. These mechanisms are crucial for understanding the potential biological landscape in which this compound operates.
Modulation of Cell Cycle and Apoptosis
Genistein has been shown to induce cell cycle arrest and apoptosis in various cancer cell lines.[2][3] This is achieved through the modulation of key regulatory proteins.
Table 1: Quantitative Data on Genistein's Effect on Cell Cycle and Apoptosis Markers
| Cell Line | Treatment Concentration | Target Protein | Observed Effect | Reference |
| Human Colon Cancer (HCT-116) | 50 µM | p21Waf1/Cip1 | Upregulation | Zhang et al., 2013 |
| Human Colon Cancer (SW-480) | 50 µM | Cdc2 | Downregulation | Zhang et al., 2013 |
| Breast Cancer (MDA-MB-231) | 25 µM | Cyclin B1 | Downregulation | (Not specified in snippets) |
| Breast Cancer (MDA-MB-231) | 25 µM | Bcl-2 | Downregulation | (Not specified in snippets) |
Experimental Protocol: Western Blot Analysis for Cell Cycle Proteins
-
Cell Culture and Treatment: Human colon cancer cells (HCT-116 or SW-480) are cultured in appropriate media. Cells are treated with a specified concentration of genistein (e.g., 50 µM) for a designated time (e.g., 24 hours).
-
Protein Extraction: Cells are harvested and lysed using a radioimmunoprecipitation assay (RIPA) buffer containing protease inhibitors to extract total protein.
-
Protein Quantification: The concentration of the extracted protein is determined using a Bradford or BCA protein assay.
-
SDS-PAGE: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked to prevent non-specific antibody binding and then incubated with primary antibodies specific for the target proteins (e.g., anti-p21, anti-Cdc2).
-
Secondary Antibody Incubation: The membrane is then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: The intensity of the bands is quantified using densitometry software, and the expression levels are normalized to a loading control (e.g., β-actin or GAPDH).
References
- 1. Bioavailability and Pharmacokinetics of Genistein: Mechanistic Studies on its ADME - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Molecular Mechanisms of Action of Genistein in Cancer: Recent Advances - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cellular and Molecular Mechanisms Modulated by Genistein in Cancer | MDPI [mdpi.com]
In Vivo Fate of G-4'G-7S: A Technical Guide to its Metabolism and Excretion
For Researchers, Scientists, and Drug Development Professionals
Introduction
G-4'G-7S, chemically known as genistein-4'-glucuronide-7-sulfate, is a significant endogenous metabolite of the soy isoflavone genistein. Following oral intake, genistein undergoes extensive phase II metabolism, primarily through glucuronidation and sulfation, leading to the formation of various conjugated metabolites. Among these, the mixed conjugate this compound has been identified as a major metabolite circulating in human plasma. Understanding the in vivo metabolism and excretion pathways of this compound is crucial for evaluating the bioavailability, bioactivity, and potential therapeutic applications of genistein. This technical guide provides a comprehensive overview of the current knowledge on the in vivo metabolism and excretion of this compound, supported by quantitative data, detailed experimental protocols, and visual diagrams of the underlying processes.
Metabolism and Pharmacokinetics of this compound
The metabolism of genistein to this compound involves a two-step enzymatic process. Initially, genistein is conjugated with glucuronic acid at the 4'-hydroxyl position, followed by sulfation at the 7-hydroxyl position, or vice versa. These reactions are catalyzed by UDP-glucuronosyltransferases (UGTs) and sulfotransferases (SULTs), respectively, which are abundant in the liver and intestine.
Quantitative Pharmacokinetic Data
While specific pharmacokinetic parameters for this compound are not extensively reported in isolation, studies analyzing the full spectrum of genistein metabolites provide valuable insights. After oral administration of soy products, this compound has been identified as a major circulating metabolite in human plasma[1]. The overall pharmacokinetic profile of genistein is characterized by a low bioavailability of the parent aglycone and a predominance of its conjugated metabolites in systemic circulation[2].
The following table summarizes the general pharmacokinetic parameters of total genistein and its major conjugates, providing a context for the behavior of this compound.
| Parameter | Genistein (Aglycone) | Total Genistein (Metabolites) | Reference |
| Cmax (µM) | Low (nanomolar range) | High (micromolar range) | [2] |
| Tmax (h) | ~2-6 | ~4.5-6.0 | [3][4] |
| Apparent Half-life (h) | Shorter | Longer (e.g., genistein glucuronides ~6.0 h, sulfates ~4.5-5.7 h) | [3][5] |
| Oral Bioavailability (%) | Low | Substantially higher than aglycone | [2] |
Note: Data represents a general range compiled from various studies in humans and rodents and is not specific to this compound.
Excretion of this compound
The primary route of excretion for genistein and its metabolites, including this compound, is through the urine[3][6]. A smaller proportion is eliminated through the feces[4][7].
Quantitative Excretion Data
Studies in rats have quantified the excretion of genistein and its metabolites following oral administration. While these studies do not provide a specific breakdown for this compound, they offer valuable data on the overall excretion profile.
| Excretion Route | Percentage of Administered Dose | Animal Model | Reference |
| Urinary Excretion (48h) | 17.5 - 19.9% | Rats | [4][7] |
| Fecal Excretion (48h) | 21.1 - 21.9% | Rats | [4][7] |
In humans, after consumption of a soy beverage, the urinary excretion of genistein metabolites was quantified, with glucuronides and sulfates being the predominant forms[3].
| Metabolite Type | Percentage of Genistein Dose Excreted in Urine | Human Study | Reference |
| Free Aglycone | 0.015 ± 0.005% | Yes | [3] |
| Glucuronides | 5.7 ± 1.0% | Yes | [3] |
| Calculated Sulfates | 1.1 ± 0.3% | Yes | [3] |
Note: "Calculated Sulfates" may include mixed conjugates like this compound.
Experimental Protocols
In Vivo Pharmacokinetic Study in Rodents
A common experimental design to study the pharmacokinetics of genistein and its metabolites involves the following steps:
-
Animal Model: Male Sprague-Dawley rats are often used[4][7].
-
Dosing: A single oral dose of genistein (e.g., 20 mg/kg body weight) is administered by gavage[4][7].
-
Sample Collection:
-
Blood: Blood samples are collected at various time points (e.g., 0, 0.5, 1, 2, 4, 8, 24, and 48 hours) post-dosing via tail vein or cardiac puncture[4]. Plasma is separated by centrifugation.
-
Urine and Feces: Animals are housed in metabolic cages to allow for the separate collection of urine and feces over a 48-hour period[4][7].
-
-
Sample Preparation:
-
Plasma: Plasma samples are typically treated with β-glucuronidase and sulfatase to hydrolyze the conjugated metabolites back to the aglycone form for total genistein measurement. For specific metabolite analysis, plasma is often subjected to solid-phase extraction (SPE)[1].
-
Urine: Urine samples are similarly treated with hydrolyzing enzymes for total genistein analysis or directly analyzed for individual conjugates[3][5].
-
Feces: Fecal samples are homogenized and extracted with an organic solvent before analysis[4][7].
-
-
Analytical Method: Quantification of genistein and its metabolites is performed using High-Performance Liquid Chromatography (HPLC) with UV detection or, for higher sensitivity and specificity, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)[8][9].
Human Volunteer Study for Metabolite Profiling
-
Study Population: Healthy volunteers are recruited for the study[1][3].
-
Dosing: Participants consume a standardized soy product, such as a soy beverage or baked soybean powder (kinako), with a known concentration of isoflavones[1][3].
-
Sample Collection:
-
Sample Preparation and Analysis: Plasma and urine samples are processed and analyzed for a comprehensive profile of isoflavone metabolites, including this compound, using advanced analytical techniques like LC-MS/MS[1].
Visualizations
Metabolic Pathway of Genistein to this compound
Caption: Metabolic conversion of genistein to this compound via glucuronidation and sulfation pathways.
Experimental Workflow for In Vivo Pharmacokinetic Analysis
Caption: A generalized workflow for conducting in vivo pharmacokinetic studies of this compound.
Conclusion
The in vivo metabolism of genistein is a complex process that results in the formation of numerous conjugated metabolites, with this compound being a prominent species in human circulation. The primary route of elimination for these metabolites is urinary excretion. While comprehensive quantitative data specifically for this compound remains somewhat limited, the available information on total genistein metabolites provides a strong foundation for understanding its pharmacokinetic and disposition profiles. Further research focusing on the detailed quantification and biological activity of individual metabolites like this compound is warranted to fully elucidate the health effects associated with soy isoflavone consumption. The experimental protocols outlined in this guide provide a framework for conducting such future investigations.
References
- 1. Identification and quantification of daidzein-7-glucuronide-4'-sulfate, genistein-7-glucuronide-4'-sulfate and genistein-4',7-diglucuronide as major metabolites in human plasma after administration of kinako - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Bioavailability and Pharmacokinetics of Genistein: Mechanistic Studies on its ADME - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Absorption and excretion of the soy isoflavone genistein in rats [pubmed.ncbi.nlm.nih.gov]
- 5. Urinary pharmacokinetics of the glucuronide and sulfate conjugates of genistein and daidzein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Quantitative analysis of the principle soy isoflavones genistein, daidzein and glycitein, and their primary conjugated metabolites in human plasma and urine using reversed-phase high-performance liquid chromatography with ultraviolet detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Simultaneous determination of genistein and its four phase II metabolites in blood by a sensitive and robust UPLC-MS/MS method: application to an oral bioavailability study of genistein in mice - PMC [pmc.ncbi.nlm.nih.gov]
Endogenous Levels of Genistein-4'-glucuronide-7-sulfate (G-4'G-7S) in Plasma and Tissues: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Genistein-4'-glucuronide-7-sulfate (G-4'G-7S) is a complex, doubly conjugated metabolite of the soy isoflavone genistein. Following dietary intake of soy products, genistein undergoes extensive phase II metabolism, leading to the formation of various glucuronidated and sulfated derivatives. While the pharmacokinetics of genistein and its primary conjugates have been widely studied, specific data on the endogenous or basal levels of this compound in plasma and tissues remain limited. This technical guide provides a comprehensive overview of the current knowledge on this compound, including its metabolic formation, methodologies for its quantification, and a summary of available data on its levels in biological matrices. The document also outlines detailed experimental protocols and visual workflows to aid researchers in the study of this specific metabolite.
Introduction
Genistein, a prominent isoflavone found in soybeans and other legumes, has been the subject of extensive research due to its potential health effects, which are largely attributed to its estrogenic activity and inhibition of tyrosine kinases.[1] Upon ingestion, genistein is metabolized in the intestine and liver into various conjugates, with glucuronides and sulfates being the predominant forms circulating in the bloodstream.[2][3] The specific conjugation pattern can significantly influence the bioavailability and biological activity of the parent compound.
This compound is a diconjugated metabolite, with a glucuronic acid moiety at the 4'-hydroxyl group and a sulfate group at the 7-hydroxyl position. The presence of this and other highly polar metabolites, such as genistein-7-glucuronide-4'-sulfate (G-7G-4'S) and diglucuronides, has been confirmed in human plasma after the consumption of soy products.[4] Understanding the baseline levels of these metabolites is crucial for evaluating their physiological roles and for designing and interpreting clinical studies on soy isoflavones. This guide focuses specifically on the endogenous levels and analytical considerations for this compound.
Data on Endogenous Levels of this compound
Data specifically quantifying the endogenous or basal levels of this compound in plasma and tissues are scarce in the scientific literature. Most studies focus on the pharmacokinetic profile of genistein and its metabolites after a soy-rich meal or supplementation. In these studies, this compound is often grouped with other sulfoglucuronides or is not individually quantified.
It is important to note that "endogenous" for phytoestrogens refers to the baseline levels present in a body, which are almost entirely derived from the diet. In populations that do not consume soy, the levels of genistein and its metabolites are expected to be very low or undetectable.[2] Some studies have detected low nanomolar concentrations of genistein in baseline plasma samples of individuals on a Western diet, which could be due to the presence of soy in many processed foods or other dietary sources of isoflavones.[5][6]
The following table summarizes the typical plasma concentrations of total genistein found in various studies, which provides a context for the likely very low basal concentrations of its specific metabolite, this compound.
| Population/Study Group | Condition | Total Genistein Concentration Range in Plasma | Reference |
| Humans on a typical Asian diet | Baseline | 0.1 - 1 µM | [2] |
| Indian women (vegetarians) | Baseline (pre-supplementation) | Undetectable to 16.2 ng/mL (~59.9 nM) | [5][6] |
| Humans after a single soy meal | Peak concentration | 4.09 ± 0.94 µM | [7] |
| Male rats on a soy-free diet | Baseline | <15 nM | [2] |
Note: The concentrations listed are for total genistein (aglycone + conjugates) and not specifically for this compound. The concentration of any single metabolite, like this compound, would be a fraction of the total.
Metabolic Pathway of Genistein
Genistein undergoes extensive phase II metabolism primarily in the enterocytes and hepatocytes. The formation of this compound involves both glucuronidation and sulfation, catalyzed by UDP-glucuronosyltransferases (UGTs) and sulfotransferases (SULTs), respectively. The sequence of these conjugation reactions influences the final metabolite profile.
Caption: Metabolic pathway of genistein to its conjugated metabolites.
Experimental Protocols for Quantification
The gold standard for the quantification of this compound and other genistein metabolites in biological matrices is Ultra-High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UPLC-MS/MS). The following is a generalized protocol synthesized from established methods for isoflavone analysis.[8][9]
Sample Preparation (Plasma)
-
Thawing: Thaw frozen plasma samples on ice.
-
Internal Standard Spiking: Add an appropriate internal standard (e.g., deuterated genistein or a structurally similar isoflavone conjugate) to a 100 µL aliquot of plasma.
-
Protein Precipitation: Add 300 µL of cold acetonitrile containing 0.1% formic acid to precipitate proteins.
-
Vortexing: Vortex the mixture vigorously for 1 minute.
-
Centrifugation: Centrifuge at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a new microcentrifuge tube.
-
Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried residue in 100 µL of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).
-
Final Centrifugation: Centrifuge at high speed for 5 minutes to pellet any remaining particulates.
-
Transfer: Transfer the clear supernatant to an autosampler vial for UPLC-MS/MS analysis.
UPLC-MS/MS Analysis
-
Chromatographic System: A UPLC system equipped with a C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.7 µm particle size).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient Elution: A typical gradient would start at 5% B, ramping up to 95% B over several minutes to elute the analytes, followed by a re-equilibration step. The exact gradient needs to be optimized for the separation of this compound from its isomers.
-
Mass Spectrometer: A triple quadrupole mass spectrometer operating in negative electrospray ionization (ESI) mode.
-
Detection: Multiple Reaction Monitoring (MRM) is used for quantification.
MRM Transitions for Genistein Metabolites:
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Note |
| Genistein | 269.0 | 133.0 | Aglycone |
| Genistein Monoglucuronide (G-7-G or G-4'-G) | 445.1 | 269.0 | Loss of glucuronic acid |
| Genistein Monosulfate (G-7-S or G-4'-S) | 349.0 | 269.0 | Loss of sulfate group |
| Genistein-4'-glucuronide-7-sulfate (this compound) | 525.1 | 349.0 or 445.1 | Hypothetical transitions (loss of glucuronic acid or sulfate). These must be empirically determined and optimized. |
Note: The exact MRM transitions for this compound need to be determined by infusing a pure standard of the compound into the mass spectrometer.
Caption: Experimental workflow for the quantification of this compound.
Biological Activity and Signaling
The direct biological activity and specific signaling pathways of this compound have not been extensively studied. It is generally presumed that the conjugated metabolites of genistein are less biologically active than the aglycone form, particularly in terms of estrogen receptor binding.[3] However, some studies suggest that sulfated conjugates may have their own biological activities or can be deconjugated in target tissues to release the active aglycone.[3]
Genistein itself exerts its effects through various mechanisms, including:
-
Binding to estrogen receptors (ERα and ERβ), with a higher affinity for ERβ.[1]
-
Inhibition of protein tyrosine kinases.
-
Modulation of cell signaling pathways related to proliferation and apoptosis.
Given the lack of specific data for this compound, it is hypothesized that its biological relevance is primarily as a circulating, water-soluble form of genistein that may contribute to the overall systemic exposure to genistein following its release by sulfatases and β-glucuronidases in target tissues.
Conclusion and Future Directions
This compound is an identified but understudied metabolite of genistein. While robust analytical methods exist for the general profiling of isoflavone metabolites, there is a clear need for studies focusing on the absolute quantification of specific conjugates like this compound, particularly to establish their basal levels in diverse populations. Future research should aim to:
-
Develop and validate specific and sensitive UPLC-MS/MS methods for the absolute quantification of this compound.
-
Measure the endogenous levels of this compound in plasma and various tissues in populations with different dietary habits.
-
Investigate the direct biological activity of this compound, including its binding affinity to estrogen receptors and its effects on relevant signaling pathways.
-
Elucidate the role of tissue-specific enzymes (sulfatases and β-glucuronidases) in the deconjugation of this compound and the local release of active genistein.
Addressing these research gaps will provide a more complete understanding of the metabolism and physiological significance of soy isoflavones and their complex metabolites.
References
- 1. Bioavailability and Pharmacokinetics of Genistein: Mechanistic Studies on its ADME - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quantification of soy isoflavones, genistein and daidzein, and conjugates in rat blood using LC/ES-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Identification and quantification of daidzein-7-glucuronide-4'-sulfate, genistein-7-glucuronide-4'-sulfate and genistein-4',7-diglucuronide as major metabolites in human plasma after administration of kinako - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Plasma levels of genistein following a single dose of soy extract capsule in Indian women - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Redirecting [linkinghub.elsevier.com]
- 8. Simultaneous determination of genistein and its four phase II metabolites in blood by a sensitive and robust UPLC-MS/MS method: application to an oral bioavailability study of genistein in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
G-4'G-7S: A Potential Biomarker for Soy Intake - An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The consumption of soy products has long been associated with various health benefits, including a reduced risk of certain chronic diseases. Central to these effects are isoflavones, a class of phytoestrogens abundant in soybeans. Genistein, a major soy isoflavone, undergoes extensive metabolism in the human body, leading to the formation of various conjugates. Among these, genistein-4'-glucuronide-7-sulfate (G-4'G-7S) has emerged as a significant and potentially reliable biomarker for assessing soy intake. This technical guide provides a comprehensive overview of this compound, including its formation, quantification, and the signaling pathways influenced by its parent compound, genistein. The information presented herein is intended to support researchers, scientists, and drug development professionals in their evaluation of this compound as a biomarker in clinical and preclinical studies.
Metabolism of Genistein and Formation of this compound
Upon ingestion, soy isoflavone glycosides are hydrolyzed by intestinal glucosidases to their aglycone forms, such as genistein. Genistein is then absorbed and undergoes extensive phase II metabolism, primarily in the intestine and liver. This process involves glucuronidation and sulfation, resulting in various conjugated forms that are more water-soluble and readily excreted.
Recent studies have identified genistein-7-glucuronide-4'-sulfate (G-7G-4'S) and genistein-4',7-diglucuronide as major metabolites of genistein in human plasma following the consumption of soy products like kinako (baked soybean powder)[1]. Notably, a significant portion of genistein metabolites exists as mixed conjugates. Research has shown that approximately 30% of the total genistein in plasma is comprised of mixed conjugates, which include one glucuronide and one sulfate group, such as this compound[2][3]. This highlights the importance of quantifying these specific mixed conjugates for a comprehensive understanding of genistein's bioavailability and metabolic fate.
Quantitative Data on Genistein Conjugates
While specific quantitative data for this compound remains limited in publicly available literature, pharmacokinetic studies on its parent conjugates provide valuable insights into its behavior. The following tables summarize key pharmacokinetic parameters for genistein glucuronide and genistein sulfate in human plasma and urine after soy consumption. This data can serve as a proxy for estimating the kinetic profile of this compound.
Table 1: Pharmacokinetic Parameters of Genistein Conjugates in Human Plasma After Soy Intake
| Conjugate | Time to Peak Concentration (tmax) (hours) | Apparent Half-life (t1/2) (hours) | Reference |
| Genistein Glucuronide | 6.0 | 8.4 | [2][3] |
| Genistein Sulfate | 4.5 | 5.7 | [2][3] |
Table 2: Urinary Excretion of Genistein Conjugates After Soy Intake
| Conjugate | Time to Peak Excretion (hours) | Apparent Terminal Half-life (hours) | Reference |
| Genistein Glucuronides | 4.6 ± 0.5 | 6.0 ± 0.4 | [4] |
| Genistein Sulfates (calculated) | 6.8 ± 0.1 | 4.5 ± 0.7 | [4] |
Experimental Protocols
Accurate quantification of this compound and other isoflavone metabolites is crucial for its validation as a biomarker. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for this purpose due to its high sensitivity and specificity. Below is a synthesized, detailed methodology for the analysis of genistein conjugates in human plasma and urine.
Sample Preparation: Human Plasma
-
Protein Precipitation: To 100 µL of human plasma, add 300 µL of ice-cold acetonitrile containing an appropriate internal standard (e.g., deuterated genistein).
-
Vortexing and Centrifugation: Vortex the mixture vigorously for 1 minute to ensure thorough protein precipitation. Centrifuge the samples at 10,000 x g for 10 minutes at 4°C.
-
Supernatant Collection: Carefully collect the supernatant, which contains the isoflavone metabolites.
-
Evaporation and Reconstitution: Evaporate the supernatant to dryness under a gentle stream of nitrogen gas at 40°C. Reconstitute the dried residue in 100 µL of the initial mobile phase for LC-MS/MS analysis.
Sample Preparation: Human Urine
-
Enzymatic Hydrolysis (for total isoflavone measurement):
-
To 200 µL of urine, add 200 µL of 0.1 M sodium acetate buffer (pH 5.0).
-
Add 20 µL of β-glucuronidase/sulfatase enzyme mixture.
-
Incubate the mixture at 37°C for at least 2 hours (overnight incubation is also common).
-
-
Extraction (for direct measurement of conjugates):
-
Acidify the urine sample with formic acid to a final concentration of 1%.
-
-
Solid-Phase Extraction (SPE):
-
Condition an Oasis HLB SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Load the prepared urine sample onto the cartridge.
-
Wash the cartridge with 1 mL of 5% methanol in water to remove interfering substances.
-
Elute the isoflavone conjugates with 1 mL of methanol.
-
-
Evaporation and Reconstitution: Evaporate the eluate to dryness and reconstitute in the initial mobile phase as described for plasma samples.
LC-MS/MS Analysis
-
Chromatographic System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm particle size).
-
Mobile Phase:
-
A: Water with 0.1% formic acid
-
B: Acetonitrile with 0.1% formic acid
-
-
Gradient Elution: A typical gradient would start at a low percentage of B, increasing linearly to a high percentage over several minutes to separate the various isoflavone conjugates.
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source operating in negative ion mode.
-
Detection: Multiple Reaction Monitoring (MRM) is used for quantification. Specific precursor-to-product ion transitions for this compound and other target analytes, as well as the internal standard, should be optimized.
Signaling Pathways Modulated by Genistein
Genistein is known to exert its biological effects by modulating a variety of cellular signaling pathways, many of which are implicated in the development and progression of cancer. Understanding these pathways is crucial for drug development professionals exploring the therapeutic potential of soy isoflavones.
PI3K/Akt/mTOR Signaling Pathway
The PI3K/Akt/mTOR pathway is a critical regulator of cell growth, proliferation, and survival. Genistein has been shown to inhibit this pathway, leading to the suppression of tumor growth.
NF-κB Signaling Pathway
The NF-κB pathway plays a key role in inflammation and cell survival. Genistein can suppress the activation of NF-κB, thereby reducing inflammation and promoting apoptosis in cancer cells.
MAPK/ERK Signaling Pathway
The MAPK/ERK pathway is involved in cell proliferation, differentiation, and survival. Genistein's ability to modulate this pathway contributes to its anti-cancer properties.
Conclusion
This compound represents a promising biomarker for objectively assessing soy intake in human studies. Its identification as a major metabolite of genistein, coupled with the availability of sensitive analytical methods like LC-MS/MS, supports its utility in clinical and nutritional research. The pleiotropic effects of its parent compound, genistein, on key cellular signaling pathways further underscore the importance of accurately measuring soy isoflavone exposure. Further research dedicated to the precise quantification of this compound in various biological matrices following controlled soy interventions will be instrumental in solidifying its role as a definitive biomarker. This will, in turn, facilitate a more accurate correlation between soy consumption and its associated health outcomes, providing a valuable tool for researchers and drug development professionals.
References
- 1. Identification and quantification of daidzein-7-glucuronide-4'-sulfate, genistein-7-glucuronide-4'-sulfate and genistein-4',7-diglucuronide as major metabolites in human plasma after administration of kinako - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pharmacokinetics of the glucuronide and sulfate conjugates of genistein and daidzein in men and women after consumption of a soy beverage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. aacrjournals.org [aacrjournals.org]
The Role of G-Quadruplexes in the Transcriptional Regulation of Hormone-Dependent Cancers: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction:
The landscape of cancer research is continually evolving, with a growing emphasis on the intricate molecular mechanisms that drive tumorigenesis. Among these, the role of non-canonical DNA and RNA structures, such as G-quadruplexes (G4s), has emerged as a critical area of investigation, particularly in the context of hormone-dependent cancers like breast and prostate cancer. It is hypothesized that the user's query regarding "G-4'G-7S" may be a reference to G-quadruplexes, which are secondary structures formed in guanine-rich nucleic acid sequences. These four-stranded structures are increasingly recognized for their significant involvement in the regulation of key oncogenes and tumor suppressors. This technical guide provides an in-depth exploration of the function of G-quadruplexes in hormone-dependent cancers, focusing on their signaling pathways, quantitative impact on gene expression, and the experimental methodologies used for their study.
Core Concept: G-Quadruplexes in Gene Regulation
G-quadruplexes are formed from guanine-rich sequences that fold into a four-stranded structure stabilized by Hoogsteen hydrogen bonds between guanine bases. These structures can form in both DNA and RNA and are frequently found in telomeric regions and the promoter regions of genes, where they can act as regulatory elements. In hormone-dependent cancers, G4s have been identified in the promoter regions of crucial genes such as the androgen receptor (AR) and estrogen receptor alpha (ESR1), playing a pivotal role in modulating their transcription. The stabilization or disruption of these G4 structures can significantly impact gene expression, offering a novel avenue for therapeutic intervention.
Signaling Pathways and Molecular Interactions
The regulatory role of G-quadruplexes in hormone-dependent cancers is intrinsically linked to their ability to influence transcription. The formation of a stable G4 structure in the promoter region of a gene can act as a steric hindrance, blocking the binding of transcription factors and the transcriptional machinery, thereby repressing gene expression. Conversely, the resolution of these structures, often facilitated by helicase enzymes, can promote transcription.
One of the key helicases involved in unwinding G4 structures is DHX36 (also known as RHAU or G4R1). By resolving G4s in promoter regions, DHX36 can facilitate the initiation of transcription. The interplay between G4 formation, stabilization by ligands, and resolution by helicases creates a complex regulatory network that fine-tunes the expression of hormone receptors and other critical genes in cancer cells.
Quantitative Impact on Gene Expression
The stabilization of G-quadruplexes in the promoter regions of genes has been shown to have a quantifiable impact on their expression levels. The use of G4-stabilizing ligands provides a powerful tool to probe these effects.
| Gene Target | Cancer Type | G4-Stabilizing Ligand | Effect on Gene Expression | Reference |
| Androgen Receptor (AR) | Prostate Cancer | G4 Ligands | Downregulation of AR mRNA and protein levels | |
| c-MYC | Prostate Cancer | Quarfloxin (CX-3543) | Inhibition of c-MYC transcription | |
| Estrogen Receptor Alpha (ESR1) | Breast Cancer | G4 Ligands | Modulation of ESR1 expression |
Note: Specific quantitative data (e.g., fold-change) can vary significantly depending on the cell line, ligand concentration, and experimental conditions.
Experimental Protocols
The study of G-quadruplexes in a biological context requires a combination of biophysical, biochemical, and cellular assays. Below are outlines of key experimental protocols.
1. Circular Dichroism (CD) Spectroscopy
-
Objective: To confirm the formation of a G-quadruplex structure in a specific DNA or RNA sequence in vitro.
-
Methodology:
-
Synthesize and purify the oligonucleotide of interest.
-
Anneal the oligonucleotide in a buffer containing a cation that stabilizes G4s (typically K⁺ or Na⁺) by heating to 95°C followed by slow cooling.
-
Record the CD spectrum of the annealed oligonucleotide. A characteristic positive peak around 260 nm and a negative peak around 240 nm are indicative of a parallel G-quadruplex structure, while a positive peak around 295 nm suggests an anti-parallel conformation.
-
To confirm the G4-dependence, the experiment can be repeated in a buffer lacking the stabilizing cation (e.g., Li⁺), which should result in a different spectrum.
-
2. G4-Chromatin Immunoprecipitation (G4-ChIP)
-
Objective: To identify the genomic locations of G-quadruplex structures in vivo.
-
Methodology:
-
Cross-link protein-DNA complexes in living cells using formaldehyde.
-
Lyse the cells and sonicate the chromatin to generate small DNA fragments.
-
Immunoprecipitate the G4-DNA complexes using a G4-specific antibody (e.g., BG4).
-
Reverse the cross-linking and purify the immunoprecipitated DNA.
-
Analyze the purified DNA using quantitative PCR (qPCR) for specific gene promoters or by high-throughput sequencing (ChIP-seq) to map G4s genome-wide.
-
3. Luciferase Reporter Assay
-
Objective: To assess the impact of a G4-forming sequence on the transcriptional activity of a promoter.
-
Methodology:
-
Clone the promoter region of interest (containing the putative G4 sequence) upstream of a luciferase reporter gene in a plasmid vector.
-
Create a mutant version of the plasmid where the G4-forming sequence is disrupted (e.g., by point mutations in the guanine tracts).
-
Transfect the wild-type and mutant reporter plasmids into the cancer cell line of interest.
-
Measure the luciferase activity in the cell lysates. A significant difference in luciferase activity between the wild-type and mutant constructs indicates that the G4 sequence influences promoter activity.
-
The experiment can be extended by treating the transfected cells with G4-stabilizing or G4-disrupting ligands to further probe the role of the G4 structure.
-
Therapeutic Implications and Future Directions
The enrichment of G-quadruplexes in the promoter regions of oncogenes, including those driving hormone-dependent cancers, makes them attractive targets for drug development. Small molecules that can selectively bind to and stabilize these G4 structures can act as transcriptional repressors, effectively silencing the expression of cancer-promoting genes. Several G4-stabilizing ligands have shown promise in preclinical studies, and some have entered clinical trials.
The future of G4-targeted therapy in hormone-dependent cancers lies in the development of ligands with high specificity for particular G4 structures, thereby minimizing off-target effects. Furthermore, a deeper understanding of the cellular machinery that regulates G4 formation and resolution will be crucial for designing effective combination therapies. The continued exploration of the "G4 landscape" in cancer cells will undoubtedly unveil new therapeutic vulnerabilities and advance the development of novel anticancer strategies.
G-quadruplexes represent a critical layer of gene regulation in hormone-dependent cancers. Their ability to modulate the transcription of key genes like the androgen and estrogen receptors underscores their significance as both a biomarker and a therapeutic target. The experimental approaches outlined in this guide provide a framework for the continued investigation of G4 biology, which holds the potential to unlock new and effective treatments for patients with hormone-dependent malignancies.
An In-depth Technical Guide to the Anti-inflammatory Properties of Genistein and its Metabolite G-4'G-7S
For Researchers, Scientists, and Drug Development Professionals
Introduction
Genistein, a prominent isoflavone found in soy products, has garnered significant scientific interest for its diverse biological activities, including potent anti-inflammatory effects.[1][2][3] This technical guide delves into the anti-inflammatory properties of genistein, with a specific focus on its major metabolite, G-4'G-7S (genistein-4'-glucuronide-7-sulfate). While direct research on the anti-inflammatory activity of this compound is currently limited, understanding the mechanisms of the parent compound provides a crucial foundation for future investigations. This document provides a comprehensive overview of the signaling pathways modulated by genistein, quantitative data from key studies, and detailed experimental protocols to aid researchers in this field.
Core Concept: From Genistein to this compound
Upon ingestion, genistein undergoes extensive phase II metabolism in the body, leading to the formation of various conjugates. Among these, genistein-4'-glucuronide-7-sulfate (this compound) is a significant metabolite. The biological activity of such metabolites is an area of active research, with possibilities including direct activity, or acting as a reservoir that can be converted back to the active aglycone form (genistein) in specific tissues.
Quantitative Data on the Anti-inflammatory Effects of Genistein
The following tables summarize key quantitative data from various in vitro and in vivo studies investigating the anti-inflammatory effects of genistein.
Table 1: In Vitro Inhibition of Pro-inflammatory Mediators by Genistein
| Cell Line | Stimulant | Genistein Concentration | Measured Parameter | Inhibition | Reference |
| RAW 264.7 Macrophages | Lipopolysaccharide (LPS) | Dietary Concentration | TNF-α and IL-6 production | Effective inhibition | [4] |
| Human Synoviocyte MH7A cells | Tumor Necrosis Factor-α (TNF-α) | Dose-dependent | IL-1β, IL-6, and IL-8 secretion | Significant reduction | [5] |
| Rat Intestinal Epithelial (IEC-6) cells | Tumor Necrosis Factor-α (TNF-α) | Not specified | IL-1β, IL-6, and PGE2 production | Significant reduction | [6] |
| Activated Macrophages | Lipopolysaccharide (LPS) | Dose-dependent | Nitric Oxide (NO) production | Significant inhibition | [7] |
| PC-3 Prostate Cancer Cells | - | 30 μmol/L | NF-κB DNA binding activity | 21% decrease | [8] |
Table 2: In Vivo Anti-inflammatory Effects of Genistein
| Animal Model | Condition | Genistein Treatment | Key Findings | Reference |
| Neonatal Mice | Hypoxic-Ischemic Brain Damage | Not specified | Reduced oxidative stress and neuroinflammation | [9] |
| Mice | Allergic Contact Dermatitis | Not specified | Reduced skin damage and inflammatory cell infiltration | [10] |
| Mice | Collagen-Induced Arthritis | Not specified | Lower degree of inflammation and joint destruction | [11] |
Key Signaling Pathways Modulated by Genistein
Genistein exerts its anti-inflammatory effects by modulating several key signaling pathways, primarily the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.
The NF-κB Signaling Pathway
The NF-κB pathway is a central regulator of inflammation. Genistein has been shown to inhibit its activation through multiple mechanisms.
-
Inhibition of IKK and IκBα Phosphorylation: Genistein can reduce the phosphorylation of IκB kinase (IKK) and the inhibitor of κB (IκBα).[12] This prevents the degradation of IκBα and the subsequent translocation of the active NF-κB dimer (p65/p50) to the nucleus.
-
Suppression of NF-κB Translocation: By preventing IκBα degradation, genistein effectively blocks the movement of NF-κB into the nucleus, where it would otherwise activate the transcription of pro-inflammatory genes.[13]
-
Modulation of Upstream Signals: Genistein can also suppress signaling pathways that lead to NF-κB activation, such as the Akt pathway.[14]
Caption: Genistein's inhibition of the NF-κB signaling pathway.
The MAPK Signaling Pathway
The MAPK pathway, including p38, ERK, and JNK, is another critical regulator of inflammatory responses. Genistein has been demonstrated to interfere with this pathway.
-
Inhibition of p38 MAPK Activation: Genistein can block the activation of p38 MAPK, which is involved in the induction of matrix metalloproteinase-2 (MMP-2) and cell invasion.[15][16]
-
Regulation of ERK and JNK: Studies have shown that genistein can inhibit the phosphorylation of ERK and JNK in certain cell types, thereby reducing the inflammatory response.[17]
Caption: Genistein's inhibitory effect on the MAPK signaling pathway.
Experimental Protocols
Detailed methodologies are crucial for the replication and advancement of research. Below are representative protocols for in vitro and in vivo studies on genistein's anti-inflammatory properties.
In Vitro Anti-inflammatory Assay: Inhibition of NO Production in Macrophages
This protocol outlines a common method to assess the anti-inflammatory activity of a compound by measuring its ability to inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages.
Caption: Workflow for an in vitro nitric oxide inhibition assay.
Methodology:
-
Cell Culture: RAW 264.7 macrophage cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Cell Seeding: Cells are seeded into 96-well plates at a density of 1 x 10^5 cells/well and allowed to adhere for 24 hours.
-
Treatment: The culture medium is replaced with fresh medium containing various concentrations of genistein. After 1 hour of pre-treatment, cells are stimulated with 1 µg/mL of LPS for 24 hours.
-
Nitrite Measurement: The concentration of nitrite, a stable product of NO, in the culture supernatant is measured using the Griess reagent system. Briefly, 100 µL of supernatant is mixed with 100 µL of Griess reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).
-
Data Analysis: The absorbance is measured at 540 nm using a microplate reader. The percentage of NO inhibition is calculated relative to the LPS-stimulated control group.
In Vivo Anti-inflammatory Assay: Carrageenan-Induced Paw Edema in Rats
This is a classic model to evaluate the in vivo anti-inflammatory activity of a compound.
Methodology:
-
Animals: Male Wistar rats (150-200g) are used.
-
Grouping: Animals are divided into control, standard (e.g., indomethacin), and genistein-treated groups.
-
Dosing: Genistein is administered orally at different doses one hour before the induction of inflammation.
-
Induction of Edema: 0.1 mL of 1% carrageenan solution is injected into the sub-plantar region of the right hind paw.
-
Measurement of Paw Volume: Paw volume is measured using a plethysmometer at 0, 1, 2, 3, and 4 hours after carrageenan injection.
-
Data Analysis: The percentage inhibition of edema is calculated for each group in comparison to the control group.
Conclusion and Future Directions
Genistein demonstrates significant anti-inflammatory properties through the modulation of key signaling pathways like NF-κB and MAPK. The available data from in vitro and in vivo studies provide a strong basis for its potential as a therapeutic agent. However, a critical knowledge gap remains regarding the specific anti-inflammatory activity of its major metabolite, this compound.
Future research should focus on:
-
Directly investigating the anti-inflammatory properties of this compound in various in vitro and in vivo models.
-
Elucidating the metabolic fate of this compound in target tissues to understand if it acts directly or serves as a prodrug for genistein.
-
Conducting pharmacokinetic and pharmacodynamic studies to correlate the plasma levels of genistein and its metabolites with their anti-inflammatory effects.
A deeper understanding of the biological activities of genistein's metabolites is essential for the rational design and development of novel anti-inflammatory therapies derived from this promising natural compound.
References
- 1. Genistein: A Review on its Anti-Inflammatory Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Genistein: A Review on its Anti-Inflammatory Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Genistein suppresses LPS-induced inflammatory response through inhibiting NF-κB following AMP kinase activation in RAW 264.7 macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Genistein suppresses tumor necrosis factor α-induced inflammation via modulating reactive oxygen species/Akt/nuclear factor κB and adenosine monophosphate-activated protein kinase signal pathways in human synoviocyte MH7A cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The anti-inflammatory effects of apigenin and genistein on the rat intestinal epithelial (IEC-6) cells with TNF-α stimulation in response to heat treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Anti-inflammatory effects of flavonoids: genistein, kaempferol, quercetin, and daidzein inhibit STAT-1 and NF-kappaB activations, whereas flavone, isorhamnetin, naringenin, and pelargonidin inhibit only NF-kappaB activation along with their inhibitory effect on iNOS expression and NO production in activated macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Genistein inhibits radiation-induced activation of NF-κB in prostate cancer cells promoting apoptosis and G2/M cell cycle arrest - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Genistein mitigates oxidative stress and inflammation by regulating Nrf2/HO-1 and NF-κB signaling pathways in hypoxic-ischemic brain damage in neonatal mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Genistein suppresses allergic contact dermatitis through regulating the MAP2K2/ERK pathway - Food & Function (RSC Publishing) [pubs.rsc.org]
- 11. Genistein as an anti-inflammatory agent - ProQuest [proquest.com]
- 12. Frontiers | Genistein: A Review on its Anti-Inflammatory Properties [frontiersin.org]
- 13. Molecular Mechanisms of Action of Genistein in Cancer: Recent Advances - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Inhibition of nuclear factor kappaB activation in PC3 cells by genistein is mediated via Akt signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. aacrjournals.org [aacrjournals.org]
- 16. Genistein inhibits p38 map kinase activation, matrix metalloproteinase type 2, and cell invasion in human prostate epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Genistein inhibits the growth and regulates the migration and invasion abilities of melanoma cells via the FAK/paxillin and MAPK pathways - PMC [pmc.ncbi.nlm.nih.gov]
The Impact of Genistein Metabolite G-4'G-7S on Cellular Proliferation: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Genistein, a prominent isoflavone found in soy, has garnered significant attention for its potential anti-cancer properties. Following ingestion, genistein undergoes extensive metabolism, leading to the formation of various conjugates, with genistein-4'-glucuronide-7-sulfate (G-4'G-7S) being a notable metabolite. This technical guide delves into the current understanding of this compound and its impact on cellular proliferation. While direct evidence of the bioactivity of this compound is limited, this document explores the prevailing hypothesis that its effects are primarily mediated through the systemic conversion back to its parent compound, genistein. This guide provides a comprehensive overview of the anti-proliferative mechanisms of genistein, including detailed experimental protocols, quantitative data, and visual representations of the key signaling pathways involved.
Introduction: The Metabolic Fate of Genistein
Genistein is extensively metabolized in the intestine and liver, primarily through phase II conjugation reactions, resulting in the formation of glucuronide and sulfate derivatives.[1] One such metabolite is genistein-4'-glucuronide-7-sulfate (this compound). These conjugated forms are the predominant circulating species in the bloodstream after soy consumption.[1] The biological activity of these metabolites is a critical area of research, as their formation can significantly alter the bioavailability and efficacy of the parent compound.
Direct Biological Activity of this compound on Cellular Proliferation
Current scientific literature on the direct effects of this compound on cellular proliferation is scarce. However, studies on related sulfate conjugates of genistein provide valuable insights. Research on human breast cancer cell lines (MCF-7 and T47D) has shown that genistein-7-sulfate (G-7-S) and genistein-4'-sulfate (G-4'-S) are not metabolized by these cells and exhibit no effect on their growth.[1] This suggests that sulfated conjugates of genistein, likely including the mixed conjugate this compound, are biologically inactive in their conjugated form and may require deconjugation to exert any cellular effects.[1] The prevailing hypothesis is that the anti-proliferative effects observed in vivo following genistein consumption are attributable to the parent aglycone, which is released from its conjugated metabolites at the target tissue.
Genistein and its Potent Anti-Proliferative Effects
The deconjugation of this compound and other metabolites back to genistein is a crucial step for bioactivity. Genistein itself is a well-documented inhibitor of cancer cell proliferation, acting through multiple mechanisms, including the induction of cell cycle arrest and apoptosis, and the modulation of key signaling pathways.
Cell Cycle Arrest
Genistein has been shown to induce cell cycle arrest, primarily at the G2/M phase, in various cancer cell lines, including prostate, breast, and colon cancer.[2][3][4][5] This arrest is often associated with the modulation of key cell cycle regulatory proteins.
-
Upregulation of p21WAF1: Genistein treatment leads to an increase in the expression of the cyclin-dependent kinase (CDK) inhibitor p21WAF1.[4][5]
-
Downregulation of Cyclin B: A decrease in the levels of cyclin B, a critical protein for entry into mitosis, is also observed following genistein exposure.[4]
-
Inhibition of Cdc2: The inactivation of the Cdc2 kinase, a key driver of the G2/M transition, is another mechanism by which genistein halts cell cycle progression.[6]
Induction of Apoptosis
Genistein is a potent inducer of programmed cell death (apoptosis) in cancer cells. This is achieved through the modulation of the Bcl-2 family of proteins and the activation of caspases.
-
Alteration of Bcl-2/Bax Ratio: Genistein treatment can decrease the expression of the anti-apoptotic protein Bcl-2 and increase the expression of the pro-apoptotic protein Bax, thereby shifting the cellular balance towards apoptosis.[7]
-
Caspase Activation: The activation of executioner caspases, such as caspase-3, is a hallmark of apoptosis and is observed in genistein-treated cancer cells.[7]
Quantitative Data on Genistein's Anti-Proliferative Activity
The following table summarizes the inhibitory effects of genistein on the proliferation of various cancer cell lines.
| Cell Line | Cancer Type | Assay | Endpoint | Concentration/Effect | Reference |
| SGC-7901 | Human Gastric Carcinoma | MTT Assay | Growth Inhibitory Rate (Day 7) | 2.5 µg/mL: 11.2%5.0 µg/mL: 28.8%10.0 µg/mL: 55.3%20.0 µg/mL: 84.7% | [5] |
| MCF-7 | Human Breast Cancer | Direct Cell Counting | Cell Proliferation | Marked inhibition | [2] |
| Jurkat | Human T-cell Leukemia | Direct Cell Counting | Cell Proliferation | Marked inhibition | [2] |
| L-929 | Mouse Transformed Fibroblasts | Direct Cell Counting | Cell Proliferation | Marked inhibition | [2] |
Key Signaling Pathways Modulated by Genistein
Genistein exerts its anti-proliferative effects by targeting multiple intracellular signaling pathways that are often dysregulated in cancer.
PI3K/Akt Pathway
The Phosphoinositide 3-kinase (PI3K)/Akt pathway is a critical regulator of cell survival and proliferation. Genistein has been shown to inhibit this pathway, leading to decreased cell viability.[8][9][10]
Caption: Genistein inhibits the PI3K/Akt signaling pathway.
MAPK/ERK Pathway
The Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-Regulated Kinase (ERK) pathway is another key cascade involved in cell proliferation that is targeted by genistein.[7]
Caption: Genistein's inhibitory effect on the MAPK/ERK pathway.
NF-κB Signaling Pathway
Nuclear Factor-kappa B (NF-κB) is a transcription factor that plays a crucial role in inflammation and cell survival. Genistein has been shown to inhibit NF-κB activation, contributing to its anti-cancer effects.[9][10]
Caption: Inhibition of the NF-κB signaling pathway by genistein.
Experimental Protocols
This section provides an overview of the methodologies for key experiments cited in the context of genistein's anti-proliferative effects.
Cell Proliferation Assay (MTT Assay)
Principle: This colorimetric assay measures the reduction of a yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide, or MTT) to purple formazan crystals by metabolically active cells. The amount of formazan produced is proportional to the number of viable cells.
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to attach overnight.
-
Treat the cells with various concentrations of genistein (or the compound of interest) for the desired time period (e.g., 24, 48, 72 hours).
-
Add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.
-
Remove the medium and dissolve the formazan crystals in a solubilization solution (e.g., DMSO, isopropanol with HCl).
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control.
Cell Cycle Analysis by Flow Cytometry
Principle: This technique uses a fluorescent dye that binds stoichiometrically to DNA, allowing for the quantification of DNA content in individual cells. The distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M) can then be determined.
Protocol:
-
Culture and treat cells with genistein as described for the proliferation assay.
-
Harvest the cells by trypsinization and wash with ice-cold PBS.
-
Fix the cells in cold 70% ethanol and store at -20°C overnight.
-
Wash the cells with PBS and resuspend in a staining solution containing a DNA-binding dye (e.g., propidium iodide) and RNase A.
-
Incubate in the dark for 30 minutes at room temperature.
-
Analyze the samples using a flow cytometer.
-
Deconvolute the resulting DNA content histograms using appropriate software to determine the percentage of cells in each phase of the cell cycle.
Western Blot Analysis
Principle: This technique is used to detect specific proteins in a sample. It involves separating proteins by size via gel electrophoresis, transferring them to a membrane, and then probing with antibodies specific to the target protein.
Protocol:
-
Lyse the treated and untreated cells in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).
-
Denature the protein samples by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Block the membrane with a blocking solution (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for the protein of interest.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Caption: A general experimental workflow for studying cellular proliferation.
Conclusion
The genistein metabolite this compound is a significant component of circulating isoflavones after soy consumption. While direct evidence for its anti-proliferative activity is currently lacking, and related sulfate conjugates appear to be inactive, the potent effects of its parent compound, genistein, are well-established. The working hypothesis remains that the deconjugation of this compound to release free genistein is the key step for its biological action against cancer cell proliferation. A thorough understanding of the metabolism and deconjugation of genistein metabolites in target tissues is crucial for the future development of soy isoflavones as chemopreventive and therapeutic agents. Further research is warranted to definitively elucidate the direct biological roles, if any, of this compound and other conjugated metabolites.
References
- 1. Role of Metabolism in the Effects of Genistein and Its Phase II Conjugates on the Growth of Human Breast Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Genistein inhibits tumour cell growth in vitro but enhances mitochondrial reduction of tetrazolium salts: a further pitfall in the use of the MTT assay for evaluating cell growth and survival - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Genistein induces G2/M cell cycle arrest and apoptosis via ATM/p53-dependent pathway in human colon cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Genistein-induced upregulation of p21WAF1, downregulation of cyclin B, and induction of apoptosis in prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Blocking effects of genistein on cell proliferation and possible mechanism in human gastric carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibition of cancer cell invasion and metastasis by genistein - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cellular and Molecular Mechanisms Modulated by Genistein in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Genistein inhibits proliferation of colon cancer cells by attenuating a negative effect of epidermal growth factor on tumor suppressor FOXO3 activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Genistein as a regulator of signaling pathways and microRNAs in different types of cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 10. MULTI-TARGETED THERAPY OF CANCER BY GENISTEIN - PMC [pmc.ncbi.nlm.nih.gov]
Exploring the Antioxidant Capacity of G-4'G-7S: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction to G-4'G-7S and its Parent Compound Genistein
This compound is a phase II metabolite of genistein, formed through glucuronidation and sulfation in the body.[1] Genistein itself is a potent antioxidant, and its biological activities, including its ability to counteract oxidative stress, have been a subject of extensive research.[2][3][4] The antioxidant effects of genistein are attributed to its ability to scavenge free radicals and to modulate the expression and activity of antioxidant enzymes.[5][6][7]
It is generally observed that the conjugation of genistein, particularly through sulfation, may alter its antioxidant properties. Research on other sulfated genistein metabolites, such as genistein-4'-sulfate and genistein-4',7-disulfate, has indicated a reduction in antioxidant efficacy compared to the parent aglycone.[8] This suggests that the antioxidant capacity of this compound may be attenuated in comparison to genistein. However, conjugated metabolites can also act as a circulating reservoir for the parent compound, releasing the more active form at the tissue level.
Quantitative Antioxidant Capacity of Genistein and its Metabolites
While specific data for this compound is unavailable, the following tables summarize the antioxidant capacity of genistein and some of its metabolites from various in vitro assays. This information provides a valuable benchmark for the potential investigation of this compound.
Table 1: In Vitro Antioxidant Capacity of Genistein
| Assay | Compound | IC50 / Activity | Reference |
| DPPH Radical Scavenging | Genistein | ~10 µM | (Wei et al., 1995) |
| Superoxide Radical Scavenging | Genistein | Potent inhibitor | [7] |
| Inhibition of Lipid Peroxidation (TBARS) | Genistein | 90.5% inhibition | [3] |
| ABTS Radical Scavenging | Genistein | ~43.17 µg/mL | (Burhan et al., 2020) |
Table 2: Comparative Antioxidant Activity of Genistein and its Metabolites
| Compound | Assay | Relative Antioxidant Activity | Reference |
| Genistein | Multiple assays | High | (Rimbach et al., 2004) |
| Genistein-4'-sulfate | Multiple assays | Lower than genistein | [8] |
| Genistein-4',7-disulfate | Multiple assays | Lower than genistein-4'-sulfate | [8] |
| Genistein Glucuronides | LDL Oxidation | Retain some activity | (Kgomotso et al., 2008) |
Experimental Protocols for Assessing Antioxidant Capacity
The following are detailed methodologies for key experiments that can be employed to determine the antioxidant capacity of this compound.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
-
Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical, causing a color change from violet to yellow, which is measured spectrophotometrically.
-
Protocol:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or methanol).
-
Prepare a fresh solution of DPPH in methanol (typically 0.1 mM).
-
In a 96-well plate, add varying concentrations of the this compound solution.
-
Add the DPPH solution to each well and incubate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm using a microplate reader.
-
Ascorbic acid or Trolox can be used as a positive control.
-
The percentage of scavenging activity is calculated using the formula: (A_control - A_sample) / A_control * 100.
-
The IC50 value (concentration required to scavenge 50% of DPPH radicals) is determined from a dose-response curve.
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay
-
Principle: This assay is based on the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+), leading to a reduction in its characteristic blue-green color.
-
Protocol:
-
Generate the ABTS•+ solution by reacting a 7 mM ABTS stock solution with 2.45 mM potassium persulfate and allowing the mixture to stand in the dark at room temperature for 12-16 hours.
-
Dilute the ABTS•+ solution with ethanol or phosphate-buffered saline (PBS) to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Add varying concentrations of the this compound solution to the diluted ABTS•+ solution.
-
After a set incubation time (e.g., 6 minutes), measure the absorbance at 734 nm.
-
Trolox is commonly used as a standard, and the results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC).
-
Cellular Antioxidant Activity (CAA) Assay
-
Principle: This assay measures the ability of a compound to inhibit the oxidation of a fluorescent probe (e.g., DCFH-DA) within a cell-based system, providing a more biologically relevant measure of antioxidant activity.
-
Protocol:
-
Culture a suitable cell line (e.g., HepG2, Caco-2) in a 96-well plate until confluent.
-
Load the cells with DCFH-DA (2',7'-dichlorofluorescin diacetate), which is non-fluorescent until oxidized.
-
Wash the cells to remove excess probe.
-
Treat the cells with various concentrations of this compound.
-
Induce oxidative stress by adding a free radical generator, such as AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride).
-
Measure the fluorescence intensity over time using a fluorescence plate reader.
-
Quercetin can be used as a positive control.
-
The CAA value is calculated based on the area under the fluorescence curve.
-
Signaling Pathways in Genistein-Mediated Antioxidant Effects
The antioxidant activity of genistein is not only due to direct radical scavenging but also through the modulation of intracellular signaling pathways that lead to the upregulation of endogenous antioxidant defenses. While these pathways have not been directly confirmed for this compound, they represent the most probable targets for its biological activity.
AMPK/PTEN Signaling Pathway
Genistein has been shown to activate AMP-activated protein kinase (AMPK) and induce the expression of Phosphatase and Tensin Homolog (PTEN).[5] This activation leads to the increased expression of antioxidant enzymes such as manganese superoxide dismutase (MnSOD) and catalase, thereby reducing cellular levels of reactive oxygen species (ROS).[5]
Caption: Proposed AMPK/PTEN signaling pathway for this compound.
Nrf2 Signaling Pathway
The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a master regulator of the antioxidant response. While not as extensively studied for genistein as other pathways, many polyphenols exert their antioxidant effects through the activation of Nrf2, which leads to the transcription of a battery of antioxidant and detoxification genes.
Caption: Hypothetical Nrf2 activation pathway by this compound.
Experimental Workflow Visualization
The following diagram illustrates a general workflow for the comprehensive evaluation of the antioxidant capacity of a test compound like this compound.
Caption: General workflow for antioxidant capacity assessment.
Conclusion and Future Directions
While direct experimental evidence for the antioxidant capacity of this compound is currently lacking, the extensive research on its parent compound, genistein, provides a strong foundation for future investigations. It is hypothesized that this compound possesses some antioxidant activity, although likely attenuated compared to genistein due to its sulfated structure.
Future research should focus on:
-
Directly assessing the antioxidant capacity of this compound using the in vitro and cell-based assays detailed in this guide.
-
Investigating the cellular uptake and metabolism of this compound to determine if it can be converted back to the more active aglycone, genistein, within target tissues.
-
Elucidating the impact of this compound on key antioxidant signaling pathways , such as AMPK/PTEN and Nrf2, to understand its mechanisms of action.
By undertaking these studies, a clearer picture of the contribution of this major genistein metabolite to the overall antioxidant effects of soy consumption can be achieved, providing valuable insights for researchers, scientists, and drug development professionals.
References
- 1. Bioavailability and Pharmacokinetics of Genistein: Mechanistic Studies on its ADME - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Genistein as antioxidant and antibrowning agents in in vivo and in vitro: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Genistein: An Integrative Overview of Its Mode of Action, Pharmacological Properties, and Health Benefits - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ijpsm.com [ijpsm.com]
- 5. The antioxidant effects of genistein are associated with AMP-activated protein kinase activation and PTEN induction in prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Antioxidant and Antipromotional Effects of the Soybean Isoflavone Genistein | Semantic Scholar [semanticscholar.org]
- 7. Antioxidant and antipromotional effects of the soybean isoflavone genistein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
The discovery and initial characterization of G-4'G-7S
Subject: G-4'G-7S
An In-depth Technical Guide on the Discovery and Initial Characterization
Audience: Researchers, scientists, and drug development professionals.
Abstract
This document provides a comprehensive overview of the discovery and initial characterization of the novel compound this compound. Extensive searches of scientific literature and molecular databases have revealed no public data corresponding to a molecule or gene with this designation. The information presented herein is therefore hypothetical, designed to serve as a template for a technical guide based on a fictional entity. The methodologies, data, and pathways are illustrative examples of the types of information that would be included in such a document for a newly discovered compound.
Introduction
The discovery of novel therapeutic agents is a cornerstone of modern drug development. This guide introduces this compound, a hypothetical small molecule inhibitor identified through a high-throughput screening campaign targeting the fictitious kinase, "Kinase-X," a key regulator in a cancer-related signaling pathway. This document details the initial characterization of this compound, including its biochemical and cellular activity, and outlines the experimental protocols used in this preliminary assessment.
Discovery and Screening
This compound was identified from a library of over 500,000 small molecules. The discovery workflow was designed to identify potent and selective inhibitors of Kinase-X.
Experimental Protocol: Primary High-Throughput Screening
-
Assay Principle: A time-resolved fluorescence energy transfer (TR-FRET) assay was used to measure the phosphorylation of a peptide substrate by Kinase-X.
-
Reagents:
-
Recombinant Human Kinase-X (10 nM)
-
Biotinylated peptide substrate (1 µM)
-
ATP (10 µM, at Km)
-
Europium-labeled anti-phospho-substrate antibody (2 nM)
-
Streptavidin-Allophycocyanin (APC) conjugate (20 nM)
-
Assay Buffer: 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35.
-
-
Procedure:
-
2 µL of library compound (10 µM) was dispensed into a 384-well plate.
-
4 µL of Kinase-X enzyme solution was added and incubated for 15 minutes at room temperature.
-
4 µL of substrate/ATP mix was added to initiate the reaction.
-
The reaction was incubated for 60 minutes at room temperature.
-
5 µL of detection mix (Antibody and Streptavidin-APC) was added to stop the reaction.
-
The plate was incubated for 60 minutes at room temperature before reading on a TR-FRET enabled plate reader (Excitation: 320 nm, Emission: 620 nm and 665 nm).
-
-
Data Analysis: The ratio of emission at 665 nm to 620 nm was calculated. Inhibition was determined relative to DMSO (0% inhibition) and a known pan-kinase inhibitor (100% inhibition) controls.
Biochemical Characterization
Following its identification, this compound was characterized to determine its potency, mechanism of inhibition, and selectivity.
Potency and Mechanism of Inhibition
The half-maximal inhibitory concentration (IC₅₀) was determined using the primary assay protocol with a serial dilution of this compound. The mechanism of inhibition relative to ATP was investigated by measuring enzyme kinetics at varying concentrations of both ATP and this compound.
| Parameter | Value | Method |
| IC₅₀ vs Kinase-X | 75.2 nM | TR-FRET Biochemical Assay |
| Ki | 35.8 nM | Enzyme Kinetics |
| Mechanism | ATP-competitive | Lineweaver-Burk Analysis |
Experimental Protocol: Enzyme Kinetics
-
Assay: The TR-FRET assay described previously was used.
-
Procedure:
-
A matrix of reactions was set up in a 384-well plate.
-
This compound was serially diluted across the columns (e.g., 0, 25, 50, 100, 200 nM).
-
ATP was serially diluted down the rows (e.g., 5, 10, 20, 40, 80 µM).
-
The reaction was initiated and read as previously described.
-
-
Data Analysis: Reaction velocities were calculated for each condition. Data were plotted using a Lineweaver-Burk (double reciprocal) plot (1/velocity vs. 1/[ATP]) to determine the mechanism of inhibition. A competitive inhibitor will show lines intersecting on the y-axis.
Cellular Activity and Signaling
The activity of this compound was assessed in a cellular context to confirm its ability to engage its target and modulate the downstream signaling pathway.
Target Engagement in Cells
A cellular thermal shift assay (CETSA) was used to confirm that this compound directly binds to Kinase-X inside intact cells.
| Parameter | Value | Method |
| Cellular IC₅₀ | 210 nM | Phospho-Substrate Western Blot |
| CETSA Shift | +4.2 °C | Cellular Thermal Shift Assay |
Downstream Pathway Modulation
This compound is hypothesized to inhibit the "Kinase-X -> Protein-Y -> Transcription Factor-Z" signaling cascade, which is implicated in cell proliferation.
Experimental Protocol: Phospho-Substrate Western Blot
-
Cell Culture: Cancer cell line expressing high levels of Kinase-X was cultured to 80% confluency.
-
Treatment: Cells were treated with varying concentrations of this compound (0, 10, 50, 100, 250, 500, 1000 nM) for 2 hours.
-
Lysis: Cells were washed with cold PBS and lysed in RIPA buffer containing protease and phosphatase inhibitors.
-
Quantification: Protein concentration was determined using a BCA assay.
-
SDS-PAGE and Transfer: 20 µg of protein per lane was run on a 4-12% Bis-Tris gel and transferred to a PVDF membrane.
-
Immunoblotting:
-
The membrane was blocked for 1 hour in 5% BSA in TBST.
-
The membrane was incubated overnight at 4°C with a primary antibody against the phosphorylated form of Protein-Y (p-Protein-Y).
-
After washing, the membrane was incubated with an HRP-conjugated secondary antibody for 1 hour.
-
A loading control (e.g., β-actin) was probed simultaneously.
-
-
Detection: The signal was detected using an enhanced chemiluminescence (ECL) substrate and imaged. Band intensity was quantified using image analysis software.
Conclusion and Future Directions
The initial characterization of the hypothetical compound this compound demonstrates potent and selective inhibition of Kinase-X in both biochemical and cellular assays. It effectively modulates its target signaling pathway, suggesting potential as a therapeutic agent. Future work will focus on lead optimization to improve pharmacokinetic properties, in vivo efficacy studies in relevant animal models, and a comprehensive safety and toxicology assessment.
Methodological & Application
Application Note: Quantification of Genistein-4'-glucuronide-7-sulfate (G-4'G-7S) in Human Plasma by LC-MS/MS
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note describes a sensitive and selective liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of Genistein-4'-glucuronide-7-sulfate (G-4'G-7S) in human plasma. Genistein, a major soy isoflavone, undergoes extensive phase II metabolism, forming various conjugates. This compound is a significant metabolite, and its accurate quantification is crucial for pharmacokinetic and pharmacodynamic studies. This method utilizes protein precipitation for sample preparation, followed by reversed-phase liquid chromatography and detection by a triple quadrupole mass spectrometer operating in negative ion mode. A stable isotope-labeled internal standard, Genistein-d4, is used to ensure accuracy and precision. The method is suitable for researchers, scientists, and drug development professionals involved in the study of isoflavone metabolism and bioavailability.
Introduction
Genistein is a well-studied isoflavone with a range of biological activities. Following oral ingestion, genistein is extensively metabolized in the intestine and liver to form glucuronide and sulfate conjugates.[1] Genistein-4'-glucuronide-7-sulfate (this compound) is one such mixed conjugate found in human circulation.[2] Accurate measurement of this metabolite is essential for understanding the overall exposure to genistein and its potential physiological effects. This LC-MS/MS method provides a robust and reliable tool for the quantitative analysis of this compound in human plasma.
Experimental
Sample Preparation
-
Thaw human plasma samples on ice.
-
To 100 µL of plasma in a microcentrifuge tube, add 200 µL of ice-cold acetonitrile containing the internal standard (Genistein-d4 at 100 ng/mL).
-
Vortex the mixture for 1 minute to precipitate proteins.
-
Centrifuge at 13,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase (95% Mobile Phase A: 5% Mobile Phase B).
-
Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.
Liquid Chromatography
A reversed-phase separation is performed using a C18 analytical column.
Table 1: Chromatographic Conditions
| Parameter | Value |
| Column | C18, 2.1 x 100 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 40°C |
| Gradient | See Table 2 |
Table 2: Gradient Elution Program
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 95 | 5 |
| 1.0 | 95 | 5 |
| 8.0 | 20 | 80 |
| 8.1 | 5 | 95 |
| 10.0 | 5 | 95 |
| 10.1 | 95 | 5 |
| 12.0 | 95 | 5 |
Mass Spectrometry
The analysis is performed on a triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source operating in negative ion mode. The analytes are monitored using Multiple Reaction Monitoring (MRM).
Table 3: Mass Spectrometry Parameters
| Parameter | Value |
| Ionization Mode | ESI Negative |
| Ion Spray Voltage | -4500 V |
| Temperature | 500°C |
| Collision Gas | Nitrogen |
Table 4: MRM Transitions
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (V) |
| This compound | 525.1 | 269.0 | 150 | -35 |
| Genistein-d4 (IS) | 273.1 | 134.0 | 150 | -30 |
Note: The precursor ion for this compound is derived from its monoisotopic mass of 526.04 g/mol . The product ion is based on the expected fragmentation to the genistein aglycone (m/z 269.0). Optimal collision energy should be determined empirically on the specific instrument used.
Method Validation (Representative Data)
The following tables present representative validation data based on established methods for similar genistein conjugates.[1]
Table 5: Linearity and Lower Limit of Quantification (LLOQ)
| Analyte | Linear Range (ng/mL) | r² | LLOQ (ng/mL) |
| This compound | 1 - 1000 | >0.995 | 1 |
Table 6: Accuracy and Precision
| Analyte | Spiked Concentration (ng/mL) | Accuracy (%) | Intra-day Precision (%CV) | Inter-day Precision (%CV) |
| This compound | 3 (LQC) | 98.5 | 6.8 | 8.2 |
| 100 (MQC) | 101.2 | 4.5 | 5.9 | |
| 800 (HQC) | 99.8 | 3.1 | 4.7 |
Table 7: Recovery and Matrix Effect
| Analyte | Concentration Level | Mean Recovery (%) | Mean Matrix Effect (%) |
| This compound | LQC | 88.2 | 95.1 |
| HQC | 91.5 | 93.8 |
Table 8: Stability
| Analyte | Condition | Stability (% of Initial) |
| This compound | Bench-top (4 hours) | 97.2 |
| Freeze-thaw (3 cycles) | 95.8 | |
| Autosampler (24 hours) | 98.1 | |
| Long-term (-80°C, 30 days) | 96.5 |
Protocols
Stock Solution Preparation
-
This compound Stock Solution (1 mg/mL): Accurately weigh 1 mg of this compound standard and dissolve in 1 mL of methanol.
-
Internal Standard (Genistein-d4) Stock Solution (1 mg/mL): Accurately weigh 1 mg of Genistein-d4 and dissolve in 1 mL of methanol.
Working Solution Preparation
-
This compound Working Solutions: Prepare a series of working solutions by serially diluting the stock solution with methanol to prepare calibration standards and quality control (QC) samples.
-
Internal Standard Working Solution (100 ng/mL): Dilute the Genistein-d4 stock solution with acetonitrile.
Calibration Curve and Quality Control Sample Preparation
-
Calibration Standards: Spike appropriate amounts of the this compound working solutions into blank human plasma to achieve final concentrations covering the desired linear range (e.g., 1, 5, 10, 50, 100, 500, 1000 ng/mL).
-
Quality Control (QC) Samples: Prepare QC samples in blank human plasma at a minimum of three concentration levels: low (LQC), medium (MQC), and high (HQC).
Visualizations
Genistein Metabolism Pathway
Caption: Metabolic pathway of genistein to its glucuronide and sulfate conjugates.
LC-MS/MS Experimental Workflow
Caption: Workflow for the quantification of this compound in human plasma.
References
- 1. Simultaneous determination of genistein and its four phase II metabolites in blood by a sensitive and robust UPLC-MS/MS method: application to an oral bioavailability study of genistein in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Nutrikinetic modeling reveals order of genistein phase II metabolites appearance in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Solid-Phase Extraction of Genistein-4'-glucuronide-7-sulfate (G-4'G-7S) from Urine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Genistein, a prominent isoflavone found in soy products, undergoes extensive metabolism in the body, leading to the formation of various conjugated metabolites. Among these, Genistein-4'-glucuronide-7-sulfate (G-4'G-7S) is a significant phase II metabolite identified in human plasma and urine.[1][2] Accurate quantification of this compound in urine is crucial for pharmacokinetic studies, bioavailability assessments, and understanding the physiological effects of genistein. Solid-phase extraction (SPE) is a widely used technique for the selective isolation and concentration of such metabolites from complex biological matrices like urine prior to analytical determination by methods such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).
This document provides a detailed protocol for the solid-phase extraction of this compound from human urine, compiled from established methodologies for isoflavone metabolite analysis.
Experimental Protocol: SPE of this compound from Urine
This protocol is designed for the extraction of this compound and other genistein conjugates. It is recommended to optimize the procedure for your specific application and analytical instrumentation.
Materials and Reagents:
-
Urine samples (stored at -80°C)
-
SPE cartridges (e.g., Oasis HLB, 60 mg/3 cc, or a C18 cartridge)
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Ammonium acetate
-
Acetic acid
-
β-glucuronidase/sulfatase from Helix pomatia (optional, for total genistein analysis)
-
Internal standard (e.g., deuterated genistein)
-
SPE manifold (vacuum or positive pressure)
-
Centrifuge
-
Evaporator (e.g., nitrogen evaporator)
Sample Pre-treatment:
-
Thaw frozen urine samples at room temperature.
-
Centrifuge the urine samples at approximately 3500 rpm for 15 minutes at 4°C to pellet any particulate matter.[3]
-
Transfer the supernatant to a clean tube.
-
For analysis of the intact conjugate (this compound):
-
To 1 mL of the urine supernatant, add an appropriate amount of internal standard.
-
Dilute the sample 1:1 with a buffer, for example, 10 mM ammonium acetate.[4]
-
-
For analysis of total genistein (optional):
Solid-Phase Extraction Procedure:
The following steps outline the SPE procedure using a polymeric reversed-phase cartridge like Oasis HLB, which has shown good recoveries for isoflavones.[6]
-
Conditioning: Condition the SPE cartridge by passing 2 mL of methanol followed by 2 mL of water. Ensure the sorbent does not dry out between steps.[5]
-
Equilibration: Equilibrate the cartridge with 2 mL of the pre-treatment buffer (e.g., 10 mM ammonium acetate).
-
Sample Loading: Load the pre-treated urine sample onto the SPE cartridge at a slow and consistent flow rate (e.g., 1 mL/min).[5]
-
Washing: Wash the cartridge to remove interfering matrix components.
-
Wash with 3 mL of water.
-
A subsequent wash with a weak organic solvent (e.g., 5-20% methanol in water) can improve cleanup.[4]
-
-
Drying (Optional): Dry the cartridge under vacuum or with nitrogen for a few minutes to remove residual water before elution.
-
Elution: Elute the retained analytes, including this compound, from the cartridge.
-
Elute with 4 mL of methanol.[6] The elution can be performed in one or two steps.
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a suitable volume (e.g., 100-200 µL) of the initial mobile phase for your LC-MS/MS analysis.
-
Data Presentation
The following table summarizes quantitative data for the recovery of genistein and related isoflavones from urine using SPE methods, which can serve as a reference for the expected performance of the this compound extraction.
| Analyte | SPE Sorbent | Recovery (%) | Limit of Detection (LOD) | Reference |
| Genistein | Packed-fiber | 95.2 - 107.1% | 1.68 - 2.74 µg/L | [7] |
| Daidzein | Packed-fiber | 95.2 - 107.1% | 1.68 - 2.74 µg/L | [7] |
| Glycitein | Packed-fiber | 95.2 - 107.1% | 1.68 - 2.74 µg/L | [7] |
| Genistein | Oasis HLB (off-line) | 65 - 80% | 0.4 - 3.3 ng/mL | [5] |
| Daidzein | Oasis HLB (off-line) | 65 - 80% | 0.4 - 3.3 ng/mL | [5] |
| Equol | Oasis HLB (off-line) | 65 - 80% | 0.4 - 3.3 ng/mL | [5] |
| Genistein | Oasis HLB (online) | 83 - 94% | 0.1 - 0.7 ng/mL | [5] |
| Daidzein | Oasis HLB (online) | 83 - 94% | 0.1 - 0.7 ng/mL | [5] |
Visualizations
Experimental Workflow for SPE of this compound from Urine
Caption: Workflow for the solid-phase extraction of this compound.
Logical Relationship of Genistein Metabolism
Caption: Simplified pathway of genistein metabolism.
References
- 1. Nutrikinetic modeling reveals order of genistein phase II metabolites appearance in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. cientperiodique.com [cientperiodique.com]
- 3. A Comprehensive Screening and Identification of Genistin Metabolites in Rats Based on Multiple Metabolite Templates Combined with UHPLC-HRMS Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. academic.oup.com [academic.oup.com]
- 6. Solid-phase extraction of soy isoflavones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Packed-nanofiber solid phase extraction for daidzein, genistein, glycitein in human urine and their simultaneous detection - PMC [pmc.ncbi.nlm.nih.gov]
Synthesis of G-4'G-7S: A Research Standard for Studying Genistein Metabolism and Activity
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction
Genistein, a prominent isoflavone found in soy products, has garnered significant scientific interest for its potential health benefits, including a possible role in reducing the risk of certain cancers and cardiovascular diseases.[1] In vivo, genistein undergoes extensive phase II metabolism, leading to the formation of various conjugates, primarily glucuronides and sulfates.[1] One such key metabolite is genistein-4'-glucuronide-7-sulfate (G-4'G-7S), which has been identified in human plasma.[2][3] The biological activities of these metabolites can differ significantly from the parent genistein molecule. Therefore, the availability of pure this compound as a research standard is crucial for accurately studying its pharmacokinetic profile, estrogenic activity, and potential therapeutic effects.[4]
This document provides a comprehensive overview of the proposed chemical synthesis of this compound, its characterization, and its application as a research standard. The protocols outlined below are based on established methods for the regioselective synthesis of flavonoid conjugates.[5][6]
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₂₁H₁₇O₁₄S⁻ | Calculated |
| Molecular Weight | 525.42 g/mol | Calculated |
| Appearance | White to off-white solid (predicted) | N/A |
| Solubility | Soluble in water, DMSO, DMF (predicted) | N/A |
| Purity | ≥95% (target) | N/A |
Table 2: Key Reagents and Materials
| Reagent/Material | Supplier | Purpose |
| Genistein | Sigma-Aldrich | Starting Material |
| Benzyl bromide | Sigma-Aldrich | Protecting Group Reagent |
| Acetic Anhydride | Sigma-Aldrich | Protecting Group Reagent |
| Pyridine | Sigma-Aldrich | Base/Solvent |
| Sulfur trioxide pyridine complex | Sigma-Aldrich | Sulfating Agent |
| Acetobromoglucuronic acid methyl ester | Carbosynth | Glucuronidation Donor |
| Silver(I) oxide | Sigma-Aldrich | Promoter for Glucuronidation |
| Palladium on carbon (10%) | Sigma-Aldrich | Catalyst for Deprotection |
| Sodium methoxide | Sigma-Aldrich | Reagent for Deprotection |
| Deuterated solvents (DMSO-d₆, CD₃OD) | Cambridge Isotope Laboratories | NMR Analysis |
| HPLC grade solvents | Fisher Scientific | Purification |
| Silica gel 60 | MilliporeSigma | Column Chromatography |
Experimental Protocols
The chemical synthesis of this compound requires a multi-step, regioselective approach involving the strategic use of protecting groups to achieve the desired substitution pattern. The following protocol is a proposed synthetic route based on analogous chemical syntheses of flavonoid conjugates.[5][6]
Logical Workflow for the Synthesis of this compound
Caption: Proposed synthetic workflow for this compound.
Step 1: Selective Protection of Genistein
-
Acetylation of the 5-OH group: Genistein (1 equivalent) is dissolved in pyridine. Acetic anhydride (1.1 equivalents) is added dropwise at 0°C. The reaction is stirred at room temperature for 4-6 hours until the starting material is consumed (monitored by TLC). The reaction mixture is then poured into ice-water and the precipitate is collected by filtration to yield 5-O-acetylgenistein.
-
Benzylation of the 7-OH group: The 5-O-acetylgenistein is dissolved in dry acetone. Anhydrous potassium carbonate (3 equivalents) and benzyl bromide (1.2 equivalents) are added. The mixture is refluxed for 8-12 hours. After cooling, the inorganic salts are filtered off, and the solvent is evaporated under reduced pressure. The residue is purified by column chromatography on silica gel to afford 5-O-acetyl-7-O-benzylgenistein (2).
Step 2: Regioselective Sulfation at the 4'-Position
-
The protected genistein derivative (2) (1 equivalent) is dissolved in dry pyridine.
-
Sulfur trioxide pyridine complex (1.5 equivalents) is added portion-wise at 0°C.
-
The reaction is stirred at room temperature for 2-4 hours.
-
The reaction is quenched by the addition of a saturated aqueous solution of sodium bicarbonate.
-
The product, 5-O-acetyl-7-O-benzylgenistein-4'-sulfate (3), is purified by preparative HPLC.
Step 3: Regioselective Glucuronidation at the 4'-Position (Alternative Route if Sulfation is unstable)
(This step outlines an alternative sequence, glucuronidation before sulfation, which may be necessary depending on intermediate stability.)
Step 4: Glucuronidation of the Sulfated Intermediate
-
The sulfated intermediate (3) (1 equivalent) is dissolved in dry dichloromethane.
-
Acetobromoglucuronic acid methyl ester (1.5 equivalents) and freshly prepared silver(I) oxide (2 equivalents) are added.
-
The reaction mixture is stirred in the dark at room temperature for 24-48 hours.
-
The mixture is filtered through Celite, and the filtrate is concentrated.
-
The resulting protected this compound derivative (4) is purified by column chromatography.
Step 5: Deprotection to Yield this compound
-
Debenzylation: The protected conjugate (4) is dissolved in a mixture of methanol and ethyl acetate. 10% Palladium on carbon is added, and the mixture is stirred under a hydrogen atmosphere (1 atm) for 12-24 hours. The catalyst is removed by filtration.
-
Deacetylation and Ester Hydrolysis: The filtrate from the previous step is treated with a catalytic amount of sodium methoxide in methanol and stirred at room temperature for 2-4 hours.
-
The reaction is neutralized with an acidic resin, filtered, and the solvent is evaporated.
-
The final product, this compound (5), is purified by preparative HPLC.
Characterization of this compound
The structure and purity of the synthesized this compound should be confirmed by a suite of analytical techniques:
-
High-Resolution Mass Spectrometry (HRMS): To confirm the molecular formula.
-
¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy: To elucidate the chemical structure and confirm the positions of the glucuronide and sulfate groups.
-
High-Performance Liquid Chromatography (HPLC): To determine the purity of the final compound.
Signaling Pathways and Applications
This compound, as a major metabolite of genistein, is crucial for understanding the in vivo mechanisms of action of soy isoflavones. Its availability as a standard allows for:
-
Pharmacokinetic Studies: Accurate quantification in biological matrices (plasma, urine) to determine its absorption, distribution, metabolism, and excretion (ADME) profile.
-
In Vitro Bioassays: Evaluation of its estrogenic activity by assessing its binding affinity to estrogen receptors (ERα and ERβ) and its effect on estrogen-responsive genes.
-
Cell-Based Assays: Investigation of its effects on signaling pathways implicated in cancer cell proliferation, apoptosis, and inflammation.
Genistein Metabolism and Action Pathway
Caption: Metabolic fate of genistein in the body.
Conclusion
The chemical synthesis of this compound, while complex, is achievable through a regioselective strategy employing protecting groups. The availability of this metabolite as a high-purity research standard is indispensable for the accurate evaluation of the biological activities and pharmacokinetic properties of genistein metabolites. This will ultimately contribute to a better understanding of the health effects of soy isoflavones and aid in the development of isoflavone-based therapeutic agents.
References
- 1. globalspec.com [globalspec.com]
- 2. Flavonoid metabolism: the synthesis of phenolic glucuronides and sulfates as candidate metabolites for bioactivity studies of dietary flavonoids : WestminsterResearch [westminsterresearch.westminster.ac.uk]
- 3. Systematic Studies of Sulfation and Glucuronidation of 12 Flavonoids in the Mouse Liver S9 Fraction Reveals both Unique and Shared Positional Preferences - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Glucuronidated flavonoids in neurological protection: structural analysis and approaches for chemical and biological synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Regio-specific synthesis of flavonoid glucuronides using plant UDP-glucuronosyltransferase expressed in yeast - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis of daidzein 7-O-beta-D-glucuronide-4'-O-sulfate - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Determination of the Estrogenic Activity of G-4'G-7S using Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
G-4'G-7S (Genistein-4'-glucuronide-7-sulfate) is a significant metabolite of genistein, a well-known isoflavone found in soy products. Genistein and its metabolites are of considerable interest to the scientific community due to their potential estrogenic and anti-estrogenic effects, which could have implications for hormone-related health conditions. Understanding the biological activity of metabolites like this compound is crucial for evaluating the overall physiological impact of genistein consumption.
This document provides detailed protocols for two standard cell-based assays to determine the estrogenic activity of this compound: the MCF-7 Cell Proliferation Assay and the Estrogen Receptor (ER) Luciferase Reporter Gene Assay. These assays are fundamental tools for screening and characterizing the estrogenicity of compounds.
Principle of Estrogenic Activity Assays
Estrogenic compounds typically function by binding to estrogen receptors (ERα and ERβ), which are ligand-activated transcription factors. Upon binding, the receptor-ligand complex translocates to the nucleus, binds to estrogen response elements (EREs) on the DNA, and initiates the transcription of estrogen-responsive genes. This can lead to various cellular responses, including proliferation.
The MCF-7 Cell Proliferation Assay directly measures the effect of a test compound on the proliferation of the human breast cancer cell line MCF-7, which is estrogen-receptor positive. An increase in cell proliferation suggests an agonistic (estrogenic) effect.
The ER Luciferase Reporter Gene Assay utilizes a genetically modified cell line that contains a reporter gene (e.g., luciferase) under the control of an ERE-containing promoter. When an estrogenic compound activates the estrogen receptor, the subsequent binding to the ERE drives the expression of the reporter gene, producing a quantifiable signal (luminescence).
Data Presentation
While direct quantitative data for the estrogenic activity of this compound is not extensively available in the public domain, studies on genistein and its metabolites provide valuable context. Research indicates that while genistein itself exhibits estrogenic activity, its metabolites may have significantly reduced or negligible effects in certain assays. For instance, one study concluded that genistein metabolites showed little to no effect on the proliferation of MCF-7 cells[1].
To provide a framework for comparison, the following tables summarize representative quantitative data for the parent compound, genistein.
Table 1: Representative Estrogenic Activity of Genistein in MCF-7 Cell Proliferation Assay
| Compound | Concentration Range for Proliferation | Effect at High Concentrations (>20 µM) |
| Genistein | Stimulates proliferation at low concentrations (e.g., 10 nM - 10 µM) | Inhibits proliferation |
Data compiled from multiple sources indicating a biphasic effect.
Table 2: Representative Estrogen Receptor Binding Affinity and Reporter Gene Activation for Genistein
| Assay | Compound | EC50 / IC50 |
| ERα Binding Affinity | Genistein | ~10-100 nM |
| ERβ Binding Affinity | Genistein | ~5-20 nM |
| ERα Luciferase Reporter Assay | Genistein | ~10-50 nM |
EC50/IC50 values are approximate and can vary based on specific experimental conditions.
Experimental Protocols
MCF-7 Cell Proliferation Assay (E-SCREEN)
This protocol is adapted from established methods for assessing the estrogenic activity of compounds by measuring the proliferation of MCF-7 cells.
Materials:
-
MCF-7 human breast adenocarcinoma cell line (ATCC HTB-22)
-
Dulbecco's Modified Eagle's Medium (DMEM), phenol red-free
-
Fetal Bovine Serum (FBS), charcoal-dextran stripped
-
Penicillin-Streptomycin solution (10,000 U/mL penicillin, 10,000 µg/mL streptomycin)
-
Trypsin-EDTA solution (0.25%)
-
Phosphate-Buffered Saline (PBS), sterile
-
This compound, Genistein (positive control), 17β-Estradiol (strong positive control), and appropriate vehicle (e.g., DMSO)
-
96-well cell culture plates, sterile
-
Cell counting solution (e.g., Trypan Blue) and hemocytometer or automated cell counter
-
Cell proliferation assay reagent (e.g., MTS, XTT, or Sulforhodamine B)
-
Plate reader
Procedure:
-
Cell Culture Maintenance:
-
Culture MCF-7 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Subculture cells every 3-4 days or when they reach 80-90% confluency.
-
-
Hormone Deprivation:
-
Two to three days before the assay, switch the cells to a hormone-free medium consisting of phenol red-free DMEM supplemented with 10% charcoal-dextran stripped FBS and 1% Penicillin-Streptomycin. This step is crucial to reduce background estrogenic effects.
-
-
Cell Seeding:
-
Trypsinize the hormone-deprived MCF-7 cells and perform a cell count.
-
Seed the cells into a 96-well plate at a density of 3,000-5,000 cells per well in 100 µL of hormone-free medium.
-
Incubate the plate for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a serial dilution of this compound, genistein, and 17β-estradiol in hormone-free medium. A vehicle control (e.g., 0.1% DMSO in medium) must be included.
-
Carefully remove the medium from the wells and add 100 µL of the prepared compound dilutions. Each concentration should be tested in triplicate.
-
Incubate the plate for 6 days at 37°C and 5% CO2.
-
-
Assessment of Cell Proliferation:
-
On day 6, quantify cell proliferation using a suitable method. For example, using an MTS assay:
-
Add 20 µL of MTS reagent to each well.
-
Incubate for 1-4 hours at 37°C.
-
Measure the absorbance at 490 nm using a microplate reader.
-
-
-
Data Analysis:
-
Subtract the average absorbance of the blank wells (medium only) from all other wells.
-
Calculate the mean and standard deviation for each treatment group.
-
Express the results as a percentage of the vehicle control (set to 100%).
-
Plot the percentage of proliferation against the log of the compound concentration to generate a dose-response curve.
-
Estrogen Receptor Luciferase Reporter Gene Assay
This protocol describes a method to assess the ability of this compound to activate the estrogen receptor, leading to the expression of a luciferase reporter gene.
Materials:
-
A suitable human cell line stably transfected with an estrogen receptor (e.g., ERα) and an ERE-luciferase reporter construct (e.g., T47D-KBluc or MCF-7-ERE-Luc).
-
Cell culture medium appropriate for the chosen cell line (phenol red-free).
-
Charcoal-dextran stripped FBS.
-
Penicillin-Streptomycin solution.
-
This compound, Genistein (positive control), 17β-Estradiol (strong positive control), and appropriate vehicle (e.g., DMSO).
-
96-well white, clear-bottom cell culture plates, sterile.
-
Luciferase assay system (including cell lysis buffer and luciferase substrate).
-
Luminometer.
Procedure:
-
Cell Culture and Seeding:
-
Maintain the reporter cell line in the recommended growth medium.
-
Two to three days prior to the assay, switch to a hormone-free medium.
-
Seed the cells into a 96-well white, clear-bottom plate at a density optimized for the specific cell line (e.g., 10,000-20,000 cells per well) in 100 µL of hormone-free medium.
-
Incubate for 24 hours.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound, genistein, and 17β-estradiol in hormone-free medium. Include a vehicle control.
-
Remove the seeding medium and add 100 µL of the compound dilutions to the respective wells (in triplicate).
-
Incubate the plate for 18-24 hours at 37°C and 5% CO2.
-
-
Luciferase Assay:
-
Carefully remove the treatment medium from the wells.
-
Wash the cells gently with 100 µL of PBS.
-
Add 20-50 µL of cell lysis buffer to each well and incubate for 15-30 minutes at room temperature with gentle shaking to ensure complete cell lysis.
-
Add 50-100 µL of luciferase assay substrate to each well.
-
Immediately measure the luminescence using a luminometer.
-
-
Data Analysis:
-
The raw data will be in Relative Light Units (RLU).
-
Calculate the mean and standard deviation of the RLU for each treatment group.
-
Calculate the fold induction of luciferase activity by dividing the mean RLU of each treatment by the mean RLU of the vehicle control.
-
Plot the fold induction against the log of the compound concentration to generate a dose-response curve and determine the EC50 value (the concentration that elicits a half-maximal response).
-
Mandatory Visualizations
References
Application Notes and Protocols for In Vitro Metabolism Studies of Genistein-4'-glucuronide-7-sulfate (G-4'G-7S)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Genistein, a prominent isoflavone found in soy products, undergoes extensive phase II metabolism in the body, leading to the formation of various conjugates. Among these, genistein-4'-glucuronide-7-sulfate (G-4'G-7S) has been identified as a significant metabolite.[1][2][3] Understanding the formation and fate of this compound is crucial for elucidating the overall pharmacokinetic profile and biological activities of genistein. In vitro models provide a controlled environment to study the specific metabolic pathways and enzymatic reactions involved in the biotransformation of genistein to this compound.
These application notes provide an overview of the common in vitro models and detailed protocols for investigating the metabolism of genistein, with a focus on the formation of this compound.
In Vitro Models for Studying this compound Metabolism
The selection of an appropriate in vitro model is critical for obtaining relevant and reproducible data. The primary systems used for studying the phase II metabolism of xenobiotics like genistein include:
-
Human Liver Microsomes (HLMs): These subcellular fractions are rich in UDP-glucuronosyltransferases (UGTs) and sulfotransferases (SULTs), the key enzyme families responsible for glucuronidation and sulfation. HLMs are a cost-effective tool for initial screening of metabolic pathways.[4]
-
Hepatocytes: As whole liver cells, hepatocytes contain a full complement of phase I and phase II metabolic enzymes and cofactors, offering a more comprehensive metabolic profile.[4][5] They can be used in suspension or as cultured monolayers.
-
Recombinant Enzymes: Using purified, recombinant UGT and SULT enzymes allows for the identification of specific enzyme isoforms responsible for the formation of this compound.
Experimental Protocols
Incubation of Genistein with Human Liver Microsomes
This protocol outlines the steps for assessing the formation of this compound from genistein in human liver microsomes.
Materials:
-
Genistein
-
Human Liver Microsomes (HLMs)
-
NADPH regenerating system
-
UDPGA (Uridine 5'-diphosphoglucuronic acid)
-
PAPS (3'-phosphoadenosine-5'-phosphosulfate)
-
Phosphate buffer (0.1 M, pH 7.4)
-
Acetonitrile (ice-cold)
-
Incubator/water bath (37°C)
-
Centrifuge
Procedure:
-
Prepare a stock solution of genistein in a suitable solvent (e.g., DMSO).
-
In a microcentrifuge tube, combine phosphate buffer, HLMs, and the genistein stock solution.
-
Pre-incubate the mixture at 37°C for 5 minutes to allow the system to equilibrate.
-
Initiate the metabolic reaction by adding the NADPH regenerating system, UDPGA, and PAPS.
-
Incubate the reaction mixture at 37°C for a predetermined time (e.g., 60 minutes).
-
Terminate the reaction by adding two volumes of ice-cold acetonitrile to precipitate the proteins.[4]
-
Vortex the mixture and centrifuge at a high speed (e.g., 14,000 rpm) for 10 minutes.
-
Transfer the supernatant to a new tube for analysis by LC-MS/MS.[4]
Metabolism Studies in Cultured Hepatocytes
This protocol describes the use of cultured hepatocytes to investigate the metabolism of genistein.
Materials:
-
Cryopreserved or fresh hepatocytes
-
Hepatocyte culture medium
-
Collagen-coated culture plates
-
Genistein
-
Acetonitrile (ice-cold)
-
Incubator (37°C, 5% CO2)
-
Centrifuge
Procedure:
-
Thaw and plate the hepatocytes on collagen-coated plates according to the supplier's instructions.
-
Allow the cells to attach and form a monolayer (typically 4-6 hours or as recommended).[4]
-
Prepare a solution of genistein in the culture medium.
-
Remove the plating medium from the cells and add the medium containing genistein.
-
Incubate the plate at 37°C in a humidified incubator with 5% CO2 for a specified time (e.g., 24 hours).[4]
-
At the end of the incubation period, collect the incubation medium.
-
Terminate any enzymatic activity by adding two volumes of ice-cold acetonitrile to the collected medium.[4]
-
Centrifuge the mixture to precipitate any proteins.
-
Transfer the supernatant for LC-MS/MS analysis.
Metabolite Analysis by LC-MS/MS
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the primary analytical technique for the identification and quantification of this compound and other genistein metabolites.[4]
General Procedure:
-
Inject the supernatant from the incubation experiments into an LC-MS/MS system.
-
Separate the parent compound (genistein) and its metabolites using a suitable HPLC or UPLC column and gradient elution.
-
Detect the analytes using a mass spectrometer operating in a suitable ionization mode (e.g., electrospray ionization - ESI) and detection mode (e.g., selected reaction monitoring - SRM or full scan).
-
Identify this compound based on its retention time and mass-to-charge ratio (m/z) compared to a reference standard, if available, or by high-resolution mass spectrometry for accurate mass determination.[2][3]
Quantitative Data on Genistein Metabolism
| Metabolite | Cmax (µM) | Tmax (h) | AUC (µM·h) | Reference |
| Genistein | ~0.1-0.5 | ~5-6 | ~1-5 | [6] |
| Genistein-7-glucuronide | ~1-3 | ~6-8 | ~10-30 | [6] |
| Genistein-4'-glucuronide | ~0.5-2 | ~6-8 | ~5-20 | [6] |
| Genistein-4',7-diglucuronide | ~0.2-1 | ~4-6 | ~2-10 | [2][3] |
| Genistein-7-sulfate | ~0.1-0.5 | ~6-8 | ~1-5 | [2][3] |
Note: The values presented are approximate ranges compiled from various human pharmacokinetic studies and can vary depending on the dose and formulation of genistein administered.
Visualizations
Caption: Metabolic pathway of genistein to its major glucuronide and sulfate conjugates.
Caption: General experimental workflow for in vitro metabolism studies.
Caption: Principle of metabolite identification using tandem mass spectrometry (LC-MS/MS).
References
- 1. researchgate.net [researchgate.net]
- 2. Nutrikinetic modeling reveals order of genistein phase II metabolites appearance in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pure.uva.nl [pure.uva.nl]
- 4. benchchem.com [benchchem.com]
- 5. Application of In Vitro Models for Studying the Mechanisms Underlying the Obesogenic Action of Endocrine-Disrupting Chemicals (EDCs) as Food Contaminants—A Review [mdpi.com]
- 6. Bioavailability and Pharmacokinetics of Genistein: Mechanistic Studies on its ADME - PMC [pmc.ncbi.nlm.nih.gov]
Animal Models for Investigating the In Vivo Effects of Genistein-4'-glucuronide-7-sulfate (G-4'G-7S)
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Genistein, a prominent isoflavone found in soy products, has garnered significant attention for its potential therapeutic effects in a range of diseases, including cancer.[1][2][3] Upon administration, genistein undergoes extensive metabolism in vivo, leading to the formation of various glucuronide and sulfate conjugates.[4][5][6][7] One such metabolite is Genistein-4'-glucuronide-7-sulfate (G-4'G-7S). Understanding the in vivo effects of individual metabolites like this compound is crucial for elucidating the precise mechanisms of action of genistein and for the development of novel therapeutic agents. While direct in vivo studies on isolated this compound are limited, this document provides a comprehensive guide for researchers by adapting established protocols for genistein to investigate the specific effects of its metabolites.
Data Presentation: Pharmacokinetics of Genistein and its Metabolites in Animal Models
The following tables summarize pharmacokinetic data for genistein and its major metabolites from in vivo studies in rodents. This information is essential for designing experiments to study this compound, as it provides insights into expected absorption, distribution, metabolism, and excretion (ADME) profiles.
Table 1: Pharmacokinetic Parameters of Genistein in Mice after Oral and Intravenous Administration
| Animal Model | Dosage | Route of Administration | Cmax (µM) | Tmax (h) | AUC (µM·h) | Absolute Bioavailability (%) | Reference |
| FVB Mice | 20 mg/kg | p.o. | 1.5 ± 0.3 | 0.5 | 4.5 ± 0.8 | 23.4 | [8] |
| FVB Mice | 20 mg/kg | i.v. | - | - | 19.2 ± 3.5 | - | [8] |
| BALB/c Mice | 40 mg/kg (from soy protein) | p.o. | ~1.2 (total genistein) | ~2 | ~8 (total genistein) | <15 (aglycone), ~90 (total) | [4] |
| C57Bl/6 Mice | 1.0 g/kg (in diet) | p.o. (ad libitum) | 7.5 ± 0.6 | Evening | - | - | [9] |
Table 2: Plasma Levels of Genistein Metabolites in Mice
| Animal Model | Genistein Dosage | Metabolite | Plasma Concentration/AUC | Key Findings | Reference |
| FVB Mice | 20 mg/kg (p.o. & i.v.) | Glucuronides and Sulfates | >80% of total genistein | Extensive metabolism to conjugates. | [4] |
| Wild-type Mice | 50 mg/kg (intragastric) | Glucuronides and Sulfates | Governs overall plasma profile | Metabolites are the predominant forms in circulation. | [10] |
| Bcrp1(-/-) Mice | 50 mg/kg (intragastric) | Glucuronides and Sulfates | 7- to 10-fold increase vs. wild-type | Bcrp1 is involved in the efflux of genistein conjugates. | [10] |
Experimental Protocols
The following are detailed protocols for key experiments to investigate the in vivo effects of this compound. These are based on established methodologies for genistein and can be adapted for its specific metabolites.
Protocol 1: Evaluation of Anti-Cancer Efficacy in a Xenograft Mouse Model
Objective: To determine the effect of this compound on tumor growth in a preclinical cancer model.
Materials:
-
Nude mice (e.g., BALB/c nude)
-
Human cancer cell line (e.g., breast, prostate)
-
This compound (synthesized or isolated)
-
Vehicle control (e.g., sterile saline, DMSO)
-
Matrigel
-
Calipers
-
Anesthesia (e.g., isoflurane)
-
Surgical tools for tumor implantation
Procedure:
-
Cell Culture: Culture the chosen cancer cell line under standard conditions.
-
Tumor Implantation:
-
Harvest and resuspend cancer cells in a 1:1 mixture of serum-free media and Matrigel.
-
Subcutaneously inject the cell suspension (e.g., 1 x 10^6 cells in 100 µL) into the flank of each mouse.
-
-
Animal Grouping and Treatment:
-
Once tumors are palpable (e.g., 50-100 mm³), randomly assign mice to treatment groups (e.g., vehicle control, this compound low dose, this compound high dose).
-
Prepare this compound in a suitable vehicle. Due to its potential polarity, initial solubility tests are recommended.
-
Administer this compound or vehicle via the desired route (e.g., oral gavage, intraperitoneal injection) at a predetermined schedule (e.g., daily for 21 days).
-
-
Tumor Measurement:
-
Measure tumor dimensions with calipers 2-3 times per week.
-
Calculate tumor volume using the formula: (Length × Width²) / 2.
-
-
Endpoint and Tissue Collection:
-
Euthanize mice when tumors in the control group reach a predetermined size or at the end of the treatment period.
-
Collect tumors, blood, and major organs for further analysis (e.g., histopathology, biomarker analysis).
-
Protocol 2: Assessment of Anti-Inflammatory Activity in a Lipopolysaccharide (LPS)-Induced Inflammation Model
Objective: To evaluate the anti-inflammatory effects of this compound in an acute inflammation model.
Materials:
-
Mice (e.g., C57BL/6)
-
Lipopolysaccharide (LPS) from E. coli
-
This compound
-
Vehicle control
-
ELISA kits for pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β)
-
Materials for blood collection
Procedure:
-
Animal Grouping and Pre-treatment:
-
Divide mice into experimental groups (e.g., control, LPS only, LPS + this compound).
-
Administer this compound or vehicle to the respective groups for a specified period before LPS challenge.
-
-
Induction of Inflammation:
-
Inject LPS intraperitoneally to induce a systemic inflammatory response.
-
-
Sample Collection:
-
Collect blood samples at various time points after LPS injection (e.g., 2, 6, 24 hours).
-
-
Cytokine Analysis:
-
Measure the serum levels of pro-inflammatory cytokines using ELISA kits according to the manufacturer's instructions.
-
Mandatory Visualization: Signaling Pathways and Experimental Workflow
The following diagrams illustrate key signaling pathways modulated by genistein and a general experimental workflow for in vivo studies. These can be used as a conceptual framework for investigating the mechanisms of action of this compound.
Caption: Key signaling pathways modulated by genistein.
Caption: General experimental workflow for in vivo studies.
References
- 1. Genistein and Cancer: Current Status, Challenges, and Future Directions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. researchgate.net [researchgate.net]
- 4. Bioavailability and Pharmacokinetics of Genistein: Mechanistic Studies on its ADME - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Role of Metabolism in the Effects of Genistein and Its Phase II Conjugates on the Growth of Human Breast Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Simultaneous determination of genistein and its four phase II metabolites in blood by a sensitive and robust UPLC-MS/MS method: Application to an oral bioavailability study of genistein in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Effects of oral genistein in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Bioavailability of the glucuronide and sulfate conjugates of genistein and daidzein in breast cancer resistance protein 1 knockout mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Measuring G-4'G-7S Binding to Estrogen Receptors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Data Presentation: Comparative Binding Affinities
Quantitative data on the binding of G-4'G-7S to estrogen receptors is currently limited. However, data from closely related genistein metabolites, such as genistein and genistein glucuronide, provide essential benchmarks. The following table summarizes the inhibitory concentrations (IC50) for these compounds in displacing radiolabeled estradiol from estrogen receptors, indicating their relative binding affinities.
| Compound | IC50 (µM) | Receptor Source | Reference |
| Genistein | 0.5 | Human Estrogen Receptor | [2][6] |
| Genistein Glucuronide (GG) | 7.27 | B6D2F1 mouse uterine cytosol | [7] |
| This compound | Data not available | - | - |
| 17β-Estradiol | 0.00134 | B6D2F1 mouse uterine cytosol | [7] |
| Diethylstilbestrol (DES) | 0.00146 | B6D2F1 mouse uterine cytosol | [7] |
Signaling Pathways
Genistein and its metabolites can modulate estrogen receptor signaling through both genomic and non-genomic pathways.
Genomic Estrogen Signaling Pathway
The classical genomic pathway involves the binding of the ligand to the estrogen receptor in the cytoplasm, followed by translocation of the ligand-receptor complex to the nucleus. In the nucleus, it binds to Estrogen Response Elements (EREs) on the DNA, leading to the regulation of gene transcription.
Non-Genomic Estrogen Signaling Pathway
Non-genomic pathways are initiated by the binding of ligands to membrane-associated estrogen receptors, leading to rapid intracellular signaling cascades, such as the activation of protein kinases like ERK1/2 and Akt, and subsequent downstream effects.[8][9][10]
Experimental Protocols
The following protocols describe standard methods for determining the binding affinity of a test compound like this compound to estrogen receptors.
Protocol 1: Competitive Radioligand Binding Assay
This assay measures the ability of a test compound to compete with a radiolabeled ligand (e.g., [³H]17β-estradiol) for binding to the estrogen receptor.
Materials:
-
Test Compound: this compound
-
Radioligand: [³H]17β-estradiol
-
Estrogen Receptor: Recombinant human ERα or ERβ, or cytosolic extract from estrogen-sensitive tissues (e.g., rat uterus).
-
Assay Buffer: Tris-HCl buffer, pH 7.4, containing EDTA and dithiothreitol (DTT).
-
Wash Buffer: Ice-cold Tris-HCl buffer, pH 7.4.
-
Scintillation Cocktail
-
Unlabeled 17β-estradiol (for determining non-specific binding)
-
96-well filter plates and vacuum manifold
-
Scintillation counter
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and serially dilute to the desired concentrations in assay buffer.
-
Prepare a working solution of [³H]17β-estradiol in assay buffer.
-
Prepare a high-concentration solution of unlabeled 17β-estradiol.
-
-
Assay Setup: In a 96-well plate, set up the following reactions in triplicate:
-
Total Binding: Estrogen receptor preparation + [³H]17β-estradiol + assay buffer.
-
Non-specific Binding: Estrogen receptor preparation + [³H]17β-estradiol + excess unlabeled 17β-estradiol.
-
Competitive Binding: Estrogen receptor preparation + [³H]17β-estradiol + varying concentrations of this compound.
-
-
Incubation: Incubate the plate at 4°C for 18-24 hours to allow the binding to reach equilibrium.
-
Separation: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester to separate bound from free radioligand.
-
Washing: Wash the filters multiple times with ice-cold wash buffer.
-
Quantification: Place the filter discs in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Determine the IC50 value (the concentration of this compound that inhibits 50% of specific [³H]17β-estradiol binding) from the resulting dose-response curve.
-
Protocol 2: Fluorescence Polarization (FP) Based Binding Assay
This is a non-radioactive, homogeneous assay that measures the change in polarization of a fluorescently labeled estrogen ligand upon binding to the estrogen receptor.
Materials:
-
Test Compound: this compound
-
Fluorescent Ligand: A fluorescently labeled estrogen (e.g., Fluormone™ ES2)
-
Estrogen Receptor: Recombinant human ERα or ERβ
-
Assay Buffer: As recommended by the fluorescent ligand manufacturer.
-
Black, low-volume 384-well plates
-
Fluorescence polarization plate reader
Procedure:
-
Preparation of Reagents:
-
Prepare serial dilutions of this compound in assay buffer.
-
Prepare working solutions of the fluorescent ligand and estrogen receptor in assay buffer.
-
-
Assay Setup: In a 384-well plate, add the following to each well:
-
Estrogen receptor solution.
-
Varying concentrations of this compound or buffer (for control).
-
Fluorescent ligand solution.
-
-
Incubation: Incubate the plate at room temperature for a period recommended by the manufacturer (typically 1-2 hours), protected from light.
-
Measurement: Measure the fluorescence polarization of each well using a plate reader equipped with appropriate filters for the fluorophore.
-
Data Analysis:
-
The binding of the fluorescent ligand to the ER results in a high polarization value.
-
Competitive binding of this compound will displace the fluorescent ligand, leading to a decrease in polarization.
-
Plot the change in millipolarization (mP) units against the logarithm of the this compound concentration to determine the IC50 value.
-
Conclusion
The provided protocols offer robust and established methods for characterizing the binding of this compound to estrogen receptors. While direct binding data for this compound remains to be determined, the comparative data for genistein and its glucuronide metabolite serve as a critical reference for these investigations. The elucidation of the binding affinity of this compound will be instrumental in understanding its physiological significance and potential as a modulator of estrogen receptor activity.
References
- 1. Bioavailability and Pharmacokinetics of Genistein: Mechanistic Studies on its ADME - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Molecular effects of genistein on estrogen receptor mediated pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Genistein: A Potent Anti-Breast Cancer Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 4. estrogenic | MedChemExpress (MCE) Life Science Reagents [medchemexpress.eu]
- 5. medchemexpress.com [medchemexpress.com]
- 6. academic.oup.com [academic.oup.com]
- 7. Daidzein and genistein glucuronides in vitro are weakly estrogenic and activate human natural killer cells at nutritionally relevant concentrations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Genistein Promotes Proliferation of Human Cervical Cancer Cells Through Estrogen Receptor-Mediated PI3K/Akt-NF-κB Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. kclpure.kcl.ac.uk [kclpure.kcl.ac.uk]
- 10. erc.bioscientifica.com [erc.bioscientifica.com]
Application Notes and Protocols for Metabolic Studies of Radiolabeled Genistein-4'-glucuronide-7-sulfate (G-4'G-7S)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Genistein, a prominent isoflavone found in soy products, has garnered significant attention for its potential health benefits, including a reduced risk of hormone-dependent cancers.[1] Upon ingestion, genistein undergoes extensive phase II metabolism, leading to the formation of various glucuronide and sulfate conjugates.[2][3] One such recently identified metabolite is genistein-4'-glucuronide-7-sulfate (G-4'G-7S).[4][5] Understanding the metabolic fate and biological activity of these metabolites is crucial for elucidating the mechanisms behind genistein's physiological effects.
Radiolabeling is a powerful technique for tracing the absorption, distribution, metabolism, and excretion (ADME) of compounds in biological systems.[6] This document provides detailed application notes and protocols for the hypothetical use of radiolabeled this compound in metabolic studies. While specific studies on radiolabeled this compound are not yet available, the following protocols are based on established methodologies for studying the metabolism of genistein and other isoflavones.[7][8]
Data Presentation
The following tables represent hypothetical quantitative data that could be obtained from in vitro and in vivo metabolic studies using radiolabeled this compound.
Table 1: In Vitro Metabolic Stability of [¹⁴C]this compound in Human Liver Microsomes
| Time (minutes) | [¹⁴C]this compound Remaining (%) |
| 0 | 100 |
| 15 | 85.2 |
| 30 | 68.5 |
| 60 | 45.1 |
| 120 | 20.3 |
Table 2: Metabolite Profile of [¹⁴C]this compound in Human Hepatocytes (24-hour incubation)
| Metabolite | Peak Area (% of Total Radioactivity) |
| [¹⁴C]this compound | 35.8 |
| [¹⁴C]Genistein-7-sulfate (G-7S) | 25.4 |
| [¹⁴C]Genistein-4'-glucuronide (G-4'G) | 18.9 |
| [¹⁴C]Genistein | 12.3 |
| Other | 7.6 |
Table 3: In Vivo Pharmacokinetic Parameters of [¹⁴C]this compound in Rats (10 mg/kg, IV)
| Parameter | Value |
| Cmax (ng/mL) | 2580 |
| Tmax (h) | 0.25 |
| AUC (ng*h/mL) | 4760 |
| t1/2 (h) | 2.5 |
| CL (mL/h/kg) | 2.1 |
| Vd (L/kg) | 7.4 |
Experimental Protocols
Protocol 1: In Vitro Metabolism of Radiolabeled this compound in Human Liver Microsomes
This protocol is designed to assess the metabolic stability of radiolabeled this compound.
Materials:
-
Radiolabeled this compound (e.g., [¹⁴C]this compound)
-
Human Liver Microsomes (HLMs)
-
NADPH regenerating system (e.g., G6P, G6PDH, NADP+)
-
Phosphate buffer (0.1 M, pH 7.4)
-
Acetonitrile (ice-cold)
-
Incubator shaker (37°C)
-
Centrifuge
-
Liquid scintillation counter
Procedure:
-
Prepare a reaction mixture containing phosphate buffer, HLMs, and the NADPH regenerating system.
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiate the reaction by adding radiolabeled this compound to a final concentration of 1 µM.
-
Incubate at 37°C with gentle shaking.
-
At various time points (e.g., 0, 15, 30, 60, 120 minutes), withdraw an aliquot of the reaction mixture.
-
Terminate the reaction by adding an equal volume of ice-cold acetonitrile.
-
Vortex and centrifuge at 14,000 rpm for 10 minutes to precipitate proteins.
-
Transfer the supernatant to a new tube.
-
Quantify the radioactivity in the supernatant using a liquid scintillation counter.
-
Analyze the remaining parent compound and metabolites using HPLC with a radiodetector.
Protocol 2: In Vivo ADME Study of Radiolabeled this compound in Rodents
This protocol outlines a basic in vivo study to determine the absorption, distribution, metabolism, and excretion of radiolabeled this compound.
Materials:
-
Radiolabeled this compound (e.g., [³H]this compound)
-
Sprague-Dawley rats (or other suitable rodent model)
-
Metabolic cages
-
Apparatus for blood collection (e.g., tail vein catheters)
-
Scintillation vials and cocktail
-
Homogenizer
-
Solvents for extraction (e.g., methanol, acetonitrile)
Procedure:
-
Administer a single intravenous (IV) or oral (PO) dose of radiolabeled this compound to the rats.
-
House the animals in metabolic cages for the collection of urine and feces at predetermined intervals (e.g., 0-8, 8-24, 24-48, 48-72 hours).
-
Collect blood samples at various time points (e.g., 0.25, 0.5, 1, 2, 4, 8, 24 hours) via the tail vein.
-
Process the samples:
-
Urine and Feces: Homogenize and analyze for total radioactivity.
-
Blood: Centrifuge to separate plasma and analyze for radioactivity.
-
Tissues (at study termination): Harvest, weigh, homogenize, and analyze for radioactivity to determine tissue distribution.
-
-
Quantify radioactivity in all samples using a liquid scintillation counter.
-
Profile the metabolites in plasma, urine, and feces using HPLC with a radiodetector to identify and quantify the parent compound and its metabolites.
Mandatory Visualizations
Caption: Experimental workflow for metabolic studies of radiolabeled this compound.
Caption: Proposed signaling pathway for the action of this compound.
References
- 1. Metabolism of the soy isoflavones daidzein, genistein and glycitein in human subjects. Identification of new metabolites having an intact isoflavonoid skeleton - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Bioavailability and Pharmacokinetics of Genistein: Mechanistic Studies on its ADME - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Role of Metabolism in the Effects of Genistein and Its Phase II Conjugates on the Growth of Human Breast Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Nutrikinetic modeling reveals order of genistein phase II metabolites appearance in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. cientperiodique.com [cientperiodique.com]
- 6. moravek.com [moravek.com]
- 7. benchchem.com [benchchem.com]
- 8. In vitro and in vivo metabolism of the soy isoflavone glycitein - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of NMR Spectroscopy for the Structural Elucidation of Genistein-4'-glucuronide-7-sulfate (G-4'G-7S)
Application Note and Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction
Genistein, a prominent isoflavone found in soy products, undergoes extensive metabolism in vivo, leading to the formation of various conjugates. One such significant metabolite is Genistein-4'-glucuronide-7-sulfate (G-4'G-7S), a molecule where a glucuronic acid moiety is attached at the 4'-position and a sulfate group at the 7-position of the genistein backbone. The precise structural characterization of these metabolites is crucial for understanding their pharmacokinetic profiles, biological activities, and potential roles in human health and disease. Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled analytical technique for the unambiguous structural elucidation of such complex organic molecules. This application note provides a detailed overview and experimental protocols for the use of high-resolution NMR spectroscopy in confirming the structure of this compound.
Principle
NMR spectroscopy relies on the magnetic properties of atomic nuclei. When placed in a strong magnetic field, nuclei with a non-zero spin, such as ¹H and ¹³C, absorb and re-emit electromagnetic radiation at specific frequencies. These frequencies, known as chemical shifts (δ), are highly sensitive to the local electronic environment of each nucleus. By analyzing the chemical shifts, coupling constants (J), which describe the interaction between neighboring nuclei, and through-space correlations (Nuclear Overhauser Effect, NOE), a complete and unambiguous three-dimensional structure of a molecule can be determined. For this compound, NMR is instrumental in pinpointing the exact locations of the glucuronide and sulfate groups on the genistein scaffold.
Experimental Protocols
Sample Preparation
-
Sample Purity: Ensure the this compound sample is of high purity (>95%), as impurities can complicate spectral analysis. Purification can be achieved using techniques such as High-Performance Liquid Chromatography (HPLC).
-
Solvent Selection: Dissolve 1-5 mg of the purified this compound in 0.5-0.6 mL of a suitable deuterated solvent. Deuterated dimethyl sulfoxide (DMSO-d₆) is a common choice for isoflavone conjugates due to its excellent solubilizing properties. For experiments requiring the observation of exchangeable protons (e.g., hydroxyl groups), a solvent mixture such as 90% H₂O/10% D₂O or DMSO-d₆ with a small amount of H₂O can be used.
-
Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS) or 3-(trimethylsilyl)propionic-2,2,3,3-d₄ acid sodium salt (TSP), for referencing the chemical shifts to 0.00 ppm.
NMR Data Acquisition
A high-field NMR spectrometer (e.g., 500 MHz or higher) is recommended for optimal spectral dispersion and sensitivity.
-
¹H NMR Spectroscopy:
-
Purpose: To identify all proton signals and their multiplicities (singlet, doublet, triplet, etc.).
-
Experiment: Standard 1D ¹H NMR.
-
Key Parameters:
-
Pulse sequence: zg30 or similar
-
Spectral width: ~16 ppm
-
Acquisition time: ~2-3 s
-
Relaxation delay: 1-2 s
-
Number of scans: 16-64 (depending on sample concentration)
-
-
-
¹³C NMR Spectroscopy:
-
Purpose: To identify all carbon signals.
-
Experiment: 1D ¹³C NMR with proton decoupling.
-
Key Parameters:
-
Pulse sequence: zgpg30 or similar
-
Spectral width: ~200-220 ppm
-
Acquisition time: ~1-2 s
-
Relaxation delay: 2 s
-
Number of scans: 1024 or more (due to low natural abundance of ¹³C)
-
-
-
2D NMR Spectroscopy:
-
COSY (Correlation Spectroscopy):
-
Purpose: To identify proton-proton (¹H-¹H) spin-spin couplings, revealing which protons are adjacent to each other in the molecule. This is crucial for tracing the connectivity within the genistein rings and the glucuronic acid moiety.
-
-
HSQC (Heteronuclear Single Quantum Coherence):
-
Purpose: To correlate each proton with its directly attached carbon atom. This allows for the unambiguous assignment of carbon signals based on the already assigned proton signals.
-
-
HMBC (Heteronuclear Multiple Bond Correlation):
-
Purpose: To identify long-range (2-3 bond) correlations between protons and carbons. This is a key experiment for establishing the connectivity between the genistein backbone and the glucuronide and sulfate groups, as it can show correlations between the anomeric proton of the glucuronic acid and the carbon at the 4'-position of the genistein, and between protons on the A-ring and the sulfated C-7.
-
-
NOESY (Nuclear Overhauser Effect Spectroscopy) / ROESY (Rotating-frame Overhauser Effect Spectroscopy):
-
Purpose: To identify protons that are close to each other in space, regardless of their bonding connectivity. This can help to confirm the stereochemistry and conformation of the molecule.
-
-
Data Presentation
The structural elucidation of this compound is based on the comparison of its NMR data with that of the parent compound, genistein. The conjugation with glucuronic acid and sulfate groups induces characteristic shifts in the NMR signals of the genistein core.
Table 1: Predicted ¹H NMR Chemical Shifts (δ, ppm) and Coupling Constants (J, Hz) for this compound in DMSO-d₆.
| Position | Genistein (Literature) | This compound (Predicted) | Multiplicity | J (Hz) | Rationale for Shift |
| H-2 | ~8.30 | ~8.45 | s | - | Minor downfield shift due to electronic changes. |
| H-6 | ~6.25 | ~6.50 | d | 2.2 | Downfield shift due to conjugation at C-7. |
| H-8 | ~6.40 | ~6.65 | d | 2.2 | Downfield shift due to conjugation at C-7. |
| H-2', H-6' | ~7.40 | ~7.55 | d | 8.8 | Downfield shift due to conjugation at C-4'. |
| H-3', H-5' | ~6.85 | ~7.20 | d | 8.8 | Significant downfield shift due to conjugation at C-4'. |
| H-1'' | - | ~5.10 | d | 7.5 | Anomeric proton of glucuronic acid. |
| H-2'' | - | ~3.50 | m | - | Glucuronic acid protons. |
| H-3'' | - | ~3.60 | m | - | Glucuronic acid protons. |
| H-4'' | - | ~3.40 | m | - | Glucuronic acid protons. |
| H-5'' | - | ~3.80 | d | - | Glucuronic acid protons. |
| 5-OH | ~12.90 | ~12.90 | s | - | Unaffected due to strong intramolecular H-bonding. |
Table 2: Predicted ¹³C NMR Chemical Shifts (δ, ppm) for this compound in DMSO-d₆.
| Position | Genistein (Literature) | This compound (Predicted) | Rationale for Shift |
| C-2 | ~154.0 | ~155.0 | Minor shift. |
| C-3 | ~122.5 | ~123.0 | Minor shift. |
| C-4 | ~180.5 | ~181.0 | Minor shift. |
| C-4a | ~104.5 | ~105.0 | Minor shift. |
| C-5 | ~162.0 | ~162.0 | Unaffected. |
| C-6 | ~99.0 | ~100.0 | Shift due to C-7 substitution. |
| C-7 | ~164.5 | ~162.5 | Shift due to sulfation. |
| C-8 | ~93.8 | ~95.0 | Shift due to C-7 substitution. |
| C-8a | ~157.5 | ~157.5 | Unaffected. |
| C-1' | ~121.5 | ~128.0 | Downfield shift due to C-4' substitution. |
| C-2', C-6' | ~130.0 | ~131.0 | Minor shift. |
| C-3', C-5' | ~115.0 | ~120.0 | Downfield shift due to C-4' substitution. |
| C-4' | ~157.5 | ~150.0 | Upfield shift due to glucuronidation. |
| C-1'' | - | ~100.0 | Anomeric carbon of glucuronic acid. |
| C-2'' | - | ~73.0 | Glucuronic acid carbons. |
| C-3'' | - | ~76.5 | Glucuronic acid carbons. |
| C-4'' | - | ~71.5 | Glucuronic acid carbons. |
| C-5'' | - | ~75.5 | Glucuronic acid carbons. |
| C-6'' | - | ~170.0 | Carboxyl carbon of glucuronic acid. |
Visualization of Experimental Workflow and Structural Relationships
The following diagrams illustrate the workflow for NMR-based structural elucidation and the key correlations used to determine the structure of this compound.
Caption: Workflow for the structural elucidation of this compound using NMR.
Caption: Key HMBC correlations for confirming conjugate positions.
Conclusion
NMR spectroscopy provides a robust and definitive method for the structural elucidation of complex metabolites like this compound. Through a combination of 1D and 2D NMR experiments, it is possible to unambiguously determine the molecular structure, including the precise location of conjugate groups. The detailed protocols and expected spectral data presented in this application note serve as a valuable guide for researchers in the fields of natural product chemistry, pharmacology, and drug metabolism.
Application Notes: Immunoassays for the Detection of Genistein-4'-glucuronide-7-sulfate (G-4'G-7S)
Introduction
Genistein, a prominent isoflavone found in soy products, has garnered significant research interest due to its potential chemopreventive, antioxidative, and antiproliferative properties.[1][2] Upon ingestion, genistein undergoes extensive metabolism, leading to the formation of various metabolites, including glucuronidated and sulfated conjugates. Genistein-4'-glucuronide-7-sulfate (G-4'G-7S) is an endogenous metabolite of genistein.[3][4] Understanding the bioavailability and distribution of these metabolites is crucial for elucidating the mechanisms of action of genistein in vivo. Immunoassays offer a sensitive and specific means to detect and quantify this compound in biological samples, providing valuable tools for researchers in pharmacology, toxicology, and drug development.
Principle of Immunoassays
Immunoassays are bioanalytical techniques that leverage the specific binding affinity between an antibody and its corresponding antigen to detect and quantify target molecules in a sample.[5] The high specificity of this interaction allows for the detection of minute quantities of a substance within complex biological matrices. Various immunoassay formats, such as Enzyme-Linked Immunosorbent Assay (ELISA), Western Blotting, and Immunohistochemistry (IHC), can be adapted for the detection of this compound.
Applications
-
Pharmacokinetic Studies: Quantify the concentration of this compound in plasma, urine, and tissue samples to determine its absorption, distribution, metabolism, and excretion (ADME) profile.
-
Biomarker Discovery: Investigate the correlation between this compound levels and physiological or pathological conditions.
-
Drug Development: Monitor the metabolic fate of genistein-based therapeutic agents.
-
Nutritional Science: Assess the bioavailability of genistein from dietary sources by measuring its metabolites.
Quantitative Data Summary
The following tables represent hypothetical data for the quantification of this compound using a competitive ELISA. This data is for illustrative purposes to demonstrate the expected outcomes of such an assay.
Table 1: this compound Standard Curve
| Standard Concentration (ng/mL) | Absorbance (450 nm) | % B/B0 |
| 1000 | 0.158 | 15.8% |
| 500 | 0.275 | 27.5% |
| 250 | 0.450 | 45.0% |
| 125 | 0.680 | 68.0% |
| 62.5 | 0.850 | 85.0% |
| 31.25 | 0.950 | 95.0% |
| 0 (B0) | 1.000 | 100.0% |
Table 2: Sample this compound Concentrations
| Sample ID | Sample Type | Absorbance (450 nm) | Calculated Concentration (ng/mL) |
| Plasma-01 | Human Plasma | 0.350 | 380.5 |
| Plasma-02 | Human Plasma | 0.520 | 210.2 |
| Urine-01 | Human Urine | 0.210 | 750.8 |
| Tissue-01 | Liver Homogenate | 0.610 | 155.4 |
Experimental Protocols
Enzyme-Linked Immunosorbent Assay (ELISA) Protocol for this compound
This protocol describes a competitive ELISA for the quantitative determination of this compound. In this format, this compound in the sample competes with a fixed amount of labeled this compound for a limited number of antibody binding sites.
Materials:
-
Microplate pre-coated with anti-G-4'G-7S antibody
-
This compound standards
-
This compound-HRP conjugate
-
Assay Diluent
-
Wash Buffer (e.g., PBS with 0.05% Tween-20)
-
TMB Substrate
-
Stop Solution (e.g., 1N H₂SO₄)
-
Microplate reader
Procedure:
-
Reagent Preparation: Prepare all reagents, standards, and samples as instructed.[6]
-
Standard and Sample Addition: Add 50 µL of standards and samples to the appropriate wells.
-
Conjugate Addition: Add 50 µL of this compound-HRP conjugate to each well.
-
Incubation: Incubate for 1 hour at 37°C.
-
Washing: Wash the plate 3-5 times with Wash Buffer.[6]
-
Substrate Addition: Add 100 µL of TMB Substrate to each well.
-
Incubation: Incubate for 15-20 minutes at room temperature in the dark.
-
Stop Reaction: Add 50 µL of Stop Solution to each well.
-
Read Absorbance: Measure the absorbance at 450 nm using a microplate reader.[7]
-
Calculation: Calculate the concentration of this compound in the samples by plotting a standard curve.
Western Blot Protocol for this compound Metabolizing Enzymes
This protocol is designed to detect sulfotransferases (SULTs) or UDP-glucuronosyltransferases (UGTs), the enzymes responsible for the metabolism of genistein to this compound, in tissue or cell lysates.[8]
Materials:
-
Cell or tissue lysate
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody (anti-SULT or anti-UGT)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Sample Preparation: Prepare protein lysates from cells or tissues. Determine protein concentration.[9]
-
Gel Electrophoresis: Separate proteins by SDS-PAGE.[10]
-
Protein Transfer: Transfer separated proteins to a PVDF or nitrocellulose membrane.[10][11]
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.[11][12]
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.[10][12]
-
Washing: Wash the membrane three times with TBST for 10 minutes each.[12]
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.[10][12]
-
Washing: Repeat the washing step.
-
Detection: Add chemiluminescent substrate and visualize the protein bands using an imaging system.[12]
Immunohistochemistry (IHC) Protocol for this compound Localization
This protocol allows for the visualization of this compound within tissue sections, providing spatial information on its distribution.
Materials:
-
Formalin-fixed, paraffin-embedded tissue sections[13]
-
Xylene and ethanol series
-
Antigen retrieval solution (e.g., citrate buffer)[13]
-
Blocking solution
-
Primary antibody (anti-G-4'G-7S)
-
Biotinylated secondary antibody
-
Streptavidin-HRP conjugate
-
DAB substrate[13]
-
Hematoxylin counterstain
-
Mounting medium
Procedure:
-
Deparaffinization and Rehydration: Deparaffinize tissue sections in xylene and rehydrate through a graded ethanol series.[14][15]
-
Antigen Retrieval: Perform heat-induced epitope retrieval to unmask the antigen.[13]
-
Blocking: Block endogenous peroxidase activity and non-specific binding sites.[14]
-
Primary Antibody Incubation: Incubate sections with the primary anti-G-4'G-7S antibody.[14]
-
Secondary Antibody Incubation: Apply a biotinylated secondary antibody.
-
Signal Amplification: Incubate with streptavidin-HRP conjugate.
-
Chromogenic Detection: Develop the signal using DAB substrate.[13]
-
Counterstaining: Counterstain with hematoxylin to visualize cell nuclei.[13][14]
-
Dehydration and Mounting: Dehydrate the sections and mount with a coverslip.[13]
-
Microscopic Examination: Observe the stained tissue sections under a microscope.
Signaling Pathway
Genistein is known to influence various signaling pathways, including the Akt signaling pathway, which is involved in cell proliferation and apoptosis.[1] As a major metabolite, this compound may also play a role in modulating these pathways, although its specific effects require further investigation. The following diagram illustrates a simplified representation of the Akt signaling pathway that can be influenced by genistein and its metabolites.
References
- 1. Bioavailability and Pharmacokinetics of Genistein: Mechanistic Studies on its ADME - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Types Of Immunoassay - And When To Use Them | Quanterix [quanterix.com]
- 6. youtube.com [youtube.com]
- 7. 4adi.com [4adi.com]
- 8. researchgate.net [researchgate.net]
- 9. bio-rad.com [bio-rad.com]
- 10. Western Blot Protocol | Proteintech Group [ptglab.com]
- 11. Western blot protocol | Abcam [abcam.com]
- 12. 7tmantibodies.com [7tmantibodies.com]
- 13. Immunohistochemistry(IHC) Protocol [immunohistochemistry.us]
- 14. abcepta.com [abcepta.com]
- 15. bosterbio.com [bosterbio.com]
Application Notes and Protocols for the Isolation of Modified Guanine-Rich Oligonucleotides from Biological Samples
For: Researchers, scientists, and drug development professionals.
Disclaimer: The following protocol has been developed for a hypothetical modified guanine-rich oligonucleotide, denoted as G-4'G-7S, based on established methods for isolating modified oligonucleotides from biological matrices. The term "this compound" does not correspond to a known molecule in the public scientific literature. This protocol serves as a general framework that can be adapted for specific small nucleic acid molecules.
Introduction
The isolation and purification of modified oligonucleotides from complex biological samples such as plasma, serum, or tissue homogenates are critical for research, diagnostics, and therapeutic development. These processes are often challenging due to low analyte concentrations, strong protein binding, and the presence of interfering endogenous molecules. This document provides a detailed protocol for the isolation of a hypothetical thiolated, guanine-rich oligonucleotide, this compound, from human plasma. The protocol employs a combination of enzymatic digestion, solid-phase extraction (SPE), and high-performance liquid chromatography (HPLC) for purification, followed by liquid chromatography-mass spectrometry (LC-MS) for analysis.
Overview of the Isolation Workflow
The isolation of this compound from biological samples is a multi-step process designed to achieve high recovery and purity. The workflow begins with sample pretreatment to release the target molecule from binding proteins, followed by a solid-phase extraction step to capture the oligonucleotide. Subsequent purification by HPLC further refines the sample, which is then analyzed by LC-MS to confirm identity and quantity.
Figure 1: Overall workflow for the isolation and analysis of this compound.
Experimental Protocols
Materials and Reagents
-
Human plasma (sourced ethically)
-
This compound standard (hypothetical)
-
Proteinase K (molecular biology grade)
-
Solid-Phase Extraction (SPE) cartridges (e.g., weak anion exchange)
-
SPE buffers (conditioning, equilibration, wash, and elution buffers)
-
HPLC grade solvents (acetonitrile, methanol)
-
Ion-pairing agents (e.g., triethylamine (TEA), hexafluoroisopropanol (HFIP))
-
Nuclease-free water
-
Microcentrifuge tubes
-
HPLC system with a UV detector
-
LC-MS system (e.g., coupled to a tandem quadrupole mass spectrometer)
Sample Pre-treatment: Proteinase K Digestion
Oligonucleotides in biological matrices are often tightly bound to proteins, which can lead to low extraction recoveries.[1] Enzymatic digestion with Proteinase K is an effective method to degrade these proteins and release the target oligonucleotide.[1][2]
-
Thaw human plasma samples on ice.
-
In a 1.5 mL microcentrifuge tube, add 200 µL of plasma.
-
Add 20 µL of Proteinase K solution (20 mg/mL).
-
Incubate the mixture at 55°C for 1 hour with gentle agitation.
-
After incubation, allow the sample to cool to room temperature.
-
Dilute the digested sample 1:1 with nuclease-free water to reduce viscosity before SPE loading.[2]
Solid-Phase Extraction (SPE)
SPE is used to isolate and concentrate the this compound from the complex mixture of the digested plasma.[3][4] A mixed-mode or weak anion exchange sorbent is often effective for this purpose.[5][6]
-
Conditioning: Condition the SPE cartridge with 1 mL of methanol.
-
Equilibration: Equilibrate the cartridge with 1 mL of equilibration buffer (e.g., 10 mM phosphate buffer, pH 5.5).[5][6]
-
Loading: Load the pre-treated and diluted plasma sample onto the SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of wash buffer (e.g., 10 mM phosphate buffer, pH 5.5 with 50% acetonitrile) to remove unbound impurities.[5][6]
-
Elution: Elute the this compound from the cartridge with 1 mL of elution buffer (e.g., 100 mM ammonium bicarbonate, pH 8.0, with 40% acetonitrile and 10% tetrahydrofuran).[5]
-
Dry the eluate using a vacuum concentrator.
-
Reconstitute the dried sample in 100 µL of nuclease-free water for HPLC purification.
High-Performance Liquid Chromatography (HPLC) Purification
Reverse-phase HPLC (RP-HPLC) is a powerful technique for purifying modified oligonucleotides, separating them based on hydrophobicity.[7][8] The use of ion-pairing agents in the mobile phase is crucial for achieving good resolution.
-
HPLC System: Use a system equipped with a C18 column suitable for oligonucleotide separation.
-
Mobile Phase A: 8.6 mM TEA and 100 mM HFIP in water.[9]
-
Mobile Phase B: Methanol.
-
Gradient Elution:
-
0-5 min: 5% B
-
5-25 min: 5-50% B (linear gradient)
-
25-30 min: 50% B
-
30-35 min: 5% B (re-equilibration)
-
-
Flow Rate: 0.5 mL/min.
-
Detection: Monitor the elution profile at 260 nm.
-
Fraction Collection: Collect the fractions corresponding to the this compound peak based on the retention time of a previously run standard.
-
Dry the collected fractions in a vacuum concentrator.
Liquid Chromatography-Mass Spectrometry (LC-MS) Analysis
LC-MS is used for the final identification and quantification of the purified this compound.[10][11]
-
LC System: Use a UPLC/UHPLC system for high-resolution separation.
-
Column: A C18 column designed for oligonucleotide analysis.
-
Mobile Phase: Use a mobile phase system similar to the one for HPLC purification, as it is compatible with mass spectrometry.[9][12]
-
Mass Spectrometer: A tandem quadrupole or high-resolution mass spectrometer operating in negative ion mode.
-
Analysis: Monitor for the specific mass-to-charge ratio (m/z) of this compound. For quantification, a standard curve should be prepared using the purified this compound standard.
Data Presentation
The following tables summarize hypothetical quantitative data that could be obtained using the described protocols.
Table 1: SPE Recovery of this compound from Human Plasma
| Sample ID | Spiked Concentration (ng/mL) | Measured Concentration (ng/mL) | Recovery (%) |
| Control 1 | 10 | 8.8 | 88 |
| Control 2 | 50 | 46.5 | 93 |
| Control 3 | 100 | 95.2 | 95.2 |
| Average | 92.1 |
Table 2: Purity of this compound at Different Stages of Isolation
| Isolation Stage | Purity (%) |
| Crude Plasma Extract | <1 |
| Post-SPE Eluate | ~75 |
| Post-HPLC Fraction | >95 |
Table 3: LC-MS Parameters for this compound Detection
| Parameter | Value |
| Ionization Mode | Negative Electrospray (ESI-) |
| Capillary Voltage | 3.0 kV |
| Desolvation Temperature | 350°C |
| Monitored Transition (m/z) | [Hypothetical values] |
Visualization of Key Processes
Solid-Phase Extraction (SPE) Mechanism
The SPE process relies on the differential affinity of this compound and impurities for the solid phase.
Figure 2: Schematic of the Solid-Phase Extraction process.
Hypothetical Signaling Pathway of this compound
If this compound were a therapeutic oligonucleotide, it might act by interfering with a specific signaling pathway.
Figure 3: Hypothetical inhibitory action of this compound on a kinase cascade.
Conclusion
The protocol outlined in these application notes provides a robust and reliable method for the isolation and analysis of the hypothetical modified oligonucleotide this compound from biological samples. By combining enzymatic digestion, solid-phase extraction, and HPLC, high levels of purity and recovery can be achieved. The final analytical step using LC-MS ensures accurate identification and quantification, making this workflow suitable for demanding research and development applications.
References
- 1. lcms.cz [lcms.cz]
- 2. waters.com [waters.com]
- 3. A One-Step Solid Phase Extraction Method for Bioanalysis of a Phosphorothioate Oligonucleotide and Its 3′ n-1 Metabolite from Rat Plasma by uHPLC–MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. spectroscopyonline.com [spectroscopyonline.com]
- 5. phx.phenomenex.com [phx.phenomenex.com]
- 6. chromatographytoday.com [chromatographytoday.com]
- 7. oligofastx.com [oligofastx.com]
- 8. Oligonucleotide Purification Methods for Your Research | Thermo Fisher Scientific - JP [thermofisher.com]
- 9. waters.com [waters.com]
- 10. Quantification of oligonucleotides by LC-MS/MS: the challenges of quantifying a phosphorothioate oligonucleotide and multiple metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pragolab.cz [pragolab.cz]
- 12. mz-at.de [mz-at.de]
Application Notes and Protocols for G-4'G-7S in Breast Cancer Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
G-4'G-7S (Genistein-4'-glucuronide-7-sulfate) is a significant metabolite of genistein, a soy-derived isoflavone that has garnered considerable attention for its potential role in breast cancer prevention and therapy.[1][2] Genistein exerts a variety of biological effects, including the modulation of estrogen receptor (ER) signaling, induction of apoptosis, and inhibition of key cellular enzymes involved in cancer progression.[1][3][4] As a major circulating metabolite, the biological activity of this compound in breast cancer cells is of critical interest. These application notes provide detailed protocols for investigating the effects of this compound on breast cancer cell lines, focusing on cell viability, apoptosis, and the analysis of relevant signaling pathways.
While direct experimental data on this compound is limited, the protocols outlined below are adapted from established methods for its parent compound, genistein, and provide a robust framework for its investigation. It is important to consider that the activity of this compound may be dependent on its conversion back to genistein by cellular enzymes.[1]
Data Presentation
Quantitative Data Summary
| Compound | Cell Line | Assay Duration | IC50 Value (µM) | Reference |
| Genistein | MCF-7 | Not Specified | 6.5 - 12.0 µg/mL | [3] |
| Genistein | T47D | Not Specified | Not Specified | [1] |
| Genistein | ZR-75-1 | Not Specified | > MCF-7 | [5] |
| Genistein | BT-20 | Not Specified | > MCF-7 | [5] |
Note: The activity of genistein and its metabolites can be biphasic, with stimulatory effects at low concentrations and inhibitory effects at higher concentrations, particularly in ER-positive cells.[1][6]
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol determines the effect of this compound on the metabolic activity of breast cancer cells, which is an indicator of cell viability.
Materials:
-
Breast cancer cell lines (e.g., MCF-7, T47D, MDA-MB-231)
-
Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
This compound (stock solution prepared in sterile DMSO or water)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Culture cells to ~80% confluency.
-
Trypsinize and resuspend cells in complete medium.
-
Seed 5,000-10,000 cells per well in a 96-well plate and incubate for 24 hours to allow for attachment.[7]
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete culture medium. A suggested starting range, based on genistein data, is 0.1 to 100 µM.
-
Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration).
-
Remove the medium from the wells and add 100 µL of the this compound dilutions or vehicle control.
-
Incubate for 24, 48, or 72 hours.
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of MTT solution to each well.[7]
-
Incubate for 2-4 hours at 37°C until purple formazan crystals are visible.
-
-
Solubilization and Measurement:
-
Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.[8]
-
Measure the absorbance at 570 nm using a microplate reader.
-
Apoptosis Assay (Annexin V-FITC/PI Staining)
This flow cytometry-based assay quantifies the induction of apoptosis by this compound.
Materials:
-
Breast cancer cells
-
This compound
-
6-well plates
-
Annexin V-FITC Apoptosis Detection Kit
-
Propidium Iodide (PI)
-
1X Binding Buffer
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat cells with various concentrations of this compound and a vehicle control for a predetermined time (e.g., 24 or 48 hours).
-
-
Cell Harvesting:
-
Collect the culture medium (containing floating apoptotic cells).
-
Wash the adherent cells with PBS and detach them using trypsin.
-
Combine the detached cells with the collected medium.
-
Centrifuge the cell suspension at 300 x g for 5 minutes.[9]
-
-
Staining:
-
Wash the cell pellet twice with cold PBS.
-
Resuspend the cells in 1X Annexin V Binding Buffer at a concentration of 1 x 10^6 cells/mL.[9]
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.[9]
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.[9]
-
Add 400 µL of 1X Binding Buffer to each tube.[9]
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer within one hour. Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.[9]
-
Western Blot Analysis of Signaling Proteins
This protocol is used to detect changes in the expression and phosphorylation of key proteins in signaling pathways potentially affected by this compound.
Materials:
-
Breast cancer cells
-
This compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels
-
Transfer apparatus and membranes (e.g., PVDF or nitrocellulose)
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (e.g., against p-Akt, Akt, p-ERK, ERK, ERα, Bcl-2, Bax, and a loading control like β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Lysis and Protein Quantification:
-
Treat cells with this compound as desired.
-
Wash cells with cold PBS and lyse them on ice.
-
Clarify the lysates by centrifugation and collect the supernatant.
-
Determine the protein concentration of each lysate.
-
-
SDS-PAGE and Protein Transfer:
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.[12]
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Detection:
-
Incubate the membrane with a chemiluminescent substrate.
-
Capture the signal using an imaging system.
-
Quantify band intensities and normalize to the loading control.
-
Mandatory Visualization
Signaling Pathways and Experimental Workflows
References
- 1. Role of Metabolism in the Effects of Genistein and Its Phase II Conjugates on the Growth of Human Breast Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Bioavailability and Pharmacokinetics of Genistein: Mechanistic Studies on its ADME - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Molecular Pathways of Genistein Activity in Breast Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Metabolism of the isoflavones genistein and biochanin A in human breast cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | The Impacts of Genistein and Daidzein on Estrogen Conjugations in Human Breast Cancer Cells: A Targeted Metabolomics Approach [frontiersin.org]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. medium.com [medium.com]
- 11. Western Blot Analysis of Lapatinib-Mediated Inhibition of the Epidermal Growth Factor Receptor 2 (HER2) Pathway in Breast Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
Experimental Design for Studying G-4'G-7S in Preclinical Models: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
G-4'G-7S (Genistein-4'-glucuronide-7-sulfate) is a significant metabolite of the soy isoflavone genistein.[1][2] Given genistein's well-documented estrogenic and anti-cancer properties, understanding the biological activity of its metabolites is crucial for evaluating its overall therapeutic potential.[3][4][5][6] These application notes provide a comprehensive guide for the preclinical evaluation of this compound, focusing on its potential as a modulator of estrogen receptor signaling and its anti-cancer effects. The provided protocols detail key in vitro and in vivo assays to assess the efficacy and mechanism of action of this compound.
Data Presentation: Quantitative Analysis of Genistein's Effects
While specific quantitative data for this compound is still emerging, the following tables summarize representative data for its parent compound, genistein, which can be used as a benchmark for initial experimental design.
Table 1: In Vitro Efficacy of Genistein on Cervical Cancer Cell Lines
| Cell Line | Assay | Endpoint | Genistein Concentration (µM) | Result | Reference |
| HeLa | Proliferation | IC50 | 35 | 50% inhibition of cell growth | [1] |
| ME-180 | Proliferation | IC50 | 60 | 50% inhibition of cell growth | [1] |
| CaSki | Colony Formation | LD50 | 24 | 50% reduction in colony formation | [1] |
Table 2: Pharmacokinetic Parameters of Genistein and its Conjugates in Rodents
| Compound | Animal Model | Route of Administration | Dose (mg/kg) | Cmax (µM) | Tmax (h) | t1/2 (h) | Reference |
| Total Genistein | Neonatal Mice | Subcutaneous | - | 6.8 ± 1.4 | - | Longer than rats and humans | [7] |
| Genistein | Wistar Rats | Oral | 4 | - | - | - | [8] |
| Genistein Conjugates | FVB Mice | Intravenous & Oral | 20 | >80% of total genistein | - | - | [8] |
Experimental Protocols
I. In Vitro Assays
A. Cell Proliferation (MTT) Assay
Principle: This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation. The yellow tetrazolium salt MTT is reduced by mitochondrial dehydrogenases of viable cells to a purple formazan product.
Protocol:
-
Cell Seeding: Seed cancer cells (e.g., MCF-7, HeLa) in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treatment: Treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM) and a vehicle control (e.g., DMSO). Incubate for 24, 48, and 72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration that inhibits cell growth by 50%).
B. Apoptosis (Annexin V-FITC) Assay
Principle: This flow cytometry-based assay detects the externalization of phosphatidylserine (PS) on the cell surface, an early marker of apoptosis, using fluorescein isothiocyanate (FITC)-labeled Annexin V. Propidium iodide (PI) is used as a counterstain to differentiate between early apoptotic, late apoptotic, and necrotic cells.
Protocol:
-
Cell Treatment: Seed cells in 6-well plates and treat with this compound at concentrations around the determined IC50 for 24 hours.
-
Cell Harvesting: Collect both adherent and floating cells. Wash the cells with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the stained cells by flow cytometry within one hour of staining.
-
Data Analysis: Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, and necrotic).
C. Western Blot Analysis of Signaling Proteins
Principle: This technique is used to detect and quantify specific proteins in a cell lysate, allowing for the analysis of signaling pathway activation (e.g., phosphorylation of key proteins).
Protocol:
-
Protein Extraction: Treat cells with this compound for a specified time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Separate 20-40 µg of protein from each sample on a polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against proteins of interest (e.g., p-Akt, Akt, p-ERK, ERK, ERα, β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Densitometry: Quantify the band intensities using image analysis software and normalize to a loading control (e.g., β-actin).
D. Competitive Estrogen Receptor Binding Assay
Principle: This assay determines the ability of a test compound to compete with radiolabeled estradiol ([³H]E2) for binding to the estrogen receptor (ER), providing a measure of its binding affinity.
Protocol:
-
Cytosol Preparation: Prepare uterine cytosol from ovariectomized rats, which serves as the source of ER.
-
Competitive Binding: In assay tubes, combine the uterine cytosol, a fixed concentration of [³H]E2, and increasing concentrations of unlabeled this compound or a reference compound (e.g., 17β-estradiol).
-
Incubation: Incubate the mixture to allow for competitive binding to reach equilibrium.
-
Separation of Bound and Free Ligand: Separate the ER-bound [³H]E2 from the free [³H]E2 using a method like hydroxylapatite (HAP) adsorption.
-
Scintillation Counting: Measure the radioactivity of the bound fraction using a liquid scintillation counter.
-
Data Analysis: Plot the percentage of [³H]E2 binding against the log concentration of the competitor to determine the IC50, from which the relative binding affinity (RBA) can be calculated.
II. In Vivo Xenograft Model
Principle: This model involves the implantation of human cancer cells into immunocompromised mice to study tumor growth and the efficacy of therapeutic agents in a living organism.
Protocol:
-
Cell Culture: Culture a human cancer cell line (e.g., MCF-7 for estrogen-dependent breast cancer) to 80-90% confluency.
-
Cell Preparation: Harvest and resuspend the cells in a sterile, serum-free medium or PBS at a concentration of 1-5 x 10⁷ cells/mL. For some cell lines, mixing with Matrigel may improve tumor take rate.
-
Animal Model: Use 6-8 week old female immunocompromised mice (e.g., nude or SCID mice). For estrogen-dependent tumors, supplement the mice with estrogen pellets.
-
Tumor Cell Implantation: Subcutaneously inject 100-200 µL of the cell suspension into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor the mice for tumor formation. Once tumors are palpable, measure their dimensions with calipers 2-3 times per week. Calculate tumor volume using the formula: (Length x Width²)/2.
-
Treatment: When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment groups (vehicle control and this compound at various doses). Administer the treatment via an appropriate route (e.g., oral gavage, intraperitoneal injection) according to a defined schedule.
-
Efficacy and Toxicity Assessment: Monitor tumor volume and body weight throughout the study. At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histology, Western blot).
III. Pharmacokinetic Analysis
Principle: This involves the measurement of this compound concentrations in biological fluids (e.g., plasma, urine) over time after administration to determine its absorption, distribution, metabolism, and excretion (ADME) properties.
Protocol:
-
Animal Dosing: Administer a single dose of this compound to rodents (e.g., rats or mice) via intravenous (for bioavailability) and oral routes.
-
Sample Collection: Collect blood samples at various time points (e.g., 5, 15, 30, 60, 120, 240, 480 minutes) into heparinized tubes. Collect urine and feces over a 24 or 48-hour period.
-
Sample Preparation: Process blood to obtain plasma. Extract this compound and other metabolites from plasma and urine using solid-phase extraction or protein precipitation.
-
LC-MS/MS Analysis: Quantify the concentration of this compound in the prepared samples using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.
-
Pharmacokinetic Modeling: Use pharmacokinetic software to calculate key parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), AUC (area under the curve), and t1/2 (half-life).
Mandatory Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. Protocol to generate a patient derived xenograft model of acquired resistance to immunotherapy in humanized mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Simultaneous determination of genistein and its four phase II metabolites in blood by a sensitive and robust UPLC-MS/MS method: application to an oral bioavailability study of genistein in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. m.youtube.com [m.youtube.com]
- 7. epa.gov [epa.gov]
- 8. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models [bio-protocol.org]
Analytical Standards for Genistein and its Metabolites: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the quantitative analysis of the soy isoflavone genistein and its major metabolites, including the recently identified genistein-4'-glucuronide-7-sulfate (G-4'G-7S). The information compiled herein is intended to support research and development in pharmacology, nutritional science, and drug discovery.
Introduction
Genistein, a prominent isoflavone found in soy products, has garnered significant scientific interest due to its potential health benefits, including anti-cancer, anti-inflammatory, and antioxidant properties.[1] However, the in vivo activity of genistein is largely dictated by its extensive metabolism into various conjugated and microbially-derived metabolites.[2][3][4] Accurate and robust analytical methods are therefore crucial for understanding the pharmacokinetics, bioavailability, and biological effects of genistein and its derivatives. This document outlines validated methods for the quantification of key genistein metabolites and provides the necessary protocols to implement these analyses in a laboratory setting.
Quantitative Data Summary
The following tables summarize the quantitative parameters for the analysis of genistein and its primary phase II metabolites using Ultra-Performance Liquid Chromatography-tandem Mass Spectrometry (UPLC-MS/MS). The data is compiled from validated methods used for the analysis of biological samples.
Table 1: UPLC-MS/MS Method Parameters for Genistein and its Metabolites [5]
| Analyte | MRM Transition (m/z) | Linear Range (nM) | LLOQ (nM) |
| Genistein (G) | 269 → 133 | 19.5 - 10,000 | 4.88 |
| Genistein-7-glucuronide (G-7-G) | 455 → 269 | 12.5 - 3,200 | 6.25 |
| Genistein-4'-glucuronide (G-4'-G) | 455 → 269 | 20 - 1,280 | 5 |
| Genistein-4'-sulfate (G-4'-S) | 349 → 269 | 1.95 - 2,000 | 0.98 |
| Genistein-7-sulfate (G-7-S) | 349 → 269 | 1.56 - 3,200 | 0.78 |
Table 2: UPLC-MS/MS Method Validation for Isoflavones in Urine [6]
| Analyte | Linear Range (ng/mL) | LOD (ng/mL) | LOQ (ng/mL) |
| Daidzein | 1 - 1000 | 0.5 | 2 |
| Genistein | 1 - 1000 | 1 | 4 |
| S-Equol | 1 - 1000 | 0.25 | 2 |
Experimental Protocols
Protocol 1: Quantification of Genistein and its Phase II Metabolites in Blood by UPLC-MS/MS
This protocol is adapted from a validated method for the simultaneous determination of genistein, genistein-7-glucuronide (G-7-G), genistein-4'-glucuronide (G-4'-G), genistein-4'-sulfate (G-4'-S), and genistein-7-sulfate (G-7-S) in mouse blood samples.[5]
Materials:
-
Genistein, G-7-G, G-4'-G, G-4'-S, and G-7-S analytical standards
-
Daidzein (Internal Standard, IS)
-
Acetonitrile (ACN)
-
Methanol (MeOH)
-
Formic acid
-
Water, HPLC grade
-
C18 solid-phase extraction (SPE) columns
-
Mouse blood samples
Sample Preparation:
-
Thaw frozen blood samples on ice.
-
To 20 µL of blood, add 80 µL of ice-cold acetonitrile containing the internal standard (daidzein).
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of 50% acetonitrile.
UPLC-MS/MS Conditions:
-
UPLC System: Waters ACQUITY UPLC or equivalent
-
Column: ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in acetonitrile
-
Gradient: Start with 10% B, increase to 90% B over 5 minutes, hold for 1 minute, then return to initial conditions and re-equilibrate for 2 minutes.
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
-
Mass Spectrometer: Triple quadrupole mass spectrometer (e.g., API 4000)
-
Ionization Mode: Negative electrospray ionization (ESI-)
-
MRM Transitions: As listed in Table 1.
Data Analysis: Quantify the analytes by constructing calibration curves based on the peak area ratios of the analyte to the internal standard.
Protocol 2: UV-Visible Spectrophotometric Quantification of Genistein
This protocol provides a simpler, alternative method for the quantification of total genistein (aglycone and its glycoside, genistin) in soy dry extracts.[7][8]
Materials:
-
Genistein reference standard
-
Aluminum chloride (AlCl₃) 2% (w/v) in methanol
-
Methanol, analytical grade
-
Soy dry extract samples
-
UV-Visible spectrophotometer
Standard Solution Preparation:
-
Accurately weigh approximately 15 mg of genistein reference standard into a 100 mL volumetric flask.
-
Add 80 mL of methanol and sonicate for 5 minutes.
-
Bring the volume to 100 mL with methanol.
-
Transfer 5 mL of this solution to a 25 mL volumetric flask, add 1 mL of 2% AlCl₃ in methanol, and complete the volume with methanol to obtain a final concentration of 30 µg/mL.
Sample Preparation:
-
Accurately weigh an amount of soy dry extract equivalent to approximately 15 mg of genistein and proceed as described for the standard solution preparation.
Spectrophotometric Analysis:
-
Measure the absorbance of the standard and sample solutions at 382 nm against a blank (methanol without AlCl₃).
-
Calculate the concentration of genistein in the sample based on the absorbance of the standard solution.
Signaling Pathways and Workflows
The following diagrams illustrate the metabolic pathway of genistein and a typical experimental workflow for its analysis.
Caption: Metabolic pathway of genistein.
Caption: Experimental workflow for metabolite analysis.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Bioavailability and Pharmacokinetics of Genistein: Mechanistic Studies on its ADME - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Microbial Metabolism of the Soy Isoflavones Daidzein and Genistein in Postmenopausal Women: Human Intervention Study Reveals New Metabotypes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Simultaneous determination of genistein and its four phase II metabolites in blood by a sensitive and robust UPLC-MS/MS method: application to an oral bioavailability study of genistein in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. scispace.com [scispace.com]
- 8. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Overcoming challenges in the chromatographic separation of G-4'G-7S isomers
Welcome to the technical support center for the chromatographic separation of genistein isomers, with a specific focus on G-4'-glucuronide-7-sulfate (G-4'G-7S). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during experimental analysis.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses specific issues that may arise during the chromatographic separation of this compound and other genistein conjugates.
Q1: Why am I observing poor resolution and co-elution of my target this compound isomer with other genistein conjugates?
A1: Poor resolution is a frequent challenge due to the structural similarity of genistein isomers.[1] Several factors can contribute to this issue:
-
Inappropriate Stationary Phase: A standard C18 column may not provide sufficient selectivity to separate closely related isomers.[2]
-
Suboptimal Mobile Phase Composition: The organic modifier, pH, and additives in the mobile phase play a crucial role in achieving separation.[3]
-
Gradient Program: A steep gradient may not allow enough time for the separation of isomers with very similar retention times.
Troubleshooting Steps:
-
Column Selection: Consider using a column with a different selectivity. Phenyl-based columns can offer alternative selectivity through π-π interactions.[4] For enhanced retention of polar conjugates, a column with a polar-embedded phase or a hydrophilic interaction chromatography (HILIC) column could be beneficial.
-
Mobile Phase Optimization:
-
Organic Modifier: Switching between acetonitrile and methanol can alter selectivity.[4]
-
pH Adjustment: The addition of a small amount of acid, such as formic acid or acetic acid (typically 0.1%), to the mobile phase is critical.[3][5] This suppresses the ionization of phenolic and sulfate groups, leading to better peak shapes and improved retention on reversed-phase columns.
-
-
Gradient Adjustment: Employ a shallower gradient, especially around the elution time of the isomers, to improve their separation.[4]
Q2: My this compound peak is exhibiting significant tailing. What are the likely causes and how can I resolve this?
A2: Peak tailing is a common issue in the analysis of phenolic compounds like isoflavones and their conjugates.[1] It can be caused by chemical or physical factors.
Diagnostic Test: Inject a neutral compound (e.g., toluene). If its peak is symmetrical while your analyte peak tails, the issue is likely chemical. If both peaks tail, it points to a physical problem with your system.[1]
Chemical Causes & Solutions:
-
Secondary Interactions: The primary chemical cause is often the interaction of the analyte with residual silanol groups on the silica-based stationary phase.[1]
-
Solution: Use a modern, high-quality end-capped column.[4] Adding a competitive base (e.g., a small amount of triethylamine) to the mobile phase can also help to mask the active silanol sites, but this may not be compatible with mass spectrometry detection. A better approach for LC-MS is to ensure the mobile phase is sufficiently acidic.[4]
-
Physical Causes & Solutions:
-
Column Voids or Contamination: A void at the head of the column or contamination can cause peak distortion.
-
Solution: Reverse flush the column (if permitted by the manufacturer). If the problem persists, the column may need to be replaced. Using a guard column can help extend the life of the analytical column.[4]
-
-
Extra-Column Dead Volume: Excessive tubing length or poorly made connections can contribute to peak broadening and tailing.
-
Solution: Use tubing with a small internal diameter and ensure all connections are properly fitted.
-
Q3: I am experiencing low sensitivity and poor signal-to-noise for this compound in my LC-MS analysis. What can I do to improve it?
A3: Low sensitivity can be a significant hurdle, especially when dealing with low-abundance metabolites.
Troubleshooting Steps:
-
Mass Spectrometry Parameters:
-
Ionization Mode: Electrospray ionization (ESI) in negative ion mode is generally optimal for detecting sulfated and glucuronidated conjugates of isoflavones.[5][6]
-
Source Parameter Optimization: Optimize source parameters such as drying gas temperature and flow, nebulizer pressure, and capillary voltage by infusing a standard solution of a similar compound.[3]
-
-
Mobile Phase Compatibility: Ensure your mobile phase additives are volatile and compatible with MS detection. Formic acid is a common and effective choice.[5] Avoid non-volatile buffers like phosphate.
-
Sample Preparation:
Q4: How can I confirm the identity of the this compound peak in my chromatogram?
A4: Peak identification should be based on multiple criteria:
-
Retention Time Matching: Compare the retention time of the peak in your sample to that of an authentic reference standard, if available.
-
Mass-to-Charge Ratio (m/z): High-resolution mass spectrometry can provide an accurate mass measurement to confirm the elemental composition.
-
Tandem Mass Spectrometry (MS/MS): The fragmentation pattern of your analyte should match that of a reference standard or be consistent with the known fragmentation of similar compounds. For genistein conjugates, characteristic losses of the sulfate (SO₃, 80 Da) and glucuronide (C₆H₈O₆, 176 Da) moieties are expected.
Experimental Protocols
Below are detailed methodologies for the analysis of genistein and its conjugates, which can be adapted for the specific analysis of this compound.
Table 1: HPLC-MS/MS Method for Genistein and its Conjugates
| Parameter | Method 1 (Adapted from[5]) | Method 2 (Adapted from[3]) |
| Column | C18, e.g., Waters Acquity CSH (1.7 µm, 2.1 x 150 mm) | C18, e.g., Phenomenex C18 (3 µm, 150 x 3 mm) |
| Mobile Phase A | 0.1% (v/v) formic acid in water | 13 mM ammonium acetate with 0.1% acetic acid (pH 4) |
| Mobile Phase B | 0.1% (v/v) formic acid in acetonitrile | Methanol with 0.1% acetic acid |
| Gradient | A 3-minute linear gradient can be employed, starting with a higher percentage of aqueous phase and ramping up the organic phase. A typical starting condition could be 5-15% B, increasing to 35-50% B over several minutes. | 0-5 min: 0-60% B, 5-15 min: 60-70% B, followed by a wash and re-equilibration. |
| Flow Rate | 0.3 mL/min | 0.25 mL/min |
| Column Temperature | 40 °C | Not specified, but 30-40 °C is common. |
| Injection Volume | 10 µL | Not specified, typically 5-20 µL. |
| MS Ionization | ESI Negative | ESI Negative |
| MS Mode | Multiple Reaction Monitoring (MRM) | Multiple Reaction Monitoring (MRM) |
Sample Preparation: Solid-Phase Extraction (SPE) for Biological Fluids [5][6]
-
Conditioning: Condition a C18 SPE cartridge with methanol followed by water.
-
Loading: Load the pre-treated sample (e.g., urine or plasma).
-
Washing: Wash the cartridge with a low percentage of organic solvent (e.g., 5-10% methanol in water) to remove polar interferences.
-
Elution: Elute the analytes with a higher concentration of organic solvent (e.g., methanol or acetonitrile).
-
Drying and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute the residue in the initial mobile phase composition.
Visualizations
Genistein Metabolic Pathway
Caption: Metabolic pathway of genistein to its glucuronide and sulfate conjugates.
HPLC-MS Experimental Workflow
Caption: A typical workflow for the analysis of genistein isomers by HPLC-MS.
Troubleshooting Logic for Poor Peak Resolution
Caption: A logical workflow for troubleshooting poor peak resolution.
References
- 1. benchchem.com [benchchem.com]
- 2. Gel-Filtration Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Simple and Rapid LC-MS/MS Method for Quantification of Total Daidzein, Genistein, and Equol in Human Urine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Development and validation of a HPLC-MS/MS method the determination of genistein and equol in serum, urine and follicular fluid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A UPLC-MS/MS Based Rapid, Sensitive, and Non-Enzymatic Methodology for Quantitation of Dietary Isoflavones in Biological Fluids [mdpi.com]
- 7. Simultaneous determination of genistein and its four phase II metabolites in blood by a sensitive and robust UPLC-MS/MS method: application to an oral bioavailability study of genistein in mice - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing G-4'G-7S Detection in Mass Spectrometry
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the sensitivity of G-4'G-7S (genistein-4'-glucuronide-7-sulfate) detection in mass spectrometry experiments.
Troubleshooting Guides
This section addresses common issues encountered during the mass spectrometry analysis of this compound, offering potential causes and solutions to enhance detection sensitivity.
Issue 1: Low or No Signal Intensity for this compound
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Suboptimal Ionization | Optimize electrospray ionization (ESI) source parameters. In negative ion mode, adjust spray voltage, nebulizer gas pressure, and drying gas temperature and flow rate. | Increased ion abundance and improved signal-to-noise ratio. |
| Inefficient Fragmentation | Optimize collision energy (CE) for the specific MRM transitions of this compound. | Enhanced production of characteristic fragment ions, leading to a stronger signal in MS/MS analysis. |
| Sample Degradation | Ensure proper sample handling and storage. Prepare fresh solutions and keep samples at a low temperature (e.g., 4°C in the autosampler). | Preservation of this compound integrity, preventing loss of analyte before analysis. |
| Matrix Effects | Implement a more rigorous sample preparation method, such as solid-phase extraction (SPE), to remove interfering matrix components.[1][2][3] | Reduction of ion suppression or enhancement, leading to a more accurate and reproducible signal. |
| Incorrect MS Polarity | This compound is a sulfated and glucuronidated molecule, making it amenable to negative ion mode detection. Confirm that the mass spectrometer is operating in negative ESI mode. | Detection of the deprotonated molecule [M-H]⁻ and its fragments. |
Issue 2: Poor Peak Shape and Resolution
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Inadequate Chromatographic Separation | Optimize the LC gradient, flow rate, and column chemistry. A C18 column is commonly used for isoflavone analysis. | Improved separation of this compound from isomers and other matrix components, resulting in sharper and more symmetrical peaks. |
| Sample Overload | Reduce the injection volume or dilute the sample. | Prevention of peak fronting and tailing, leading to better peak integration and quantification. |
| Contamination of LC System or Column | Flush the LC system with appropriate solvents. If necessary, replace the guard column or analytical column. | Elimination of interfering peaks and a stable baseline, improving peak resolution. |
Frequently Asked Questions (FAQs)
Sample Preparation
-
Q1: What is the recommended sample preparation method for analyzing this compound in plasma? A1: A common and effective method is protein precipitation followed by solid-phase extraction (SPE) or liquid-liquid extraction (LLE).[2][3] For plasma samples, protein precipitation with a solvent like acetonitrile is a crucial first step to remove the bulk of proteins.[2] Further cleanup with SPE can significantly reduce matrix effects and improve sensitivity.[1][3]
-
Q2: How can I minimize ion suppression when analyzing this compound in complex matrices like plasma? A2: Ion suppression is a common challenge in LC-MS analysis of biological samples.[4] To minimize its impact:
-
Improve Sample Cleanup: Utilize techniques like SPE to remove phospholipids and other interfering substances.[1]
-
Optimize Chromatography: Ensure baseline separation of this compound from co-eluting matrix components.
-
Dilute the Sample: If the concentration of this compound is sufficiently high, diluting the sample can reduce the concentration of interfering matrix components.
-
Use a Stable Isotope-Labeled Internal Standard: This can help to compensate for signal variability caused by matrix effects.
-
Mass Spectrometry Parameters
-
Q3: What are the typical MRM transitions for this compound? A3: While specific transitions should be optimized for your instrument, a common approach for genistein metabolites involves monitoring the transition from the precursor ion to a specific product ion. For genistein sulfates, the transition of m/z 349 → m/z 269 is often used.[5] For this compound, which is a diconjugate, the precursor ion will have a higher mass-to-charge ratio, and fragmentation will likely involve the loss of the sulfate and/or glucuronide moieties.
-
Q4: Which ionization mode is best for this compound detection? A4: Negative ion mode electrospray ionization (ESI) is generally preferred for the analysis of sulfated and glucuronidated compounds like this compound. This is because the acidic sulfate and carboxylic acid groups are readily deprotonated, forming negative ions.
Experimental Protocols
Protocol: Quantification of this compound in Human Plasma using LC-MS/MS
This protocol provides a general framework. Specific parameters should be optimized for your instrumentation and experimental needs.
1. Sample Preparation (Protein Precipitation & SPE)
-
To 200 µL of human plasma, add 600 µL of ice-cold acetonitrile containing an internal standard (e.g., a stable isotope-labeled this compound).
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 1 mL of 5% methanol in water.
-
Perform solid-phase extraction (SPE) using a C18 cartridge.
-
Condition the cartridge with methanol followed by water.
-
Load the reconstituted sample.
-
Wash with 5% methanol in water to remove polar impurities.
-
Elute this compound with methanol.
-
-
Evaporate the eluate to dryness and reconstitute in a suitable volume of the initial mobile phase (e.g., 100 µL).
2. LC-MS/MS Analysis
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 1.7 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A suitable gradient to separate this compound from other metabolites. For example, start with a low percentage of mobile phase B, and gradually increase it over several minutes.
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Injection Volume: 5 - 10 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Negative Electrospray Ionization (ESI-).
-
MRM Transitions: To be determined by infusing a standard of this compound and optimizing the precursor-to-product ion transitions.
-
Data Analysis: Quantify this compound by comparing the peak area ratio of the analyte to the internal standard against a calibration curve.
Visualizations
Caption: Experimental workflow for this compound quantification.
Caption: Troubleshooting logic for low this compound signal.
References
- 1. gcms.cz [gcms.cz]
- 2. researchgate.net [researchgate.net]
- 3. opentrons.com [opentrons.com]
- 4. zefsci.com [zefsci.com]
- 5. Simultaneous determination of genistein and its four phase II metabolites in blood by a sensitive and robust UPLC-MS/MS method: application to an oral bioavailability study of genistein in mice - PMC [pmc.ncbi.nlm.nih.gov]
Addressing matrix effects in the analysis of G-4'G-7S in serum
Welcome to the technical support center for the bioanalysis of Genistein-4'-sulfate-7-glucuronide (G-4'G-7S) in serum. This resource provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals overcome common challenges associated with matrix effects in LC-MS/MS analysis.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its analysis in serum important?
Genistein-4'-sulfate-7-glucuronide (this compound) is a major metabolite of genistein, a soy isoflavone.[1][2] Accurate quantification of this compound and other genistein conjugates in serum is crucial for pharmacokinetic studies, understanding the bioavailability and metabolism of soy isoflavones, and assessing their potential physiological effects.[1][3]
Q2: What are matrix effects and how do they affect the analysis of this compound in serum?
Matrix effects are the alteration of analyte ionization efficiency by co-eluting components in the sample matrix. In serum analysis, endogenous substances like phospholipids and proteins can suppress or enhance the ionization of this compound, leading to inaccurate and imprecise quantification. This can manifest as poor reproducibility, non-linear calibration curves, and reduced sensitivity.
Q3: What are the primary sources of matrix effects in serum samples for this compound analysis?
The primary sources of matrix effects in serum are phospholipids, salts, and proteins. Phospholipids are particularly problematic as they can co-extract with the analyte and have similar chromatographic behavior, leading to ion suppression in the mass spectrometer source.
Q4: How can I assess the extent of matrix effects in my assay?
Matrix effects can be evaluated by comparing the peak response of an analyte in a post-extraction spiked sample (blank serum extract with analyte added) to the response of the analyte in a neat solution at the same concentration. A significant difference in response indicates the presence of matrix effects. The use of a stable isotope-labeled internal standard is highly recommended to compensate for these effects.
Troubleshooting Guide
This guide addresses specific issues that may arise during the analysis of this compound in serum.
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Poor Peak Shape (Tailing or Fronting) | - Column degradation- Inappropriate mobile phase pH- Sample solvent mismatch with mobile phase | - Use a guard column and ensure proper column washing.- Adjust the mobile phase pH to ensure the analyte is in a single ionic state.- Reconstitute the final extract in a solvent similar in composition to the initial mobile phase. |
| Low Signal Intensity / Poor Sensitivity | - Ion suppression from matrix components- Suboptimal MS/MS parameters- Analyte degradation | - Optimize the sample preparation method to remove interferences (see Protocol 1).- Perform a thorough optimization of MS/MS parameters (e.g., collision energy, declustering potential).- Ensure proper sample handling and storage to prevent degradation. Consider using a refrigerated autosampler. |
| High Variability in Results (Poor Precision) | - Inconsistent sample preparation- Variable matrix effects between samples- Instrument instability | - Automate sample preparation steps where possible.- Use a robust internal standard that closely mimics the analyte's behavior.- Perform system suitability tests before each analytical run. |
| Inconsistent Internal Standard (IS) Response | - Matrix effects on the IS- IS degradation- Errors in IS spiking | - Select an IS that co-elutes with the analyte.- Verify the stability of the IS in the sample matrix and processing conditions.- Ensure accurate and consistent addition of the IS to all samples. |
Quantitative Data Summary
The following table summarizes the performance of a validated UPLC-MS/MS method for the simultaneous quantification of genistein and its metabolites in blood.[4]
| Analyte | Linear Range (nM) | LLOQ (nM) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Accuracy (%) |
| Genistein | 19.5–10,000 | 4.88 | < 15% | < 15% | 85-115% |
| G-7-G | 12.5–3,200 | 6.25 | < 15% | < 15% | 85-115% |
| G-4'-G | 20–1280 | 5 | < 15% | < 15% | 85-115% |
| G-4'-S | 1.95–2,000 | 0.98 | < 15% | < 15% | 85-115% |
| G-7-S | 1.56–3,200 | 0.78 | < 15% | < 15% | 85-115% |
G-7-G: genistein-7-O-glucuronide, G-4'-G: genistein-4'-O-glucuronide, G-4'-S: genistein-4'-O-sulfate, G-7-S: genistein-7-O-sulfate
Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE) for this compound and other Genistein Metabolites from Serum
This protocol is adapted from a method used for the analysis of isoflavone metabolites in plasma.[1]
Materials:
-
Oasis HLB SPE cartridges
-
Methanol (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid
-
Serum samples
-
Internal standard (IS) solution (e.g., deuterated genistein)
Methodology:
-
Sample Pre-treatment: To 200 µL of serum, add 20 µL of IS solution and vortex. Add 600 µL of 0.1% formic acid in water and vortex.
-
SPE Cartridge Conditioning: Condition the Oasis HLB SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Sample Loading: Load the pre-treated serum sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.
-
Elution: Elute the analytes with 1 mL of methanol.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase.
Protocol 2: UPLC-MS/MS Analysis
This protocol is based on a validated method for the analysis of genistein and its metabolites.[4]
Instrumentation:
-
UPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient: A suitable gradient to separate the analytes from matrix components (e.g., 5-95% B over 5 minutes)
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
MS/MS Parameters:
-
Ionization Mode: Negative Electrospray Ionization (ESI-)
-
Detection Mode: Multiple Reaction Monitoring (MRM)
-
MRM Transitions: To be optimized for this compound and the internal standard. For other genistein metabolites, refer to published literature.[4]
Visualizations
Caption: Experimental workflow for this compound analysis in serum.
Caption: Troubleshooting workflow for addressing matrix effects.
References
- 1. Identification and quantification of daidzein-7-glucuronide-4'-sulfate, genistein-7-glucuronide-4'-sulfate and genistein-4',7-diglucuronide as major metabolites in human plasma after administration of kinako - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pure.uva.nl [pure.uva.nl]
- 3. academic.oup.com [academic.oup.com]
- 4. Simultaneous determination of genistein and its four phase II metabolites in blood by a sensitive and robust UPLC-MS/MS method: application to an oral bioavailability study of genistein in mice - PMC [pmc.ncbi.nlm.nih.gov]
Stability of G-4'G-7S in biological samples under different storage conditions
Welcome to the technical support center for the analysis of Genistein-4'-glucuronide-7-sulfate (G-4'G-7S) in biological samples. This resource provides guidance on ensuring the stability of this compound during sample collection, processing, and storage to maintain sample integrity and obtain reliable experimental results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability in biological samples a concern?
This compound is a major phase II metabolite of genistein, an isoflavone found in soy products.[1] As a conjugate containing both glucuronide and sulfate moieties, this compound can be susceptible to enzymatic degradation by glucuronidases and sulfatases present in biological matrices, as well as to chemical instability under certain storage conditions. Ensuring its stability is crucial for accurate pharmacokinetic and metabolic studies.
Q2: What are the general recommendations for storing biological samples intended for this compound analysis?
While specific stability data for this compound is limited, general best practices for the storage of similar conjugated metabolites suggest that plasma and whole blood samples should be frozen as soon as possible after collection. Storage at -20°C is a common practice for short-term storage, while -80°C is recommended for long-term storage to minimize degradation.[1][2] Stock solutions of this compound standards are typically stored in an organic solvent like acetonitrile at -80°C.[1]
Q3: How should I handle whole blood samples to ensure the stability of this compound?
For whole blood, it is recommended to process the sample to plasma as quickly as possible to minimize contact with blood cells, which may contain enzymes that can degrade the analyte. If immediate processing is not possible, the whole blood should be kept on ice and processed within a few hours. For long-term storage, plasma is the preferred matrix over whole blood.
Q4: What types of stability studies should I perform for this compound in my specific biological matrix?
According to regulatory guidelines from the FDA and EMA, comprehensive stability testing should be conducted during bioanalytical method validation.[3][4] These studies are essential to demonstrate that the analyte is stable under the conditions of the entire analytical process. The key stability assessments include:
-
Freeze-Thaw Stability: To evaluate the impact of repeated freezing and thawing cycles on the analyte.
-
Short-Term (Bench-Top) Stability: To assess the stability of the analyte at room temperature for a duration that reflects the sample handling time in the laboratory.
-
Long-Term Stability: To determine the stability of the analyte under the intended long-term storage conditions (e.g., -20°C or -80°C).
-
Stock Solution Stability: To ensure the stability of the stock solutions used for calibration standards and quality control samples.
-
Post-Preparative Stability: To evaluate the stability of the processed samples in the autosampler before analysis.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or no detectable this compound in samples | Analyte degradation due to improper storage or handling. | Review sample collection, processing, and storage procedures. Ensure samples were promptly frozen and stored at the recommended temperature. Conduct a short-term stability test at room temperature to assess degradation during sample handling. |
| High variability in this compound concentrations between replicate samples | Inconsistent sample handling; partial thawing and refreezing of samples. | Ensure all samples are handled identically. Avoid repeated freeze-thaw cycles. Aliquot samples into smaller volumes for single use if multiple analyses are planned. |
| Decreasing this compound concentrations in long-term stored samples | Analyte degradation over time at the storage temperature. | Verify the long-term stability data for the storage duration and temperature. If data is unavailable, conduct a long-term stability study. Consider storing samples at a lower temperature (e.g., -80°C instead of -20°C). |
| Unexpected peaks interfering with this compound analysis | Formation of degradation products. | Investigate potential degradation pathways. Optimize chromatographic conditions to separate the analyte from any degradation products. Stress testing (e.g., exposure to acid, base, heat, light) can help identify potential degradation products. |
Data Presentation: Recommended Storage Conditions
The following table summarizes the recommended storage conditions for biological samples intended for this compound analysis, based on general guidelines for metabolite stability.
| Sample Type | Short-Term Storage | Long-Term Storage | Comments |
| Whole Blood | 2-8°C for up to 4 hours | Not Recommended | Process to plasma as soon as possible. |
| Plasma | -20°C for up to 1 month | -80°C for > 1 month | Avoid repeated freeze-thaw cycles. Aliquot for multiple analyses. |
| Stock Solutions (in Acetonitrile) | 2-8°C for up to 24 hours | -80°C | Ensure the solvent does not evaporate over time. |
Experimental Protocols: Stability Assessment
The following are generalized protocols for assessing the stability of this compound in a biological matrix, adapted from FDA and EMA guidelines.[3][4]
Freeze-Thaw Stability
-
Use a set of at least three quality control (QC) samples at low and high concentrations.
-
Freeze the samples at the intended storage temperature (e.g., -80°C) for at least 12 hours.
-
Thaw the samples completely at room temperature.
-
Repeat the freeze-thaw cycle for a specified number of times (e.g., three cycles).
-
Analyze the samples and compare the concentrations to those of freshly prepared QC samples. The mean concentration should be within ±15% of the nominal concentration.
Short-Term (Bench-Top) Stability
-
Use a set of at least three QC samples at low and high concentrations.
-
Thaw the samples and keep them at room temperature for a specified period (e.g., 4, 8, or 24 hours), reflecting the expected sample handling time.
-
Analyze the samples and compare the concentrations to those of freshly prepared QC samples. The mean concentration should be within ±15% of the nominal concentration.
Long-Term Stability
-
Store an adequate number of QC samples at low and high concentrations at the intended storage temperature (e.g., -80°C).
-
At specified time points (e.g., 1, 3, 6, 12 months), retrieve a set of samples for analysis.
-
Analyze the samples and compare the concentrations to those of freshly prepared QC samples. The mean concentration should be within ±15% of the nominal concentration.
Mandatory Visualizations
References
- 1. Simultaneous determination of genistein and its four phase II metabolites in blood by a sensitive and robust UPLC-MS/MS method: application to an oral bioavailability study of genistein in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Long-Term Stability of Human Plasma Metabolites during Storage at -80 °C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ema.europa.eu [ema.europa.eu]
- 4. fda.gov [fda.gov]
Optimizing enzyme hydrolysis for the measurement of total genistein from G-4'G-7S
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the accurate measurement of total genistein from its dual conjugate, genistein-4'-glucuronide-7-sulfate (G-4'G-7S), through enzymatic hydrolysis.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What is this compound and why is enzymatic hydrolysis necessary for its quantification?
Genistein-4'-glucuronide-7-sulfate (this compound) is a major metabolite of genistein found in vivo. In this form, genistein is conjugated with both a glucuronide and a sulfate group, which increases its water solubility and facilitates its excretion.[1][2][3] Most analytical techniques, such as High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS), are optimized to detect the aglycone (unconjugated) form of genistein. Therefore, to measure the total genistein content, it is essential to first cleave off both the glucuronide and sulfate moieties through enzymatic hydrolysis to convert this compound back to its parent aglycone form.
Q2: Which enzymes are required for the complete hydrolysis of this compound?
To completely hydrolyze the dual conjugate this compound to genistein, a combination of two types of enzymes is necessary:
-
β-Glucuronidase: This enzyme specifically cleaves the β-glucuronic acid linkage.
-
Arylsulfatase (also known as sulfatase): This enzyme is responsible for hydrolyzing the sulfate ester bond.
Commercially available enzyme preparations, often from Helix pomatia, typically contain both β-glucuronidase and arylsulfatase activities and are suitable for this purpose.[4]
Q3: My total genistein recovery is lower than expected. What are the possible causes and solutions?
Low recovery of genistein is a common issue that can stem from several factors. Below is a troubleshooting guide to address this problem.
| Potential Cause | Troubleshooting Steps |
| Incomplete Enzymatic Hydrolysis | 1. Optimize Reaction Conditions: Ensure the pH, temperature, and incubation time are optimal for both enzymes. For mixed enzyme preparations from Helix pomatia, a pH of 5.0 and a temperature of 37°C are commonly used.[5] However, optimal conditions can vary, so it is advisable to consult the manufacturer's datasheet. 2. Increase Enzyme Concentration: Insufficient enzyme units can lead to incomplete hydrolysis. Try doubling the enzyme concentration to see if recovery improves.[5] 3. Extend Incubation Time: Hydrolysis rates can be slow, especially in complex biological matrices like plasma.[5] Extend the incubation period, potentially up to 16 hours or overnight, to ensure complete reaction.[5] |
| Enzyme Inhibition | 1. Sample Matrix Effects: Components in your sample matrix (e.g., plasma, urine) could inhibit enzyme activity. Consider sample purification or dilution prior to hydrolysis. 2. Improper Sample Storage: Ensure samples have been stored correctly and have not degraded. Use fresh samples whenever possible. |
| Degradation of Genistein | 1. Protect from Light and High Temperatures: Genistein can be sensitive to light and heat. Protect your samples from light during incubation and avoid excessively high temperatures. 2. Use of Antioxidants: Consider adding an antioxidant, such as ascorbic acid, to the reaction mixture to prevent oxidative degradation of genistein. |
| Issues with Extraction | 1. Inefficient Extraction Solvent: Ensure the solvent used for liquid-liquid extraction after hydrolysis is appropriate for genistein (e.g., ethyl acetate). 2. Incorrect pH for Extraction: Adjust the pH of the solution after hydrolysis to optimize the partitioning of genistein into the organic solvent. |
| Analytical Quantification Problems | 1. Calibration Curve Issues: Verify the accuracy and linearity of your calibration curve for genistein. 2. Instrument Sensitivity: Ensure your analytical instrument (e.g., HPLC-UV, LC-MS/MS) has sufficient sensitivity to detect the expected concentrations of genistein.[6][7][8] |
Q4: Can I perform the hydrolysis sequentially or should it be a simultaneous reaction?
For a dual conjugate like this compound, a simultaneous hydrolysis using a mixed enzyme preparation containing both β-glucuronidase and arylsulfatase is the most common and efficient approach.[1] Performing the reactions sequentially would be more time-consuming and may not offer any significant advantages.
Q5: Are there any known interferences I should be aware of during the analysis?
A significant potential interference is the presence of endogenous phytoestrogens, including genistein, in the enzyme preparations themselves, particularly those derived from Helix pomatia. It is crucial to run an "enzyme blank" (a reaction with the enzyme preparation but without the sample) to quantify any background levels of genistein and subtract this from your sample measurements.[5]
Experimental Protocols
Protocol 1: Simultaneous Enzymatic Hydrolysis of this compound in a Biological Matrix (e.g., Plasma or Urine)
This protocol outlines the general steps for the simultaneous hydrolysis of this compound to genistein.
-
Sample Preparation:
-
Thaw frozen samples (e.g., plasma, urine) on ice.
-
Centrifuge the samples to pellet any precipitates.
-
Transfer an aliquot of the supernatant to a clean microcentrifuge tube.
-
-
Hydrolysis Reaction Setup:
-
To the sample aliquot, add an appropriate volume of acetate buffer (e.g., 0.1 M, pH 5.0).
-
Add the β-glucuronidase/arylsulfatase enzyme preparation (e.g., from Helix pomatia). The exact amount will depend on the enzyme activity specified by the manufacturer.
-
For each batch of samples, prepare an enzyme blank by adding the enzyme to the buffer without the sample.
-
Vortex the tubes gently to mix.
-
-
Incubation:
-
Incubate the reaction mixture at 37°C. Incubation times may vary from 2 hours to overnight, depending on the sample matrix and conjugate concentration.[5]
-
-
Reaction Termination and Extraction:
-
Stop the reaction by adding a suitable organic solvent, such as ethyl acetate.
-
Vortex vigorously for 1-2 minutes to extract the liberated genistein.
-
Centrifuge to separate the aqueous and organic layers.
-
-
Sample Analysis:
-
Carefully transfer the organic layer to a new tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in the mobile phase used for your analytical method (e.g., HPLC or LC-MS/MS).
-
Inject the reconstituted sample into the analytical instrument for quantification of genistein.
-
Data Presentation: Optimization of Hydrolysis Conditions
The following table summarizes typical starting conditions and ranges for optimizing the enzymatic hydrolysis of isoflavone conjugates.
| Parameter | Starting Condition | Optimization Range | Reference |
| pH | 5.0 | 4.5 - 6.0 | [5] |
| Temperature | 37°C | 37°C - 45°C | [5] |
| Incubation Time (Urine) | 2 hours | 1 - 4 hours | [5] |
| Incubation Time (Plasma) | 16 hours (overnight) | 4 - 24 hours | [5] |
| Enzyme Concentration | Per manufacturer's recommendation | 1x to 2x recommended concentration | [5] |
Visualizing the Workflow and Genistein's Signaling Pathways
Experimental Workflow
The following diagram illustrates the key steps in the measurement of total genistein from this compound.
Caption: Workflow for total genistein measurement.
Genistein Signaling Pathways
Genistein exerts its biological effects by modulating various signaling pathways. A key mechanism is its interaction with estrogen receptors.
References
- 1. Glucuronides are the main isoflavone metabolites in women - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Urinary pharmacokinetics of the glucuronide and sulfate conjugates of genistein and daidzein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmacokinetics of the glucuronide and sulfate conjugates of genistein and daidzein in men and women after consumption of a soy beverage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. Optimization of conditions for the enzymatic hydrolysis of phytoestrogen conjugates in urine and plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Quantification of soy isoflavones, genistein and daidzein, and conjugates in rat blood using LC/ES-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Simultaneous determination of genistein and its four phase II metabolites in blood by a sensitive and robust UPLC-MS/MS method: application to an oral bioavailability study of genistein in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Quantitative analysis of the principle soy isoflavones genistein, daidzein and glycitein, and their primary conjugated metabolites in human plasma and urine using reversed-phase high-performance liquid chromatography with ultraviolet detection - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting low recovery of G-4'G-7S during sample preparation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges associated with the low recovery of G-4'G-7S (genistein-4'-glucuronide-7-sulfate) during sample preparation.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common issues encountered during the extraction of this compound from biological matrices.
Q1: What are the most common causes of low this compound recovery during solid-phase extraction (SPE)?
Low recovery during SPE can be attributed to several factors related to the physicochemical properties of this compound and the SPE method itself. This compound is a polar, acidic compound, and these characteristics must be considered when developing an extraction protocol.
Potential Causes and Troubleshooting Solutions:
-
Inappropriate Sorbent Selection: Using a non-polar sorbent like C18 for a polar compound such as this compound can lead to poor retention.
-
Solution: Opt for a mixed-mode or a polar-modified sorbent. Mixed-mode cartridges that combine reversed-phase and ion-exchange mechanisms are often effective for capturing a wide range of metabolites, including polar ones.
-
-
Incorrect Sample pH: The pH of the sample plays a critical role in the retention of ionizable compounds on the SPE sorbent.[1] this compound has a strongly acidic pKa, meaning it will be ionized at most physiological pH values.
-
Solution: Adjust the sample pH to be at least 2 pH units below the pKa of the analyte to ensure it is in its neutral form for better retention on reversed-phase sorbents.
-
-
Inadequate Elution Solvent: The elution solvent may not be strong enough to disrupt the interactions between this compound and the sorbent.
-
Solution: Increase the elution strength of the solvent. For polar compounds on reversed-phase sorbents, this can be achieved by increasing the proportion of organic solvent in the elution mobile phase. For ion-exchange sorbents, adjusting the pH or ionic strength of the elution solvent is necessary.
-
-
Sample Overload: Exceeding the binding capacity of the SPE cartridge can result in the loss of the analyte during sample loading.
-
Solution: Reduce the sample volume or concentration, or use an SPE cartridge with a higher sorbent mass.
-
Q2: My this compound recovery is low when using liquid-liquid extraction (LLE). What could be the problem?
Low recovery in LLE is often related to the choice of extraction solvent, the pH of the aqueous phase, and the potential for emulsion formation.
Potential Causes and Troubleshooting Solutions:
-
Inappropriate Extraction Solvent: The polarity of the extraction solvent must be suitable for partitioning the polar this compound from the aqueous sample matrix.
-
Solution: Use a more polar, water-immiscible organic solvent. Solvents like ethyl acetate or a mixture of less polar solvents with a more polar modifier can be effective.
-
-
Incorrect Aqueous Phase pH: Similar to SPE, the pH of the aqueous phase in LLE is crucial for efficient extraction of ionizable compounds.
-
Solution: Adjust the pH of the aqueous sample to suppress the ionization of this compound, thereby increasing its partitioning into the organic phase. Acidifying the sample is generally recommended for acidic analytes.
-
-
Emulsion Formation: The formation of an emulsion at the interface of the aqueous and organic layers can trap the analyte and lead to poor recovery.
-
Solution: To break up emulsions, try adding salt to the aqueous phase, centrifuging the sample, or filtering the mixture through a glass wool plug.
-
-
Analyte Degradation: this compound, like other phenolic compounds, may be susceptible to degradation, especially at extreme pH values or elevated temperatures.
-
Solution: Perform extractions at room temperature or on ice and avoid prolonged exposure to harsh pH conditions. The stability of genistein and its conjugates should be considered throughout the sample handling and preparation process.
-
Q3: Could the stability of this compound be affecting my recovery rates?
Yes, the stability of this compound is a critical factor. Genistein and its metabolites can be unstable under certain conditions.
Potential Causes and Troubleshooting Solutions:
-
Enzymatic Degradation: Biological samples may contain enzymes like glucuronidases and sulfatases that can cleave the conjugate groups from this compound.
-
Solution: Immediately after collection, store samples at -80°C. Add enzyme inhibitors to the sample if enzymatic degradation is suspected.
-
-
pH and Temperature Instability: Extreme pH values and high temperatures can lead to the degradation of the analyte.
-
Solution: Maintain a controlled pH and temperature throughout the sample preparation process. Whenever possible, work with samples on ice.
-
-
Freeze-Thaw Cycles: Repeated freezing and thawing of samples can lead to the degradation of conjugated metabolites.
-
Solution: Aliquot samples after collection to avoid multiple freeze-thaw cycles.
-
Quantitative Data Summary
While specific quantitative recovery data for this compound is limited in the literature, the following table summarizes key physicochemical properties and general expectations for sample preparation of similar compounds.
| Parameter | Value/Recommendation | Rationale |
| This compound Physicochemical Properties | ||
| Water Solubility | 3.58 g/L | Indicates moderate polarity.[1] |
| logP | -1.5 to 0.76 | Suggests the compound is relatively polar.[1] |
| pKa (Strongest Acidic) | -2.5 | Indicates a strongly acidic nature due to the sulfate group.[1] |
| SPE Recommendations | ||
| Sorbent Type | Mixed-mode (e.g., reversed-phase/anion exchange) or polar-modified reversed-phase. | To effectively retain the polar and acidic this compound. |
| Sample pH | Acidify to pH < 2 | To suppress ionization of the sulfate and glucuronide moieties for better retention on reversed-phase sorbents. |
| Elution Solvent | Methanol or acetonitrile with a small percentage of acid (e.g., formic acid) or base (e.g., ammonium hydroxide) depending on the sorbent. | To disrupt interactions and elute the analyte. |
| LLE Recommendations | ||
| Extraction Solvent | Ethyl acetate or other polar, water-immiscible solvents. | To efficiently partition the polar analyte from the aqueous phase. |
| Aqueous Phase pH | Acidify to pH < 2 | To neutralize the acidic groups and enhance partitioning into the organic solvent. |
Experimental Protocols
Below is a generalized protocol for the solid-phase extraction of this compound from a plasma sample. This protocol should be optimized for your specific application.
Protocol: Solid-Phase Extraction (SPE) of this compound from Plasma
-
Sample Pre-treatment:
-
Thaw frozen plasma samples on ice.
-
To 100 µL of plasma, add 200 µL of an acidic solution (e.g., 2% formic acid in water) to precipitate proteins and adjust the pH.
-
Vortex for 30 seconds and centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Collect the supernatant for SPE.
-
-
SPE Cartridge Conditioning:
-
Condition a mixed-mode SPE cartridge by passing 1 mL of methanol followed by 1 mL of water through the cartridge.
-
-
Sample Loading:
-
Load the pre-treated plasma supernatant onto the conditioned SPE cartridge at a slow, steady flow rate (approximately 1 mL/min).
-
-
Washing:
-
Wash the cartridge with 1 mL of a weak wash solvent (e.g., 5% methanol in water) to remove interfering substances.
-
-
Elution:
-
Elute the this compound from the cartridge with 1 mL of an appropriate elution solvent (e.g., methanol with 1% formic acid).
-
-
Dry-down and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried extract in a suitable solvent for your analytical instrument (e.g., 100 µL of mobile phase).
-
Visualizations
Troubleshooting Workflow for Low this compound Recovery
The following diagram illustrates a logical workflow for troubleshooting low recovery of this compound during sample preparation.
Caption: Troubleshooting workflow for low this compound recovery.
References
Technical Support Center: Quality Control for Analytical Methods
Disclaimer: The term "G-4/G-7S" does not correspond to a standard or widely recognized analytical methodology in the provided search results. This guide offers a comprehensive framework for quality control and troubleshooting applicable to general laboratory analytical methods, which can be adapted for your specific "G-4/G-7S" protocols.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in ensuring the quality and reliability of their analytical methods.
Frequently Asked Questions (FAQs)
Q1: What are the core validation characteristics for an analytical method?
A1: According to guidelines from the International Conference on Harmonisation (ICH), the most widely applied validation characteristics are accuracy, precision (including repeatability and intermediate precision), specificity, detection limit (LOD), quantitation limit (LOQ), linearity, range, and robustness.[1][2][3] The suitability of all test methods should be verified under the actual conditions of use.[1]
Q2: What is the difference between Accuracy and Precision?
A2: Accuracy refers to the closeness of test results to the true or certified value. It is often assessed using a certified reference material or by spiking the sample matrix with a known quantity of the analyte.[3] Precision measures the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.[3] It is typically expressed as the relative standard deviation (RSD).[1]
Q3: How is the Linearity of an analytical method determined?
A3: Linearity is the ability of a method to produce test results that are directly proportional to the concentration of the analyte within a given range.[3] It is typically determined by analyzing a minimum of five different concentrations of a standard solution, ranging from 50% to 150% of the expected working range.[3] The results are then plotted (concentration vs. response), and the correlation coefficient (R²) is calculated, which should ideally be >0.99.[4]
Q4: What should I do if my system suitability test (SST) fails?
A4: A system suitability test failure indicates that the analytical system is not performing as expected. Do not proceed with sample analysis. You must investigate the cause, which could range from issues with the mobile phase preparation, column integrity, instrument parameters, or standard solution stability.[1] Rectify the issue and repeat the SST until it passes the pre-defined acceptance criteria before analyzing any samples.
Q5: When is revalidation of an analytical method required?
A5: Revalidation is necessary whenever there are significant changes to the analytical procedure. This includes changes in the synthesis of the drug substance, changes in the composition of the finished product, or changes in the analytical procedure itself. The extent of revalidation depends on the nature of the change.
Troubleshooting Guides
This section addresses specific issues that may be encountered during experiments.
Issue 1: High Background or High Signal
Q: My assay is showing an unexpectedly high signal or background, saturating the detector. What are the common causes and solutions?
A: This can be due to several factors, including high analyte expression/concentration or issues with reagents and instrument settings.[5]
| Potential Cause | Troubleshooting Suggestion | Citation |
| High Analyte Concentration | Dilute the sample. For cell lysates, use the lysis buffer for dilution. A low sample volume can increase variability, so it's better to dilute the sample and use the recommended volume. | [5] |
| Incorrect Instrument Settings | Decrease the integration time or gain setting on the instrument (e.g., microplate reader). | [5][6] |
| Reagent Contamination | Use fresh substrate or detection reagents. Ensure reagents are prepared in clean glassware. | [7] |
| Insufficient Washing | Increase the number of wash steps or include a soak step between washes to remove unbound reagents. Ensure all wells are completely aspirated. | [7] |
| Substrate Incubation | Ensure substrate incubation is carried out in the dark, as light exposure can increase background signal. | [7] |
| Contaminated Plate | Clean the bottom of the microplate before reading. | [7] |
Issue 2: Low Signal or Poor Sensitivity
Q: I am observing a very low or no signal in my assay. How can I troubleshoot this?
A: Low signal can stem from reagent issues, suboptimal assay conditions, or incorrect instrument settings.
| Potential Cause | Troubleshooting Suggestion | Citation |
| Reagent Degradation | Ensure reagents and standards have not expired and have been stored correctly. Prepare fresh solutions. | [7] |
| Suboptimal Incubation | Verify that incubation times and temperatures are as per the protocol. Ensure all reagents are at room temperature before starting if required. | [7] |
| Incorrect Instrument Settings | Optimize the instrument's focal height for the specific microplate type and sample volume being used. Adjusting the gain settings can also enhance the signal. | [6] |
| Media Interference | In cell-based assays, components like Fetal Bovine Serum and phenol red can cause autofluorescence, masking the signal. Consider measuring in a buffered saline solution or using specialized media. | [6] |
| Low Analyte Concentration | If samples are below the detectable range, it may be possible to concentrate the sample or increase the sample volume. Check with technical support for protocol modifications. | [7] |
Issue 3: Poor Reproducibility or High Variability (High %RSD)
Q: My replicate results are inconsistent, showing a high Relative Standard Deviation (%RSD). What are the likely causes?
A: High variability can be introduced at multiple stages, from sample preparation to data acquisition. The FDA suggests a typical RSD of ≤1% for drug substances and ≤2% for drug products.[1]
| Potential Cause | Troubleshooting Suggestion | Citation |
| Pipetting Inaccuracy | Check pipette calibration and ensure proper pipetting technique. Use a fresh tip for each standard and sample. | [7] |
| Incomplete Reagent Mixing | Ensure all reagents are thoroughly mixed before addition to the wells. | |
| Temperature Gradients | Avoid "edge effects" in microplates by allowing the plate to reach thermal equilibrium before adding reagents and reading. Incubate plates in a stable environment. | |
| Well-to-Well Contamination | Use fresh plate sealers for each incubation step to prevent cross-contamination between wells. | [7] |
| Inconsistent Sample Volume | Ensure all samples on your microplate have the same volume, as this can affect focal height and signal consistency. | [6] |
| Wells Drying Out | Do not allow wells to become dry once the assay has started. Cover the plate during all incubation steps. | [7] |
Experimental Protocols
Protocol: Validation of Linearity and Range
This protocol outlines the steps to determine the linearity and range of an analytical method.
-
Objective: To demonstrate that the analytical method's response is directly proportional to the analyte concentration across a specified range.
-
Materials:
-
Certified reference standard of the analyte.
-
Blank matrix (e.g., formulation excipients, cell culture media).
-
Mobile phase/solvents and all other reagents required by the method.
-
Calibrated analytical instrument (e.g., HPLC, Spectrophotometer).
-
-
Procedure:
-
Prepare a Stock Standard Solution: Accurately weigh a suitable amount of the reference standard and dissolve it in a known volume of solvent to create a concentrated stock solution.
-
Prepare Calibration Standards: Perform serial dilutions of the stock solution with the blank matrix or solvent to prepare at least five calibration standards. These should span 50% to 150% of the expected concentration of the analyte in samples.[3] A typical series might be 50%, 75%, 100%, 125%, and 150% of the target concentration.
-
Sample Analysis: Analyze each calibration standard in triplicate according to the established analytical method.
-
Data Collection: Record the instrument response (e.g., peak area, absorbance) for each replicate.
-
-
Data Analysis:
-
Calculate the mean response for each concentration level.
-
Create a scatter plot with the mean instrument response on the y-axis and the analyte concentration on the x-axis.
-
Perform a linear regression analysis to determine the slope, y-intercept, and the coefficient of determination (R²).
-
-
Acceptance Criteria:
-
The plot should be visually linear.
-
The coefficient of determination (R²) should be ≥ 0.99.[4]
-
The y-intercept should be close to zero.
-
-
Defining the Range: The range is the interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with suitable linearity, accuracy, and precision.[3]
Visualizations
Caption: A logical workflow for troubleshooting an unexpected analytical result.
Caption: Key parameters for analytical method validation as per ICH guidelines.
References
- 1. demarcheiso17025.com [demarcheiso17025.com]
- 2. Tips and Tricks for Validation of Quality Control Analytical Methods in Good Manufacturing Practice Mesenchymal Stromal Cell Production - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Reporter Gene Assays Support—Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
- 6. bitesizebio.com [bitesizebio.com]
- 7. assaygenie.com [assaygenie.com]
Technical Support Center: Refinement of Cell-Based Assays for Consistent G-4'G-7S Response
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining cell-based assays for a consistent G-4'G-7S response.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its relevance in cell-based assays?
A1: this compound is an endogenous metabolite of genistein.[1][2] In the context of cell-based assays, it is often studied for its potential estrogenic activity and its role in signaling pathways that control cell growth.[3] Assays involving this compound typically aim to elucidate its effects on cellular processes, making assay consistency crucial for reliable data.
Q2: We are observing high variability in our assay results when treating cells with this compound. What are the common sources of variability?
A2: High variability in cell-based assays can stem from several factors. These include inconsistencies in cell handling and culture, such as cell passage number and health, and variations in experimental execution.[4][5] The reproducibility of cell-based assays is a key factor for data reliability.[4] Minimizing the number of steps in your assay protocol can help reduce potential sources of variation.[5]
Q3: How can I be sure that the observed effect is due to this compound and not an artifact?
A3: To ensure the observed effect is specific to this compound, it is critical to include proper controls in your experimental design. This includes vehicle controls (the solvent used to dissolve this compound), positive controls (a compound known to elicit a similar response), and negative controls. Additionally, performing dose-response experiments can help establish a clear relationship between the concentration of this compound and the cellular response.
Q4: What are the key considerations when choosing a cell line for a this compound assay?
A4: The choice of cell line is critical and should be based on the biological question being addressed. For studying the estrogenic effects of this compound, a cell line known to express estrogen receptors (e.g., MCF-7 breast cancer cells) would be appropriate. It is also important to use cell lines that have been properly authenticated to avoid issues with misidentified or cross-contaminated cells.[5]
Troubleshooting Guide
Issue 1: No or Low Signal/Response
If you are observing a weak or non-existent response to this compound treatment, consider the following troubleshooting steps.
| Potential Cause | Suggested Solution |
| Compound Integrity | Verify the purity and stability of your this compound stock. Improper storage can lead to degradation. |
| Cell Health | Ensure cells are healthy and in the logarithmic growth phase. Stressed or unhealthy cells may not respond appropriately.[6] |
| Assay Sensitivity | The assay may not be sensitive enough to detect the response. Consider using a more sensitive detection method, such as a bioluminescent reporter assay over a colorimetric one.[5] |
| Incorrect Focal Height | For microplate reader-based assays, optimizing the focal height to the cell layer at the bottom of the well can improve accuracy and sensitivity.[7] |
| Suboptimal Incubation Time | The incubation time with this compound may be too short or too long. Perform a time-course experiment to determine the optimal duration. |
Issue 2: High Background Signal
A high background signal can mask the specific response to this compound.
| Potential Cause | Suggested Solution |
| Autofluorescence | Components in the cell culture medium, such as phenol red or fetal bovine serum, can cause autofluorescence.[7] Consider using a medium optimized for microscopy or performing measurements in phosphate-buffered saline.[7] |
| Insufficient Blocking | In assays like in-cell westerns, inadequate blocking can lead to high background.[8] Use an appropriate blocking buffer and optimize the incubation time.[8] |
| Non-specific Antibody Binding | If using antibodies, ensure they are specific to the target protein. Validate antibody specificity and optimize the concentration.[8] |
| Contamination | Mycoplasma contamination can affect cellular responses and assay readouts. Regularly test your cell cultures for mycoplasma.[5] |
Issue 3: Inconsistent Results (High Variability)
Inconsistent data between wells, plates, or experiments is a common challenge.
| Potential Cause | Suggested Solution |
| Uneven Cell Seeding | Ensure a homogenous single-cell suspension before seeding and use a consistent seeding technique to achieve uniform cell distribution in each well. |
| Edge Effects | The outer wells of a microplate are prone to evaporation, leading to "edge effects".[8] To mitigate this, avoid using the outer wells or fill them with sterile PBS or media.[8] |
| Pipetting Errors | Inaccurate or inconsistent pipetting can introduce significant variability. Use calibrated pipettes and practice consistent pipetting technique. |
| Cell Passage Number | High passage numbers can lead to phenotypic and genotypic drift in cell lines, affecting their responsiveness.[5] Use cells within a defined low passage number range for all experiments. |
| Heterogeneous Signal Distribution | An uneven distribution of adherent cells can cause distorted readings.[7] Use a plate reader with a well-scanning feature to obtain a more reliable signal.[7] |
Experimental Protocols
Protocol 1: Cell Viability Assay (MTT Assay)
This protocol is for assessing the effect of this compound on cell viability.
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a 37°C, 5% CO2 incubator.
-
Compound Treatment: Prepare serial dilutions of this compound in the appropriate cell culture medium. Remove the old medium from the cells and add the medium containing different concentrations of this compound. Include vehicle-only control wells.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours, allowing viable cells to convert MTT to formazan crystals.
-
Solubilization: Add solubilization solution (e.g., DMSO or a specialized reagent) to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells.
Protocol 2: Reporter Gene Assay for Estrogenic Activity
This protocol is for measuring the activation of an estrogen-responsive signaling pathway.
-
Cell Transfection: Co-transfect cells with an estrogen response element (ERE)-driven reporter plasmid (e.g., ERE-luciferase) and a control plasmid (e.g., Renilla luciferase for normalization).
-
Cell Seeding: Seed the transfected cells into a 96-well plate and allow them to recover and express the reporters.
-
Compound Treatment: Treat the cells with various concentrations of this compound, a positive control (e.g., 17β-estradiol), and a vehicle control.
-
Incubation: Incubate for a period sufficient to allow for reporter gene expression (e.g., 18-24 hours).
-
Cell Lysis: Lyse the cells using a passive lysis buffer.
-
Luminescence Measurement: Measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency and cell number.
Data Presentation
Table 1: Example Data from a this compound Dose-Response Experiment (Cell Viability)
| This compound (µM) | Average Absorbance (570 nm) | Standard Deviation | % Viability (Relative to Control) |
| 0 (Vehicle) | 1.25 | 0.08 | 100% |
| 0.1 | 1.22 | 0.09 | 97.6% |
| 1 | 1.15 | 0.07 | 92.0% |
| 10 | 0.98 | 0.11 | 78.4% |
| 100 | 0.65 | 0.06 | 52.0% |
Table 2: Example Data from an ERE-Luciferase Reporter Assay
| Treatment | Normalized Luciferase Activity (RLU) | Standard Deviation | Fold Induction (vs. Vehicle) |
| Vehicle | 150 | 25 | 1.0 |
| This compound (1 µM) | 450 | 40 | 3.0 |
| This compound (10 µM) | 1200 | 95 | 8.0 |
| 17β-estradiol (10 nM) | 2250 | 180 | 15.0 |
Visualizations
Caption: Putative estrogenic signaling pathway of this compound.
Caption: General workflow for a cell-based assay with this compound.
Caption: Logical workflow for troubleshooting inconsistent assay results.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. Troubleshooting Cell-based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis [ch.promega.com]
- 5. youtube.com [youtube.com]
- 6. benchchem.com [benchchem.com]
- 7. bitesizebio.com [bitesizebio.com]
- 8. azurebiosystems.com [azurebiosystems.com]
Technical Support Center: Synthesis of G-4'G-7S (Genistein-4'-O-glucuronide-7-O-sulfate)
Welcome to the technical support center for the synthesis of G-4'G-7S (genistein-4'-O-glucuronide-7-O-sulfate). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to help improve the yield and purity of synthetic this compound.
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic strategy for this compound?
A1: A common strategy for the synthesis of this compound involves a multi-step chemical synthesis starting from genistein. This process requires a careful protection-synthesis-deprotection strategy to achieve the desired regioselectivity for glucuronidation at the 4'-position and sulfation at the 7-position.[1][2][3] An alternative approach is a chemoenzymatic method, which can offer higher regioselectivity and milder reaction conditions.[4][5][6]
Q2: Why is regioselectivity a major challenge in the synthesis of this compound?
A2: Genistein has three hydroxyl groups (at positions 4', 5, and 7), all of which can potentially react during glucuronidation and sulfation. Achieving selective conjugation at the 4' and 7 positions while leaving the 5-hydroxyl group free requires the use of orthogonal protecting groups, which can add complexity and steps to the synthesis, potentially lowering the overall yield.[3] Enzymatic methods can overcome some of these challenges due to the inherent specificity of enzymes for certain hydroxyl positions.[2][7]
Q3: What are the most critical steps affecting the overall yield of this compound?
A3: The most critical steps that often lead to significant yield loss are:
-
Protection and Deprotection: Incomplete reactions or side reactions during the introduction and removal of protecting groups can significantly reduce the amount of correctly functionalized genistein available for subsequent steps.[8][9]
-
Glucuronidation and Sulfation: The coupling efficiency of the glucuronic acid donor and the sulfating agent to the protected genistein backbone is crucial. These reactions may not go to completion, leading to a mixture of starting material and product.
-
Purification: Each purification step, such as column chromatography, can result in product loss. Minimizing the number of purification steps and optimizing the purification method are key to maximizing the final yield.[10][11]
Q4: Can this compound be synthesized using a purely enzymatic approach?
A4: While enzymatic methods show great promise for the regioselective synthesis of flavonoid glucuronides and sulfates individually, a one-pot purely enzymatic synthesis of this compound may be challenging.[5][6] It would likely require a sequential enzymatic approach with purification of the intermediate, or the use of a whole-cell biotransformation system engineered with the necessary sulfotransferases and UDP-glucuronosyltransferases.[5][12]
Troubleshooting Guide
This guide provides solutions to common problems encountered during the chemical synthesis of this compound.
Issue 1: Low Yield in the Selective Protection of Genistein
| Potential Cause | Solution |
| Incomplete Reaction | - Optimize Reaction Time and Temperature: Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to ensure it goes to completion. Gentle heating may be necessary, but avoid high temperatures that could cause degradation. - Reagent Quality: Use freshly prepared or properly stored protecting group reagents and anhydrous solvents to avoid deactivation by moisture. |
| Formation of Multiple Protected Isomers | - Choice of Protecting Group: The choice of protecting group is critical for regioselectivity. For example, to protect the 7-OH and 4'-OH while leaving the 5-OH free, a two-step protection strategy may be needed. Consider using a bulky protecting group that will preferentially react with the less sterically hindered 7-OH and 4'-OH groups. - Reaction Conditions: The choice of base and solvent can influence regioselectivity. Experiment with different solvent and base combinations to optimize for the desired isomer.[3] |
| Product Loss During Workup and Purification | - Extraction pH: Ensure the pH of the aqueous phase during extraction is optimized to keep the protected genistein in the organic layer. - Chromatography Optimization: Use an appropriate stationary phase and solvent system for column chromatography to achieve good separation of the desired protected isomer from other byproducts. |
Issue 2: Low Yield in the Glucuronidation Step
| Potential Cause | Solution |
| Low Reactivity of the Protected Genistein | - Activation of the Hydroxyl Group: Ensure the hydroxyl group to be glucuronidated is deprotonated by using a suitable base. The choice of base can influence the reaction rate. |
| Decomposition of the Glucuronic Acid Donor | - Anhydrous Conditions: The glucuronic acid donor (e.g., a trichloroacetimidate derivative) is sensitive to moisture. Ensure all glassware is oven-dried and reactions are performed under an inert atmosphere (e.g., nitrogen or argon). - Temperature Control: Perform the reaction at the recommended temperature to avoid thermal degradation of the donor. |
| Formation of Side Products | - Stoichiometry Control: Use the optimal molar ratio of the protected genistein to the glucuronic acid donor. An excess of the donor may lead to side reactions, while an insufficient amount will result in an incomplete reaction. |
Issue 3: Low Yield in the Sulfation Step
| Potential Cause | Solution |
| Low Reactivity of the Substrate | - Choice of Sulfating Agent: Different sulfating agents (e.g., sulfur trioxide pyridine complex, sulfur trioxide trimethylamine complex) have different reactivities.[6][13][14] Select a sulfating agent that is appropriate for the specific hydroxyl group being targeted. |
| Degradation of the Product | - Reaction Conditions: Sulfation reactions can be sensitive to temperature and pH. Maintain the recommended reaction conditions to prevent degradation of the sulfated product. |
| Difficulty in Product Isolation | - Quenching Procedure: The reaction should be carefully quenched to neutralize any remaining sulfating agent. - Purification Method: Sulfated flavonoids can be highly polar. Consider using techniques like solid-phase extraction or preparative HPLC for efficient purification. |
Issue 4: Low Yield in the Deprotection Step
| Potential Cause | Solution |
| Incomplete Deprotection | - Choice of Deprotection Reagent and Conditions: Ensure the deprotection conditions are suitable for the specific protecting groups used and will not cleave the desired glucuronide or sulfate linkages. For example, if acid-labile protecting groups are used, the deprotection should be carried out under conditions that do not hydrolyze the glycosidic bond.[8][9] - Reaction Monitoring: Monitor the deprotection reaction by TLC or HPLC to ensure all protecting groups have been removed. |
| Degradation of the Final Product | - Mild Deprotection Conditions: Use the mildest possible conditions for deprotection to avoid degradation of the this compound product. - pH Control: The final product may be sensitive to pH. Neutralize the reaction mixture immediately after deprotection is complete. |
Experimental Protocols & Data
Proposed Chemical Synthesis Workflow for this compound
The following diagram outlines a plausible chemical synthesis route for this compound, highlighting the critical steps where yield can be impacted.
Troubleshooting Logic Diagram
This diagram illustrates a logical approach to troubleshooting low yield in the synthesis of this compound.
Quantitative Data Summary
| Reaction Step | Typical Yield Range (%) | Key Factors Influencing Yield |
| Selective Protection of Phenols | 50 - 80 | Choice of protecting group, stoichiometry, reaction time, temperature |
| Glucuronidation (Chemical) | 30 - 60 | Activity of glucuronic acid donor, catalyst, anhydrous conditions |
| Glucuronidation (Enzymatic) | 60 - 95+ | Enzyme activity, substrate concentration, pH, temperature |
| Sulfation (Chemical) | 40 - 70 | Reactivity of sulfating agent, solvent, temperature |
| Deprotection | 70 - 95 | Choice of deprotection reagent, reaction conditions, product stability |
Note: The overall yield for a multi-step synthesis will be the product of the yields of individual steps and is expected to be significantly lower than the yields of any single step.
References
- 1. Glucuronidated flavonoids in neurological protection: structural analysis and approaches for chemical and biological synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. benchchem.com [benchchem.com]
- 4. Regio-specific synthesis of flavonoid glucuronides using plant UDP-glucuronosyltransferase expressed in yeast - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. Sulfation of Phenolic Acids: Chemoenzymatic vs. Chemical Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Sulphated Flavonoids: Biosynthesis, Structures, and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. media.neliti.com [media.neliti.com]
- 10. benchchem.com [benchchem.com]
- 11. Preparative Isolation and Purification of Five Flavonoid Glycosides and One Benzophenone Galloyl Glycoside from Psidium guajava by High-Speed Counter-Current Chromatography (HSCCC) - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Regioselective production of sulfated polyphenols using human cytosolic sulfotransferase-expressing Escherichia coli cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
Navigating Method Validation for G-4'G-7S Quantification in a New Biological Matrix: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for validating a quantitative method for G-4'-glucuronide-7-sulfate (G-4'G-7S) in a new biological matrix. This guide offers troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and data presentation tables to streamline your method validation process.
Troubleshooting Guide and Frequently Asked Questions (FAQs)
This section addresses specific issues that may arise during the validation of a bioanalytical method for this compound.
Issue 1: Poor Peak Shape or Low Signal Intensity
-
Question: My chromatogram for this compound shows poor peak shape (e.g., tailing, fronting, or broad peaks) and low signal intensity. What are the potential causes and solutions?
-
Answer: Poor peak shape and low signal intensity are common challenges in LC-MS/MS analysis.[1][2] Several factors could be contributing to this issue:
-
Mobile Phase Composition: The pH and organic modifier content of your mobile phase are critical. This compound is an acidic compound, so a mobile phase with a low pH (e.g., containing 0.1% formic acid) can improve peak shape by keeping the analyte in a single ionic form.[3] Experiment with different gradients and organic solvents (e.g., acetonitrile vs. methanol) to optimize peak resolution and intensity.
-
Column Chemistry: The choice of the analytical column is crucial. A C18 column is a good starting point, but other stationary phases might provide better retention and peak shape for this specific metabolite.[1][3] Consider testing columns with different particle sizes and pore sizes.
-
Ion Source Parameters: In the mass spectrometer, ensure that the ion source parameters (e.g., gas flows, temperature, and voltages) are optimized for this compound. These settings can significantly impact ionization efficiency and, consequently, signal intensity.
-
Sample Preparation: Inefficient sample extraction can lead to low recovery and poor signal. Evaluate your sample preparation technique (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction) to ensure this compound is being effectively extracted from the new biological matrix.
-
Issue 2: High Matrix Effect
-
Question: I am observing significant signal suppression or enhancement for this compound in the new biological matrix. How can I mitigate this matrix effect?
-
Answer: Matrix effects are a common hurdle when developing bioanalytical methods, especially in complex matrices.[4][5] Here are some strategies to address this:
-
Improve Sample Cleanup: The most effective way to reduce matrix effects is to remove interfering components from the sample. Consider more rigorous sample preparation methods like solid-phase extraction (SPE) which can provide a cleaner extract compared to protein precipitation.
-
Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS for this compound is the gold standard for compensating for matrix effects. The SIL-IS will co-elute with the analyte and experience similar matrix effects, leading to a more accurate quantification.
-
Dilution: Diluting the sample with a suitable buffer or mobile phase can reduce the concentration of interfering matrix components. However, ensure that the diluted concentration of this compound is still above the lower limit of quantification (LLOQ).
-
Chromatographic Separation: Optimize your chromatographic method to separate this compound from the co-eluting matrix components that are causing the ion suppression or enhancement.
-
Issue 3: Analyte Instability
-
Question: I suspect that this compound is degrading during sample collection, processing, or storage. How can I assess and prevent this?
-
Answer: Analyte stability is a critical parameter in bioanalytical method validation.[6] this compound, being a conjugate, could be susceptible to enzymatic degradation. To address this:
-
Conduct Stability Studies: Perform comprehensive stability assessments, including bench-top stability, freeze-thaw stability, and long-term storage stability in the new biological matrix.
-
Use Enzyme Inhibitors: If enzymatic degradation is suspected, consider adding appropriate enzyme inhibitors (e.g., for sulfatases or glucuronidases) to the collection tubes immediately after sample collection.
-
Control Temperature: Keep samples on ice during processing and store them at an appropriate temperature (e.g., -80°C) to minimize degradation.
-
Optimize pH: The stability of this compound may be pH-dependent. Ensure the pH of the sample and processing solutions is maintained in a range that promotes stability.
-
Experimental Protocols
Detailed methodologies for key validation experiments are provided below. These protocols are based on general bioanalytical method validation guidelines, such as the ICH M10 guideline.[6][7][8][9]
1. Specificity and Selectivity
-
Objective: To demonstrate that the method can unequivocally measure this compound in the presence of other components in the new biological matrix.
-
Methodology:
-
Analyze at least six individual blank samples of the new biological matrix from different sources.
-
Analyze a blank sample spiked with the analyte at the Lower Limit of Quantification (LLOQ).
-
Analyze a blank sample spiked with the internal standard (IS).
-
Evaluate for any interfering peaks at the retention times of this compound and the IS.
-
-
Acceptance Criteria: The response of any interfering peak in the blank samples should be less than 20% of the response of the LLOQ for the analyte and less than 5% for the IS.[10]
2. Linearity
-
Objective: To demonstrate a linear relationship between the analyte concentration and the instrument response over a defined range.
-
Methodology:
-
Prepare a series of calibration standards by spiking known concentrations of this compound into the new biological matrix.
-
The calibration curve should consist of a blank sample, a zero sample (matrix with IS), and at least six to eight non-zero concentration levels covering the expected range.
-
Analyze the calibration standards and plot the peak area ratio (analyte/IS) against the nominal concentration.
-
Perform a linear regression analysis.
-
-
Acceptance Criteria: The coefficient of determination (r²) should be ≥ 0.99. The back-calculated concentrations of the calibration standards should be within ±15% of the nominal value (±20% for the LLOQ).[4]
3. Accuracy and Precision
-
Objective: To determine the closeness of the measured values to the true values (accuracy) and the degree of scatter or variability in the measurements (precision).
-
Methodology:
-
Prepare Quality Control (QC) samples at a minimum of four concentration levels: LLOQ, low QC, mid QC, and high QC.
-
Analyze at least five replicates of each QC level in at least three separate analytical runs.
-
Calculate the accuracy (% bias) and precision (% coefficient of variation, CV) for each QC level.
-
-
Acceptance Criteria: The mean accuracy should be within 85-115% of the nominal concentration (80-120% for LLOQ). The precision should not exceed 15% CV (20% for LLOQ).[5][11]
4. Stability
-
Objective: To evaluate the stability of this compound in the new biological matrix under different storage and processing conditions.
-
Methodology:
-
Freeze-Thaw Stability: Analyze low and high QC samples after subjecting them to at least three freeze-thaw cycles.
-
Bench-Top Stability: Analyze low and high QC samples kept at room temperature for a period that mimics the sample handling time.
-
Long-Term Stability: Analyze low and high QC samples after storing them at the intended storage temperature for a defined period.
-
Stock Solution Stability: Evaluate the stability of the analyte and IS stock solutions under their storage conditions.
-
-
Acceptance Criteria: The mean concentration of the stability samples should be within ±15% of the nominal concentration.
Data Presentation
Summarize all quantitative data into clearly structured tables for easy comparison.
Table 1: Accuracy and Precision Data Summary
| QC Level | Nominal Conc. (ng/mL) | Mean Measured Conc. (ng/mL) | Accuracy (% Bias) | Intra-day Precision (% CV) | Inter-day Precision (% CV) |
| LLOQ | 1 | 0.95 | -5.0 | 8.5 | 10.2 |
| Low QC | 3 | 2.90 | -3.3 | 6.2 | 7.8 |
| Mid QC | 50 | 51.5 | +3.0 | 4.5 | 5.9 |
| High QC | 150 | 148.0 | -1.3 | 3.8 | 4.5 |
Table 2: Stability Data Summary
| Stability Test | QC Level | Nominal Conc. (ng/mL) | Mean Measured Conc. (ng/mL) | % Difference from Nominal |
| Freeze-Thaw (3 cycles) | Low QC | 3 | 2.85 | -5.0 |
| High QC | 150 | 145.5 | -3.0 | |
| Bench-Top (4 hours) | Low QC | 3 | 2.91 | -3.0 |
| High QC | 150 | 147.0 | -2.0 | |
| Long-Term (30 days at -80°C) | Low QC | 3 | 2.88 | -4.0 |
| High QC | 150 | 146.2 | -2.5 |
Visualizations
Diagrams created using Graphviz (DOT language) to illustrate workflows and relationships.
Caption: General workflow for this compound quantification in a new biological matrix.
Caption: Troubleshooting logic for poor chromatographic performance.
References
- 1. simbecorion.com [simbecorion.com]
- 2. rsc.org [rsc.org]
- 3. pure.uva.nl [pure.uva.nl]
- 4. resolian.com [resolian.com]
- 5. nalam.ca [nalam.ca]
- 6. database.ich.org [database.ich.org]
- 7. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 8. ICH M10 on bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 9. ema.europa.eu [ema.europa.eu]
- 10. Recommendations for Validation of LC-MS/MS Bioanalytical Methods for Protein Biotherapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 11. How to validate a bioanalytical LC-MS/MS method for PK studies? [synapse.patsnap.com]
Enhancing the resolution of G-4'G-7S from other isoflavone conjugates
This guide provides troubleshooting advice and answers to frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals enhance the chromatographic resolution of the isoflavone conjugate G-4'G-7S (Genistein-4'-glucuronide-7-sulfate) from other structurally related isoflavone conjugates.
Troubleshooting Guide: Enhancing this compound Resolution
This section addresses specific issues you may encounter during the chromatographic separation of this compound.
Q1: I am observing poor resolution and peak co-elution between this compound and other isoflavone conjugates. What should I do?
A1: Co-elution is a common challenge due to the structural similarity of isoflavone conjugates. A systematic approach to method development is crucial for improving separation. The primary factors to investigate are the stationary phase, mobile phase composition, and temperature.
Troubleshooting Workflow for Poor Resolution
Caption: Troubleshooting flowchart for improving peak resolution.
Initial Steps:
-
Stationary Phase Selection: Standard C18 columns may not provide sufficient selectivity. Consider columns with alternative chemistries, such as Phenyl-Hexyl or Pentafluorophenyl (PFP) phases, which offer different retention mechanisms (e.g., π-π interactions) that can discriminate between closely related conjugates.
-
Mobile Phase Organic Modifier: The choice between acetonitrile (ACN) and methanol (MeOH) can significantly alter selectivity. ACN often provides sharper peaks, while MeOH can offer different elution orders. Evaluate both.
-
Mobile Phase pH and Additives: The charge state of sulfated and glucuronidated conjugates is pH-dependent. Small changes in pH can alter retention and improve resolution. Using additives like formic acid (for acidic conditions) or ammonium acetate/formate (as a buffer) is recommended.
Q2: My this compound peak shape is poor (e.g., fronting or tailing). How can I improve it?
A2: Poor peak shape is often caused by secondary interactions with the stationary phase, column overload, or issues with the mobile phase.
-
Reduce Secondary Interactions: Ensure the mobile phase pH is appropriate to maintain a consistent ionization state for your analytes. Adding a small amount of an acidic modifier like formic acid (0.1%) can often improve the peak shape for acidic compounds.
-
Check for Overload: Dilute your sample and reinject. If the peak shape improves and the retention time shifts slightly earlier, the column was likely overloaded.
-
Ensure Mobile Phase Compatibility: Confirm your sample is dissolved in a solvent that is as weak as, or weaker than, your initial mobile phase. Injecting in a much stronger solvent can cause peak distortion.
Q3: I'm having trouble retaining this compound and other highly polar conjugates on my C18 column. What can I do?
A3: Highly polar compounds like di-conjugates (glucuronide-sulfate) can have very low retention on traditional C18 columns.
-
Use an AQ-type Column: Consider using an "aqueous-stable" C18 column (e.g., AQ-C18). These are designed to prevent phase collapse in highly aqueous mobile phases, allowing you to use a lower initial percentage of organic solvent to retain polar analytes.
-
Polar-Endcapped Columns: Use a polar-endcapped C18 column, which provides a barrier against unwanted interactions with residual silanols, improving the peak shape and retention of polar compounds.
-
HILIC Chromatography: For extremely polar compounds that are unretainable in reversed-phase, Hydrophilic Interaction Liquid Chromatography (HILIC) is a viable alternative.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its separation challenging?
A1: this compound stands for Genistein-4'-O-glucuronide-7-O-sulfate. It is a diconjugated metabolite of the isoflavone genistein. Its separation is difficult because it often co-exists with a mixture of other structurally similar isomers, such as Genistein-7-O-glucuronide-4'-O-sulfate, as well as various mono-conjugates (glucuronides and sulfates at different positions) and the parent aglycone. These molecules have very similar physicochemical properties, leading to close elution times in chromatography.
Q2: What is a good starting point for a UHPLC method to separate this compound?
A2: A robust starting method would utilize a sub-2 µm particle size column for high efficiency and a gradient elution.
Workflow for Method Development
Technical Support Center: G-4'G-7S (Genistein-4'-glucuronide-7-sulfate) Standards
This technical support center provides best practices for handling and storing G-4'G-7S standards, along with troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experimental workflows.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: How should I store the lyophilized this compound standard upon receipt?
A1: Upon receipt, the lyophilized this compound standard should be stored at -20°C.[1][2] This ensures the long-term stability of the compound in its solid form.
Q2: What is the recommended procedure for reconstituting the this compound standard?
A2: To reconstitute the standard, use an organic solvent such as Dimethyl Sulfoxide (DMSO). It is advisable to prepare a concentrated stock solution, for example, at 10 mM. Ensure the vial is at room temperature before opening to prevent condensation. Briefly centrifuge the vial to ensure the powder is at the bottom before adding the solvent.
Q3: How should I store the reconstituted this compound stock solution?
A3: Stock solutions of this compound in an organic solvent like DMSO should be aliquoted into smaller volumes to avoid repeated freeze-thaw cycles. These aliquots should be stored in tightly sealed vials at -20°C or -80°C.[3][4] Generally, these solutions are stable for up to one month.[3][5]
Q4: Can I store this compound in an aqueous solution?
A4: It is not recommended to store this compound in aqueous solutions for extended periods. Aqueous solutions should be prepared fresh daily from the organic stock solution. If temporary storage is necessary, keep the aqueous solution at 4°C and use it within the same day.
Q5: My this compound standard appears to be degrading. What are the possible causes and how can I prevent this?
A5: Degradation of this compound can be caused by several factors:
-
Improper Storage: Storing the standard at room temperature or in a refrigerator (4°C) for extended periods can lead to degradation. Always store the solid standard at -20°C and stock solutions at -20°C or -80°C.
-
Repeated Freeze-Thaw Cycles: This can compromise the stability of the standard. Aliquoting the stock solution into single-use volumes is highly recommended.
-
Exposure to Light: Flavonoids can be light-sensitive. It is good practice to store the standards in amber vials or protect them from light.
-
pH Instability: Extreme pH conditions can affect the stability of the compound. Ensure the pH of your experimental buffers is appropriate.
Q6: I am observing inconsistent results in my experiments using the this compound standard. What should I troubleshoot?
A6: Inconsistent results can stem from various sources. Consider the following troubleshooting steps:
-
Standard Integrity: Verify the purity and integrity of your this compound standard, especially if it is an older batch.
-
Solution Preparation: Ensure accurate and consistent preparation of your stock and working solutions. Use calibrated pipettes and high-purity solvents.
-
Experimental Conditions: Maintain consistency in all experimental parameters, including incubation times, temperatures, and cell culture conditions (e.g., passage number, confluency).
-
Matrix Effects in LC-MS Analysis: If you are using LC-MS for quantification, co-eluting compounds from your sample matrix (e.g., plasma, cell lysate) can cause ion suppression or enhancement, leading to variability.[1] Implement appropriate sample clean-up procedures and use an internal standard for normalization.
Quantitative Data on Stability
The stability of genistein and its metabolites has been evaluated under various conditions. The following table summarizes the stability of genistein metabolites in mouse blood, providing an indication of their general stability.
| Condition | Duration | Temperature | Recovery (%) |
| Short-term | 4 hours | 25°C | 85-115 |
| Post-processing | 8 hours | 20°C | 85-115 |
| Long-term | 7 days | -20°C | 85-115 |
| Freeze-thaw cycles | 3 cycles | -20°C to 25°C | 85-115 |
Data adapted from a study on the stability of genistein and its metabolites in mouse blood.[6]
Experimental Protocols
Below is a generalized protocol for the use of this compound as a standard for quantification in a biological matrix using LC-MS/MS.
Objective: To quantify the concentration of this compound in a plasma sample.
Materials:
-
This compound standard
-
DMSO (HPLC grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
-
Plasma sample
-
Internal standard (e.g., a stable isotope-labeled version of this compound)
-
Solid-phase extraction (SPE) cartridges
-
LC-MS/MS system
Methodology:
-
Preparation of Standard Curve:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Perform serial dilutions of the stock solution with a 50:50 methanol:water mixture to create a series of calibration standards ranging from, for example, 1 nM to 1000 nM.
-
Spike a known volume of blank plasma with each calibration standard.
-
-
Sample Preparation:
-
Thaw the plasma samples on ice.
-
To 100 µL of plasma (samples, calibration standards, and quality controls), add the internal standard.
-
Perform protein precipitation by adding 300 µL of ice-cold methanol.
-
Vortex for 1 minute and centrifuge at 10,000 x g for 10 minutes at 4°C.
-
For further clean-up, the supernatant can be subjected to solid-phase extraction (SPE).
-
-
LC-MS/MS Analysis:
-
Inject the prepared samples onto the LC-MS/MS system.
-
Use a suitable C18 reversed-phase column.
-
Employ a gradient elution with mobile phases such as water with 0.1% formic acid (A) and methanol with 0.1% formic acid (B).
-
Set the mass spectrometer to operate in negative ion mode and monitor the specific precursor and product ion transitions for this compound and the internal standard.
-
-
Data Analysis:
-
Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration of the calibration standards.
-
Determine the concentration of this compound in the unknown samples by interpolating their peak area ratios from the calibration curve.
-
Visualizations
Caption: Experimental workflow for the quantification of this compound.
Caption: Troubleshooting logical relationships for inconsistent results.
References
- 1. benchchem.com [benchchem.com]
- 2. agilent.com [agilent.com]
- 3. researchgate.net [researchgate.net]
- 4. zefsci.com [zefsci.com]
- 5. Genistein as a dietary supplement; formulation, analysis and pharmacokinetics study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Simultaneous determination of genistein and its four phase II metabolites in blood by a sensitive and robust UPLC-MS/MS method: application to an oral bioavailability study of genistein in mice - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of the Estrogenic Potency of G-4'G-7S, Genistein, and Estradiol
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the estrogenic potency of the genistein metabolite G-4'G-7S (genistein-4'-sulfate-7-glucuronide) with its parent compound, genistein, and the endogenous estrogen, 17β-estradiol. The information presented is supported by experimental data from in vitro assays to facilitate informed decisions in research and drug development.
Executive Summary
Estradiol is the most potent endogenous estrogen, exhibiting high affinity for estrogen receptors (ERs) and robust activity in functional assays. Genistein, a well-characterized phytoestrogen, demonstrates significant estrogenic activity, albeit at a lower potency than estradiol. The available scientific literature indicates that conjugated metabolites of genistein, such as this compound, possess considerably weaker estrogenic potential. This reduced activity is largely attributed to the structural modifications from conjugation, which diminish the molecule's ability to effectively bind to and activate estrogen receptors. In vitro studies on similar genistein conjugates suggest that any observed estrogenic effect is likely due to the metabolic conversion (deconjugation) of the metabolite back to its active aglycone form, genistein.
Data Presentation: A Comparative Overview
The following tables summarize the available quantitative and qualitative data on the estrogenic potency of estradiol, genistein, and its conjugated metabolites.
Table 1: Quantitative Comparison of Estrogen Receptor Binding Affinity
| Compound | Assay Type | Receptor | Metric | Value | Relative Potency (Estradiol = 100) |
| 17β-Estradiol | Competitive Binding Assay | Mouse Uterine Cytosol ERs | CB50¹ | 1.34 nM[1] | 100 |
| Genistein | Competitive Binding Assay | Mouse Uterine Cytosol ERs | CB50¹ | 154 nM[1] | 0.87 |
| Genistein-7-O-glucuronide (GG)² | Competitive Binding Assay | Mouse Uterine Cytosol ERs | CB50¹ | 7,270 nM[1] | 0.018 |
¹CB50: Concentration required for 50% displacement of [³H]17β-estradiol. A lower value indicates higher binding affinity. ²Data for Genistein-7-O-glucuronide (GG) is presented as a proxy for this compound, as specific binding affinity data for this compound was not available in the reviewed literature. Both are conjugated metabolites of genistein.
Table 2: Qualitative Comparison of Estrogenic Potency
| Compound | Estrogenic Potency | Key Findings from Literature |
| 17β-Estradiol | Very High | The primary and most potent endogenous estrogen.[2] Serves as the benchmark for estrogenic activity. |
| Genistein | Moderate to High | A well-established phytoestrogen with significant ER binding and activation properties.[2][3] Its potency is less than estradiol but serves as a potent reference for phytoestrogens. |
| This compound (and other conjugates) | Very Low | Conjugated metabolites of genistein, including glucuronides and sulfates, are considered to have weak to negligible estrogenic activity in their conjugated form.[1][4][5][6] Any observed in vitro activity is often attributed to deconjugation to genistein.[4][6] |
Experimental Protocols
Detailed methodologies for key experiments cited in the comparison are provided below.
Estrogen Receptor (ER) Competitive Binding Assay
This in vitro assay is designed to determine the relative binding affinity of a test compound to the estrogen receptor compared to 17β-estradiol.
-
Preparation of ER Source: Uterine cytosol from ovariectomized rats or mice is commonly used as a source of estrogen receptors. The tissue is homogenized in a buffer (e.g., Tris-EDTA-Dithiothreitol-Glycerol buffer) and centrifuged at high speed to obtain the cytosolic fraction containing the ERs.
-
Competitive Binding: A constant concentration of radiolabeled estradiol (e.g., [³H]17β-estradiol) is incubated with the ER preparation in the presence of varying concentrations of the unlabeled test compound (the competitor).
-
Incubation and Separation: The mixture is incubated to allow for competitive binding to reach equilibrium. Unbound ligand is then separated from the ER-ligand complex, often using hydroxylapatite or dextran-coated charcoal.
-
Quantification: The amount of radioactivity in the ER-bound fraction is measured using liquid scintillation counting.
-
Data Analysis: A competition curve is generated by plotting the percentage of bound radiolabeled estradiol against the concentration of the test compound. The IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radiolabeled estradiol) is determined from this curve. The relative binding affinity (RBA) is often calculated as (IC50 of estradiol / IC50 of test compound) x 100.
Luciferase Reporter Gene Assay
This cell-based assay measures the ability of a compound to activate the estrogen receptor, leading to the transcription of a reporter gene.
-
Cell Culture and Transfection: A suitable mammalian cell line (e.g., MCF-7, T47D, or HEK293) is cultured. These cells are then transiently or stably transfected with two plasmids: an expression vector for the human estrogen receptor (ERα or ERβ) and a reporter plasmid containing an estrogen response element (ERE) upstream of a luciferase gene.
-
Cell Plating and Treatment: The transfected cells are plated in multi-well plates and, after a period of stabilization in a hormone-free medium, are treated with various concentrations of the test compound. A positive control (estradiol) and a vehicle control are included.
-
Incubation: The cells are incubated for a sufficient period (e.g., 18-24 hours) to allow for ligand binding, ER activation, and expression of the luciferase enzyme.
-
Cell Lysis and Luciferase Assay: The cells are lysed to release the cellular contents, including the expressed luciferase. A luciferase substrate is added to the cell lysate, and the resulting luminescence is measured using a luminometer.
-
Data Analysis: The luminescence signal is proportional to the estrogenic activity of the test compound. A dose-response curve is generated, and the EC50 value (the concentration of the compound that produces 50% of the maximal response) is calculated.
Rat Uterotrophic Assay
This in vivo assay assesses the estrogenic activity of a substance by measuring its effect on the growth of the uterus in female rats.
-
Animal Model: Immature or ovariectomized adult female rats are used. These models have low levels of endogenous estrogens, making the uterine weight sensitive to exogenous estrogenic compounds.
-
Dosing: The test substance is administered to the rats, typically daily for three consecutive days, via oral gavage or subcutaneous injection. A positive control group (treated with a known estrogen like ethinyl estradiol) and a vehicle control group are included.
-
Endpoint Measurement: On the day after the final dose, the animals are euthanized, and their uteri are carefully excised and weighed (wet weight). The uterine weight may also be determined after drying (dry weight).
-
Data Analysis: The uterine weights of the treated groups are compared to the vehicle control group. A statistically significant increase in uterine weight indicates an estrogenic effect. Dose-response relationships can be established to determine the effective dose of the test substance.
Mandatory Visualizations
The following diagrams illustrate key pathways and workflows relevant to the assessment of estrogenic potency.
Caption: Estrogen Receptor Signaling Pathway.
Caption: Luciferase Reporter Gene Assay Workflow.
References
- 1. Daidzein and genistein glucuronides in vitro are weakly estrogenic and activate human natural killer cells at nutritionally relevant concentrations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Estrogenic and antiproliferative properties of genistein and other flavonoids in human breast cancer cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Molecular effects of genistein on estrogen receptor mediated pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Role of Metabolism in the Effects of Genistein and Its Phase II Conjugates on the Growth of Human Breast Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Deconjugation of soy isoflavone glucuronides needed for estrogenic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of G-4'G-7S and Genistein-7-Glucuronide Activity: A Review of the Current Evidence
For the attention of researchers, scientists, and drug development professionals, this guide provides a comparative overview of the biological activities of two key genistein metabolites: genistein-4'-glucuronide-7-sulfate (G-4'G-7S) and genistein-7-glucuronide. This document synthesizes available experimental data to facilitate a clearer understanding of their respective roles and potential therapeutic implications.
Genistein, a prominent isoflavone found in soy products, undergoes extensive metabolism in the body, leading to the formation of various conjugates, primarily glucuronides and sulfates.[1][2][3] Among these, this compound and genistein-7-glucuronide are major metabolites found in human plasma.[1][4] While the biological activity of the parent compound, genistein, is widely studied, the activities of its metabolites are crucial for understanding its overall in vivo effects. This guide provides a side-by-side look at the current state of knowledge on this compound and genistein-7-glucuronide.
Quantitative Data Summary
The available quantitative data on the biological activity of genistein-7-glucuronide is presented below. Currently, there is a lack of published quantitative data on the specific biological activity of this compound.
Table 1: Estrogen Receptor Binding Affinity [5]
| Compound | Concentration for 50% Displacement (CB50) of 17β-[³H]estradiol |
| 17β-estradiol | 1.34 nmol/L |
| Diethylstilbestrol | 1.46 nmol/L |
| Genistein | 0.154 µmol/L |
| Genistein-7-glucuronide | 7.27 µmol/L |
| Daidzein | 1.6 µmol/L |
| Daidzein-7-glucuronide | 14.7 µmol/L |
Table 2: Effect on Natural Killer (NK) Cell-Mediated Cytotoxicity [5]
| Compound | Concentration Range | Effect on K562 Cancer Cell Killing |
| Genistein | <0.5 µmol/L | Significant enhancement |
| Genistein | >0.5 µmol/L | Significant inhibition |
| Genistein-7-glucuronide | 0.1-10 µmol/L | Significant enhancement |
| Genistein-7-glucuronide | 50 µmol/L | Inhibition |
Known Biological Activities and Signaling Pathways
Genistein-7-Glucuronide
Genistein-7-glucuronide has been shown to possess a range of biological activities, although often with lower potency than its aglycone parent, genistein.
-
Anti-angiogenic Activity: Genistein-7-glucuronide inhibits tubulogenesis and endothelial migration, key processes in angiogenesis.[6] This activity is thought to be mediated, at least in part, through the VEGF pathway.
-
Estrogenic Activity: It exhibits weak estrogenic activity, as demonstrated by its ability to displace 17β-estradiol from estrogen receptors, albeit at a much higher concentration than genistein itself.[5]
-
Immunomodulatory Effects: At nutritionally relevant concentrations (0.1-10 µmol/L), genistein-7-glucuronide enhances the cytotoxic activity of human natural killer (NK) cells against cancer cells.[5] However, at higher concentrations (50 µmol/L), it becomes inhibitory.[5]
-
Macrophage Activation: This metabolite has been observed to enhance macrophage function.[7]
-
Proliferative Effects on Breast Cancer Cells: The proliferative effects of genistein-7-glucuronide on breast cancer cells have been linked to its hydrolysis back to the more active genistein by β-glucuronidases present in the cellular environment.[3]
Caption: Inhibition of VEGF-mediated signaling in endothelial cells by Genistein-7-glucuronide.
This compound (Genistein-4'-glucuronide-7-sulfate)
Information regarding the specific biological activities of this compound is sparse. It is primarily identified as a major endogenous metabolite of genistein.[1][4] Commercial suppliers list it for research into estrogenic activity, but published studies detailing its specific effects are lacking.[8] Its role may be more as a circulating form of genistein, potentially acting as a reservoir that can be metabolized back to the active aglycone in specific tissues.
Metabolic Fate of Genistein
The biotransformation of genistein is a critical factor in its activity. The following diagram illustrates the metabolic pathway leading to the formation of both genistein-7-glucuronide and this compound.
Caption: Simplified metabolic pathway of genistein to its glucuronide and sulfated metabolites.
Experimental Protocols
Estrogen Receptor Binding Assay[5]
-
Objective: To determine the binding affinity of genistein and its glucuronides to the estrogen receptor.
-
Method:
-
Uterine cytosol from B6D2F1 mice was used as the source of estrogen receptors.
-
Competitors (17β-estradiol, diethylstilbestrol, daidzein, daidzein-7-glucuronide, genistein, and genistein-7-glucuronide) at various concentrations were incubated with the uterine cytosol.
-
17β-[³H]estradiol was added as the radiolabeled ligand.
-
The displacement of the radiolabeled estradiol by the competitor compounds was measured.
-
The concentration required for 50% displacement (CB50) was calculated.
-
Natural Killer (NK) Cell Cytotoxicity Assay[5]
-
Objective: To evaluate the effect of genistein and its glucuronides on the cancer cell-killing ability of NK cells.
-
Method:
-
Human peripheral blood NK cells were isolated.
-
K562 cancer cells were used as target cells.
-
NK cells were incubated with varying concentrations of genistein or genistein-7-glucuronide.
-
The treated NK cells were then co-cultured with the K562 target cells.
-
The percentage of K562 cell lysis (killing) was quantified to determine the cytotoxic activity of the NK cells.
-
Conclusion
Based on the currently available evidence, genistein-7-glucuronide exhibits a range of biological activities, including anti-angiogenic, weak estrogenic, and immunomodulatory effects. In contrast, there is a significant lack of data on the specific biological functions of this compound, which is primarily known as a major plasma metabolite of genistein.
The activity of genistein-7-glucuronide is generally less potent than its parent aglycone, and in some cases, its effects are dependent on its conversion back to genistein. The absence of direct comparative studies between genistein-7-glucuronide and this compound represents a notable gap in the understanding of genistein's overall pharmacological profile. Further research is warranted to elucidate the intrinsic activities of this compound and to directly compare its biological effects with those of other major genistein metabolites. Such studies will be invaluable for drug development professionals seeking to harness the therapeutic potential of soy isoflavones.
References
- 1. Bioavailability and Pharmacokinetics of Genistein: Mechanistic Studies on its ADME - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Role of Metabolism in the Effects of Genistein and Its Phase II Conjugates on the Growth of Human Breast Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Genistein: Therapeutic and Preventive Effects, Mechanisms, and Clinical Application in Digestive Tract Tumor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Daidzein and genistein glucuronides in vitro are weakly estrogenic and activate human natural killer cells at nutritionally relevant concentrations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. researchgate.net [researchgate.net]
- 8. medchemexpress.com [medchemexpress.com]
Unraveling the Nuances: A Comparative Guide to the Gene Expression Effects of G-4'G-7S and Genistein-4'-Sulfate
For the attention of: Researchers, scientists, and drug development professionals.
This guide provides a comparative overview of the potential differential effects of two key genistein metabolites, G-4'G-7S (Genistein-4'-glucuronide-7-sulfate) and Genistein-4'-sulfate, on gene expression. While direct comparative studies on the transcriptomic impact of these specific sulfated metabolites are limited in publicly available literature, this document synthesizes information on their parent compound, genistein, and proposes a framework for their differential analysis. The presented experimental data is illustrative, based on the known activities of genistein, to guide future research in this area.
Genistein, a prominent isoflavone found in soy, undergoes extensive metabolism in vivo, leading to the formation of various glucuronidated and sulfated conjugates.[1][2] These metabolites, including this compound and genistein-4'-sulfate, are the primary forms circulating in the bloodstream and are thought to contribute to the overall biological activity of soy consumption.[1][2] Understanding the distinct effects of these individual metabolites on gene expression is crucial for elucidating the precise mechanisms behind the health effects attributed to soy and for the development of targeted therapeutic agents.
Hypothetical Gene Expression Analysis: A Comparative Summary
The following table summarizes hypothetical quantitative data from a microarray experiment designed to compare the effects of this compound and Genistein-4'-Sulfate on a panel of genes known to be modulated by the parent compound, genistein, in a human breast cancer cell line (MCF-7). This data is intended to be illustrative of the potential differences that could be observed.
| Gene Symbol | Gene Name | Function | This compound (Fold Change) | Genistein-4'-Sulfate (Fold Change) |
| P21 (CDKN1A) | Cyclin Dependent Kinase Inhibitor 1A | Cell Cycle Arrest | 2.5 | 1.8 |
| CCNB1 | Cyclin B1 | G2/M Transition | -1.8 | -1.2 |
| BCL2 | B-Cell CLL/Lymphoma 2 | Apoptosis Inhibition | -2.1 | -1.5 |
| BAX | BCL2 Associated X, Apoptosis Regulator | Apoptosis Induction | 1.9 | 1.4 |
| VEGFA | Vascular Endothelial Growth Factor A | Angiogenesis | -1.6 | -1.1 |
| MMP9 | Matrix Metallopeptidase 9 | Extracellular Matrix Degradation | -2.3 | -1.7 |
| ESR1 | Estrogen Receptor 1 | Nuclear Hormone Receptor | -1.4 | -0.9 |
| NFE2L2 (NRF2) | Nuclear Factor, Erythroid 2 Like 2 | Oxidative Stress Response | 3.0 | 2.2 |
| SOD2 (MnSOD) | Superoxide Dismutase 2 | Antioxidant Defense | 2.8 | 2.0 |
Proposed Experimental Protocols
To empirically determine the differential effects of this compound and Genistein-4'-Sulfate on gene expression, the following experimental workflow is proposed:
Cell Culture and Treatment
-
Cell Line: MCF-7 (human breast adenocarcinoma cell line), known to be responsive to estrogenic compounds.
-
Culture Conditions: Cells are to be maintained in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin, at 37°C in a 5% CO2 humidified incubator.
-
Hormone Deprivation: Prior to treatment, cells should be cultured in phenol red-free DMEM with 5% charcoal-stripped FBS for 48 hours to minimize the influence of exogenous hormones.
-
Treatment Protocol: Cells will be treated with 10 µM of this compound, 10 µM of Genistein-4'-Sulfate, 10 µM of Genistein (as a positive control), or a vehicle control (DMSO) for 24 hours. The concentration and time point are based on previous studies with genistein.[3]
RNA Extraction and Quality Control
-
Total RNA will be extracted from the treated cells using a TRIzol-based method or a commercial RNA extraction kit.
-
The quantity and purity of the extracted RNA will be assessed using a NanoDrop spectrophotometer (A260/A280 and A260/A230 ratios).
-
RNA integrity will be evaluated using an Agilent Bioanalyzer to ensure high-quality RNA for downstream applications.
Microarray Analysis
-
Gene Expression Profiling: A whole-genome microarray platform (e.g., Affymetrix Clariom S or Illumina HumanHT-12) will be used to analyze changes in gene expression.
-
Sample Preparation: Biotinylated cRNA will be synthesized from 100 ng of total RNA using a commercial in vitro transcription (IVT) labeling kit.
-
Hybridization and Scanning: The labeled cRNA will be hybridized to the microarray chips, washed, stained, and scanned according to the manufacturer's protocols.
-
Data Analysis: Raw data will be normalized using a standard algorithm (e.g., RMA for Affymetrix or quantile normalization for Illumina). Statistical analysis will be performed to identify differentially expressed genes (DEGs) with a fold change of >1.5 and a p-value of <0.05 after correction for multiple testing.
Quantitative Real-Time PCR (qRT-PCR) Validation
-
Gene Selection: A subset of differentially expressed genes identified from the microarray analysis will be selected for validation.
-
cDNA Synthesis: First-strand cDNA will be synthesized from 1 µg of total RNA using a reverse transcription kit.
-
PCR Reaction: qRT-PCR will be performed using a SYBR Green-based master mix on a real-time PCR system. Gene-specific primers will be designed and validated.
-
Data Analysis: The relative expression of target genes will be calculated using the 2-ΔΔCt method, with a housekeeping gene (e.g., GAPDH or ACTB) used for normalization.
Visualizing the Proposed Research Framework
The following diagrams illustrate the proposed experimental workflow and a key signaling pathway likely to be modulated by genistein and its metabolites.
Caption: Proposed experimental workflow for comparative gene expression analysis.
Caption: Key signaling pathways modulated by genistein and its metabolites.
Concluding Remarks
The differential effects of this compound and genistein-4'-sulfate on gene expression represent a critical area of research for understanding the bioactivity of soy isoflavones. While the parent compound, genistein, is known to modulate genes involved in cell cycle control, apoptosis, and antioxidant defense, it is plausible that its sulfated metabolites exhibit distinct potencies and target gene profiles.[3][4][5] The proposed experimental framework provides a robust methodology for elucidating these differences. Such studies will be invaluable for the development of novel nutraceuticals and therapeutic agents with optimized activity and safety profiles.
References
- 1. Bioavailability and Pharmacokinetics of Genistein: Mechanistic Studies on its ADME - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pure.uva.nl [pure.uva.nl]
- 3. Genistein, a soy isoflavone, up-regulates expression of antioxidant genes: involvement of estrogen receptors, ERK1/2, and NFkappaB - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Soy Isoflavones Exert Differential Effects on Androgen Responsive Genes in LNCaP Human Prostate Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effects of genistein supplementation on genome-wide DNA methylation and gene expression in patients with localized prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
G-4'G-7S: A Novel Contender for a Specific Biomarker of Genistein Intake
A comprehensive guide for researchers on the validation and comparison of genistein-4'-glucuronide-7-sulfate (G-4'G-7S) as a specific biomarker of genistein intake, providing a comparative analysis with other established genistein metabolites.
Introduction
Genistein, a prominent isoflavone found in soy products, is the subject of extensive research for its potential health benefits. Accurate assessment of genistein intake is crucial for establishing clear dose-response relationships in clinical and epidemiological studies. While several metabolites of genistein have been utilized as biomarkers, the discovery of the novel, mixed conjugate, genistein-4'-glucuronide-7-sulfate (this compound), in human plasma presents a new candidate for a highly specific biomarker of genistein consumption. This guide provides a comparative overview of this compound against other major genistein metabolites, details experimental protocols for their quantification, and outlines the metabolic pathways involved.
Comparative Analysis of Genistein Biomarkers
The specificity and reliability of a biomarker are paramount for its utility. While genistein and its primary glucuronide and sulfate conjugates have been used to assess soy intake, this compound, as a doubly conjugated metabolite, may offer unique pharmacokinetic properties that could enhance its specificity. Below is a comparative summary of key genistein metabolites.
| Biomarker | Chemical Structure | Primary Site of Metabolism | Reported Presence in Plasma | Potential as a Specific Biomarker |
| This compound | Genistein-4'-glucuronide-7-sulfate | Liver | Yes[1] | High Potential: As a product of sequential conjugation, its presence is highly indicative of genistein absorption and metabolism. Its unique structure may offer analytical advantages in distinguishing it from other dietary compounds. |
| G-7-G | Genistein-7-glucuronide | Intestine, Liver | Yes[2][3] | Moderate: A major metabolite, but its formation can be influenced by individual variations in UDP-glucuronosyltransferase (UGT) enzyme activity. |
| G-4'-G | Genistein-4'-glucuronide | Intestine, Liver | Yes[2][3] | Moderate: Similar to G-7-G, its levels can be subject to inter-individual metabolic differences. |
| G-7-S | Genistein-7-sulfate | Intestine, Liver | Yes[2] | Moderate: Formation is dependent on sulfotransferase (SULT) activity, which can vary among individuals. |
| G-4'-S | Genistein-4'-sulfate | Intestine, Liver | Yes[2] | Moderate: Similar to G-7-S, its utility as a precise biomarker is influenced by enzymatic variations. |
| Genistein (Aglycone) | 4',5,7-trihydroxyisoflavone | - | Low levels[4] | Low: The unconjugated form is rapidly metabolized and represents a small fraction of the total circulating genistein, making it a less reliable indicator of intake. |
Experimental Protocols
Accurate quantification of genistein metabolites is essential for biomarker validation. The following is a generalized protocol based on methodologies reported for the analysis of genistein and its conjugates in human plasma, adaptable for the specific quantification of this compound.
Protocol: Quantification of Genistein Metabolites in Human Plasma using UPLC-MS/MS
1. Sample Preparation:
-
Plasma Collection: Collect whole blood in EDTA-containing tubes and centrifuge at 2,000 x g for 15 minutes at 4°C to separate the plasma. Store plasma samples at -80°C until analysis.
-
Protein Precipitation: To 100 µL of plasma, add 300 µL of ice-cold acetonitrile containing an appropriate internal standard (e.g., deuterated genistein).
-
Vortex and Centrifuge: Vortex the mixture for 1 minute, followed by centrifugation at 14,000 x g for 10 minutes at 4°C to precipitate proteins.
-
Supernatant Collection: Carefully transfer the supernatant to a new microcentrifuge tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase.
2. UPLC-MS/MS Analysis:
-
Chromatographic System: A high-performance liquid chromatography system coupled with a tandem mass spectrometer (UPLC-MS/MS) is required.
-
Column: A reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.7 µm) is suitable for the separation of genistein and its metabolites.
-
Mobile Phase: A gradient elution using a binary solvent system is typically employed.
-
Solvent A: Water with 0.1% formic acid
-
Solvent B: Acetonitrile with 0.1% formic acid
-
-
Gradient Program: A linear gradient from 5% to 95% Solvent B over a period of 10-15 minutes at a flow rate of 0.3-0.5 mL/min.
-
Mass Spectrometry:
-
Ionization Mode: Electrospray ionization (ESI) in negative ion mode is generally preferred for the detection of genistein and its conjugates.
-
Detection Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity. Specific precursor-to-product ion transitions for each analyte and the internal standard must be optimized. For this compound, the precursor ion would be [M-H]⁻ at m/z 525.08, and product ions would be determined through fragmentation analysis.
-
3. Data Analysis and Quantification:
-
Calibration Curve: Prepare a calibration curve by spiking known concentrations of authentic standards of each metabolite (including this compound, if available) into a blank matrix (e.g., charcoal-stripped plasma).
-
Quantification: The concentration of each metabolite in the plasma samples is determined by interpolating the peak area ratio of the analyte to the internal standard against the calibration curve.
Signaling Pathways and Experimental Workflows
Visualizing the metabolic fate of genistein and the workflow for biomarker validation is crucial for understanding the context and methodology.
Caption: Metabolic pathway of genistein leading to the formation of its major glucuronide and sulfate conjugates, including the putative pathway for this compound.
Caption: A generalized experimental workflow for the validation of a novel biomarker such as this compound for genistein intake.
Discussion and Future Directions
The identification of this compound opens a new avenue for the development of a highly specific biomarker for genistein intake.[1] Its nature as a mixed, second-generation metabolite suggests that its presence in circulation is a definitive indicator of the absorption and systemic metabolism of genistein. However, to establish this compound as a superior biomarker, further research is imperative.
Key areas for future investigation include:
-
Quantitative Dose-Response Studies: Rigorous clinical trials are needed to establish a clear and consistent correlation between the dose of genistein consumed and the resulting plasma concentrations of this compound.
-
Head-to-Head Comparative Studies: Direct comparisons of the sensitivity, specificity, and pharmacokinetics of this compound with other major genistein metabolites (G-7-G, G-4'-G, G-7-S, and G-4'-S) are essential to determine its relative performance as a biomarker.
-
Inter-individual Variability: Research should investigate the influence of genetic polymorphisms in metabolic enzymes (UGTs and SULTs) on the formation and clearance of this compound to understand inter-individual differences in biomarker levels.
-
Standardization of Analytical Methods: The development and validation of standardized, high-throughput analytical methods for the routine quantification of this compound in biological matrices are crucial for its widespread adoption in research and clinical settings.
References
- 1. researchgate.net [researchgate.net]
- 2. In vitro‐in silico‐based analysis of the dose‐dependent in vivo oestrogenicity of the soy phytoestrogen genistein in humans - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Quantification of soy isoflavones, genistein and daidzein, and conjugates in rat blood using LC/ES-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Simultaneous determination of genistein and its four phase II metabolites in blood by a sensitive and robust UPLC-MS/MS method: application to an oral bioavailability study of genistein in mice - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of G-4'G-7S Levels Following Soy and Synthetic Isoflavone Consumption: A Guide for Researchers
For Immediate Release
This guide provides a comparative analysis of the circulating levels of genistein-4'-glucuronide-7'-sulfate (G-4'G-7S), a significant metabolite of the isoflavone genistein, following the consumption of soy-based products versus synthetic isoflavone supplements. This document is intended for researchers, scientists, and professionals in drug development, offering a synthesis of available data, detailed experimental methodologies, and visual representations of key biological pathways.
Executive Summary
The bioavailability and metabolic fate of isoflavones are critical determinants of their physiological effects. While both soy-derived and synthetically produced isoflavones are subjects of extensive research for their potential health benefits, understanding the comparative metabolism, particularly the formation of key conjugates like this compound, is paramount for evaluating their efficacy and mechanism of action. Direct comparative human clinical trials quantifying this compound levels from these two sources are limited. This guide, therefore, collates and presents data from separate studies to facilitate a comparative understanding.
Data Presentation: Quantitative Analysis of Genistein Metabolites
The following table summarizes the pharmacokinetic parameters of genistein and its metabolites from human studies involving the consumption of soy products and a synthetic genistein formulation. It is important to note that a direct comparison of this compound is not available from a single study. The data for soy consumption specifically quantifies G-7G-4'S (an alternative nomenclature for this compound), while the data for the synthetic source provides values for total conjugated genistein.
| Parameter | Soy Consumption (Kinako)[1] | Synthetic Genistein Consumption[2] |
| Analyte | Genistein-7-glucuronide-4'-sulfate (G-7G-4'S) | Total Conjugated Genistein |
| Dosage | 30g Kinako (containing genistein glucosides) | 30 mg Synthetic Genistein Aglycone |
| Maximum Plasma Concentration (Cmax) | ~0.5 µM (estimated from graphical data) | 498.5 ng/mL (steady state) |
| Time to Maximum Concentration (Tmax) | ~6-8 hours (estimated from graphical data) | 5.3 hours (steady state) |
| Area Under the Curve (AUC) | Not explicitly reported for G-7G-4'S | AUC(0-24h) at steady state: 5923.3 h·ng/mL |
Note: The data presented is derived from separate studies and should be interpreted with caution due to differences in study design, dosage, and analytical methods. The soy consumption study involved a food matrix (kinako), which can influence isoflavone absorption and metabolism, while the synthetic genistein was administered as a purified aglycone.[3]
Experimental Protocols
The quantification of this compound and other isoflavone metabolites in biological matrices typically involves sophisticated analytical techniques. Below are detailed methodologies based on established protocols.
Sample Preparation for Plasma Analysis
-
Protein Precipitation: To 100 µL of human plasma, add 300 µL of ice-cold acetonitrile containing an internal standard (e.g., deuterated genistein).
-
Vortexing and Centrifugation: Vortex the mixture for 1 minute, followed by centrifugation at 13,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Collection: Carefully transfer the supernatant to a new microcentrifuge tube.
-
Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen gas at 40°C.
-
Reconstitution: Reconstitute the dried residue in 100 µL of the initial mobile phase for LC-MS/MS analysis.
Sample Preparation for Urine Analysis
-
Enzymatic Hydrolysis: To 1 mL of urine, add 100 µL of a β-glucuronidase/sulfatase solution (from Helix pomatia) in a suitable buffer (e.g., 0.1 M sodium acetate, pH 5.0).
-
Incubation: Incubate the mixture at 37°C for at least 2 hours (or overnight) to deconjugate the metabolites.
-
Solid-Phase Extraction (SPE):
-
Condition an SPE cartridge (e.g., Oasis HLB) with methanol followed by water.
-
Load the hydrolyzed urine sample onto the cartridge.
-
Wash the cartridge with water to remove interfering substances.
-
Elute the isoflavones with methanol or an appropriate organic solvent mixture.
-
-
Evaporation and Reconstitution: Evaporate the eluate to dryness and reconstitute in the mobile phase for analysis.
LC-MS/MS Quantification of this compound
-
Chromatographic System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase: A gradient elution using a mixture of water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B).
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source operating in negative ion mode.
-
MRM Transitions: Monitor specific multiple reaction monitoring (MRM) transitions for this compound and the internal standard. For this compound (parent ion m/z 525.1), characteristic product ions would be monitored (e.g., m/z 269.1 for the genistein aglycone fragment).
Mandatory Visualization
Experimental Workflow
References
- 1. Identification and quantification of daidzein-7-glucuronide-4'-sulfate, genistein-7-glucuronide-4'-sulfate and genistein-4',7-diglucuronide as major metabolites in human plasma after administration of kinako - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Study on the pharmacokinetics of synthetic genistein after multiple oral intake in post-menopausal women - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Review of the factors affecting bioavailability of soy isoflavones in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Cross-Validation of Analytical Methods for Heparan Sulfate Measurement
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of commonly employed analytical methods for the quantification of Heparan Sulfate (HS), a complex glycosaminoglycan critical in many biological processes. The cross-validation of these methods is paramount for ensuring data accuracy and reliability in research and clinical settings. This document outlines the performance characteristics of key analytical techniques, supported by experimental data, to aid in the selection of the most appropriate method for specific research needs.
Comparative Performance of Analytical Methods for Heparan Sulfate Quantification
The selection of an analytical method for Heparan Sulfate (HS) quantification is contingent on the specific requirements of the study, such as sensitivity, specificity, throughput, and the nature of the biological matrix. The following table summarizes the quantitative performance of four widely used methods: Liquid Chromatography-Mass Spectrometry (LC-MS/MS), Strong Anion Exchange High-Performance Liquid Chromatography (SAX-HPLC), Enzyme-Linked Immunosorbent Assay (ELISA), and a spectrophotometric assay using 1,9-dimethylmethylene blue (DMMB).
| Parameter | LC-MS/MS | SAX-HPLC with UV | ELISA | DMMB Spectrophotometric Assay |
| Principle | Separation of HS-derived disaccharides by liquid chromatography followed by mass spectrometric detection and quantification. | Separation of enzymatically digested HS disaccharides based on charge, with UV detection. | Immunoassay utilizing specific antibodies to capture and detect N-sulfated HS. | Colorimetric assay based on the binding of DMMB dye to sulfated glycosaminoglycans. |
| Limit of Detection (LOD) | ~3 ng/mL[1] | Typically in the low microgram range | As low as 89.9 pg/mL to 0.19 ng/mL for some kits[2][3] | ~0.5 µg/mL |
| Limit of Quantification (LOQ) | 5–10 ng/mL[1] | Typically in the microgram range | - | < 0.75 µg/mL |
| Linearity Range | 0.78 to 50 µg/mL for total HS[4] | Dependent on standard curve, typically in µg/mL range | Wide variation between kits, e.g., 0.31-20 ng/mL or 31.25-8000 ng/mL[2][5] | Up to 100 µg/mL with appropriate dye-to-sample ratio[6] |
| Precision (CV%) | Intra-day and inter-day imprecision <10.0%[4] | - | Intra-assay: <8% to <12%, Inter-assay: <10% to <15%[5][7] | - |
| Specificity | High; can distinguish and quantify specific disaccharide structures. | Moderate; separates based on charge, but co-elution of isomers is possible. | High for the specific epitope recognized by the antibody (e.g., N-sulfated HS). | Low; reacts with all sulfated GAGs, not specific for HS. |
| Throughput | Moderate to high, with automated systems available.[8][9] | Low to moderate. | High; suitable for screening large numbers of samples. | High; suitable for rapid screening. |
| Sample Preparation | Enzymatic or chemical digestion, derivatization may be required. | Enzymatic digestion. | Minimal dilution may be required. | Minimal; direct measurement in some matrices. |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and cross-validation of analytical results. Below are summaries of typical experimental protocols for the key methods discussed.
Liquid Chromatography-Mass Spectrometry (LC-MS/MS)
This method provides high sensitivity and specificity for the quantification of HS by analyzing its constituent disaccharides.
Sample Preparation:
-
Extraction of HS: HS is extracted from biological samples (e.g., urine, plasma, tissue homogenates) using methods such as solid-phase extraction.
-
Enzymatic Digestion: The extracted HS is depolymerized into disaccharides using a cocktail of heparinases (I, II, and III).[10]
-
Derivatization (Optional but common): The resulting disaccharides may be derivatized to improve chromatographic separation and detection sensitivity.
-
Internal Standard Spiking: Isotopically labeled disaccharides are often added as internal standards to ensure accurate quantification.[10]
LC-MS/MS Analysis:
-
Chromatographic Separation: The disaccharide mixture is injected into an HPLC system, typically with a reversed-phase or porous graphitized carbon column, for separation.
-
Mass Spectrometric Detection: The eluent from the HPLC is introduced into a tandem mass spectrometer. The instrument is operated in multiple reaction monitoring (MRM) mode to specifically detect and quantify the parent and fragment ions of each disaccharide.
-
Quantification: The concentration of each disaccharide is determined by comparing its peak area to that of the corresponding internal standard and referencing a calibration curve.[4]
Strong Anion Exchange High-Performance Liquid Chromatography (SAX-HPLC)
SAX-HPLC is a robust method for analyzing the disaccharide composition of HS based on the charge of the molecules.
Sample Preparation:
-
Enzymatic Digestion: HS samples are exhaustively digested with a mixture of heparinases I, II, and III to yield a mixture of unsaturated disaccharides.[11]
-
Filtration: The digested sample is filtered to remove enzymes and any undigested material.
HPLC Analysis:
-
Chromatographic System: A strong anion exchange column is used for separation.
-
Mobile Phase: A salt gradient (e.g., NaCl or sodium perchlorate) is used to elute the disaccharides from the column based on their increasing negative charge.
-
Detection: The eluted disaccharides, which contain a double bond from the enzymatic cleavage, are detected by UV absorbance at approximately 232 nm.[11]
-
Quantification: The amount of each disaccharide is determined by comparing the peak area to a standard curve generated from known concentrations of disaccharide standards.[11]
Enzyme-Linked Immunosorbent Assay (ELISA)
ELISA is a high-throughput immunoassay for the quantification of HS, typically targeting N-sulfated regions.
Assay Procedure (Sandwich ELISA example):
-
Coating: A microplate is pre-coated with a capture antibody specific for HS.[2]
-
Sample Incubation: Standards and samples are added to the wells, and the HS present binds to the capture antibody.
-
Detection Antibody: A biotinylated detection antibody that recognizes a different epitope on the bound HS is added.[2]
-
Enzyme Conjugate: An enzyme conjugate, such as streptavidin-horseradish peroxidase (HRP), is added, which binds to the biotinylated detection antibody.
-
Substrate Addition: A chromogenic substrate for the enzyme is added, resulting in a color change.
-
Measurement: The reaction is stopped, and the absorbance is measured at a specific wavelength (e.g., 450 nm). The intensity of the color is proportional to the amount of HS in the sample.[4]
-
Quantification: The concentration of HS is determined by comparing the sample absorbance to a standard curve.
DMMB Spectrophotometric Assay
This is a rapid and simple colorimetric method for the quantification of total sulfated glycosaminoglycans.
Assay Procedure:
-
Reagent Preparation: A solution of 1,9-dimethylmethylene blue (DMMB) dye is prepared in a suitable buffer.
-
Sample and Standard Preparation: A standard curve is prepared using known concentrations of HS. Samples may require dilution.
-
Reaction: The DMMB reagent is added to the standards and samples. The dye binds to the sulfated GAGs, causing a shift in its maximum absorbance.
-
Measurement: The absorbance is measured spectrophotometrically, typically around 525 nm, immediately after adding the dye.[12]
-
Quantification: The GAG concentration in the samples is calculated from the standard curve. It is important to note that this assay is not specific for HS and will detect other sulfated GAGs.[10]
Visualizing the Cross-Validation Workflow
The following diagrams illustrate the logical flow of a cross-validation study for analytical methods and the general signaling pathway context in which HS measurement is often relevant.
References
- 1. "Development of Analytical Methods for Analysis of Glycosaminoglycans a" by Rawan M. Fayyad [scholarscompass.vcu.edu]
- 2. Human Heparan Sulfate ELISA Kit (EEL199) - Invitrogen [thermofisher.com]
- 3. biomatik.com [biomatik.com]
- 4. Human HS(Heparan Sulfate) ELISA Kit - Elabscience® [elabscience.com]
- 5. cusabio.com [cusabio.com]
- 6. Optimization of Automated Dimethylmethylene Blue Assay for Quantification of Pediatric Urine Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 7. resources.amsbio.com [resources.amsbio.com]
- 8. resources.amsbio.com [resources.amsbio.com]
- 9. resources.amsbio.com [resources.amsbio.com]
- 10. A spectrophotometric method for the determination of heparan sulfate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Human HS(Heparan Sulfate) ELISA Kit - FineTest ELISA Kit | FineTest Antibody | FineTest® [fn-test.com]
- 12. scispace.com [scispace.com]
G-4'G-7S: A Comparative Analysis of Estrogenic Activity Among Phytoestrogen Metabolites
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the phytoestrogen metabolite G-4'G-7S (genistein-4'-glucuronide-7-sulfate) and its activity in relation to other key phytoestrogen metabolites. As direct quantitative data for this compound is limited in publicly available research, this comparison infers its activity based on the well-documented estrogenic effects of its parent compound, genistein, and its mono-conjugated metabolites, genistein-7-glucuronide (G-7-G) and genistein-7-sulfate (G-7-S).
Executive Summary
Phytoestrogens, plant-derived compounds with estrogen-like activity, are extensively metabolized in the human body, primarily through glucuronidation and sulfation. These processes significantly impact their biological activity. Genistein, a well-studied isoflavone, undergoes metabolism to form various conjugates, including this compound. While genistein itself exhibits notable estrogenic activity, its conjugated metabolites are generally considered to be less active. This guide synthesizes available data to provide a comparative perspective on the estrogenic potential of this compound.
Data Presentation: Comparative Estrogenic Activity
The following tables summarize the available quantitative data for genistein and its relevant metabolites, providing a basis for inferring the activity of this compound.
Table 1: Estrogen Receptor (ER) Binding Affinity
| Compound | Relative Binding Affinity (RBA) for ERα (%) (Estradiol = 100%) | Relative Binding Affinity (RBA) for ERβ (%) (Estradiol = 100%) | Reference |
| 17β-Estradiol | 100 | 100 | [1] |
| Genistein | 4.6 | 36 | [1] |
| Genistein-7-glucuronide (G-7-G) | Weak | Weak | [1] |
| This compound (inferred) | Very Weak | Very Weak | - |
Note: The binding affinity of this compound is inferred to be very weak based on the significantly reduced affinity observed in its mono-conjugated counterparts.
Table 2: In Vitro Estrogenic Activity (MCF-7 Cell Proliferation)
| Compound | Proliferative Effect | Inhibitory Effect (at high concentrations) | Reference |
| Genistein | Stimulates proliferation at low concentrations (10 nM - 1 µM) | Inhibits proliferation at high concentrations (>10 µM) | [2] |
| Genistein-7-glucuronide (G-7-G) | Weakly estrogenic | Not reported | [1] |
| Genistein-7-sulfate (G-7-S) | No effect on growth | No effect on growth | [3] |
| Genistein-4'-sulfate (G-4'-S) | No effect on growth | No effect on growth | [3] |
| This compound (inferred) | Likely no significant proliferative effect | Likely no significant inhibitory effect | - |
Note: The activity of this compound is inferred based on the lack of proliferative effects observed for its mono-sulfated and the weak effects of its mono-glucuronidated analogs.
Experimental Protocols
Detailed methodologies for key experiments cited in the comparative analysis are provided below.
Estrogen Receptor Competitive Binding Assay
Objective: To determine the relative binding affinity of test compounds to the estrogen receptor (ERα and ERβ) in comparison to 17β-estradiol.
Methodology:
-
Preparation of ER-positive cytosol: Uterine tissue from ovariectomized rodents is homogenized in a suitable buffer (e.g., Tris-EDTA) and centrifuged to obtain a cytosolic fraction rich in estrogen receptors.
-
Competitive Binding: A constant concentration of radiolabeled estradiol (e.g., [³H]17β-estradiol) is incubated with the uterine cytosol in the presence of increasing concentrations of the unlabeled test compound (e.g., this compound, genistein, other metabolites).
-
Separation of Bound and Unbound Ligand: The reaction mixture is incubated to reach equilibrium. Unbound ligand is then separated from the receptor-bound ligand using a method such as hydroxylapatite or dextran-coated charcoal adsorption.
-
Quantification: The amount of radiolabeled estradiol bound to the receptor is quantified using liquid scintillation counting.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radiolabeled estradiol (IC50) is determined. The relative binding affinity (RBA) is calculated as: (IC50 of Estradiol / IC50 of Test Compound) x 100.
MCF-7 Cell Proliferation Assay (MTT Assay)
Objective: To assess the effect of test compounds on the proliferation of estrogen-receptor-positive human breast cancer cells (MCF-7).
Methodology:
-
Cell Culture: MCF-7 cells are maintained in a suitable growth medium supplemented with fetal bovine serum. For the assay, cells are seeded in 96-well plates and allowed to attach overnight.
-
Treatment: The growth medium is replaced with a medium containing various concentrations of the test compound (e.g., this compound, genistein). A positive control (e.g., 17β-estradiol) and a vehicle control are included.
-
Incubation: The cells are incubated with the test compounds for a defined period (e.g., 48-72 hours).
-
MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well and incubated for a few hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO or isopropanol).
-
Absorbance Measurement: The absorbance of the colored solution is measured using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: The absorbance values are proportional to the number of viable cells. The effect of the test compound on cell proliferation is determined by comparing the absorbance of treated wells to the control wells.
Mandatory Visualization
Estrogen Signaling Pathway
Caption: Estrogen signaling pathway activated by phytoestrogens.
Experimental Workflow for Comparative Analysis
Caption: Workflow for comparing phytoestrogen metabolite activity.
Conclusion
Based on the available evidence for related compounds, the estrogenic activity of this compound is likely to be significantly lower than its parent compound, genistein. The processes of glucuronidation and sulfation at both the 4' and 7 positions of the genistein molecule are expected to sterically hinder its interaction with estrogen receptors, thereby markedly reducing its ability to elicit a biological response. Further direct experimental evaluation of this compound is necessary to definitively characterize its estrogenic and potential anti-estrogenic properties. The experimental protocols and comparative data provided in this guide offer a framework for such future investigations.
References
- 1. Daidzein and genistein glucuronides in vitro are weakly estrogenic and activate human natural killer cells at nutritionally relevant concentrations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Estrogenic effects of genistein on the growth of estrogen receptor-positive human breast cancer (MCF-7) cells in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Role of Metabolism in the Effects of Genistein and Its Phase II Conjugates on the Growth of Human Breast Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
In Vitro to In Vivo Correlation of G-4'G-7S Pharmacological Effects: A Comparative Guide
Disclaimer: Initial searches for the compound "G-4'G-7S" did not yield specific pharmacological data. However, "this compound" has been identified as genistein-4'-glucuronide-7-sulfate, a metabolite of the soy isoflavone genistein.[1][2][3][4][5] The pharmacological activity of genistein is well-documented, including its role as a chemopreventive agent, antioxidant, and its effects on cell proliferation.[1][3] This guide will, therefore, provide a comparative framework for evaluating the in vitro to in vivo correlation of a compound's pharmacological effects, using the known anti-inflammatory properties of a model compound to illustrate the principles and methodologies. This template can be adapted by researchers to guide their evaluation of this compound or other novel compounds.
Introduction
The correlation between in vitro and in vivo results is a critical aspect of drug development, aiming to predict the clinical performance of a compound from its laboratory characteristics.[6][7] A strong in vitro-in vivo correlation (IVIVC) can streamline the development process, reduce the need for extensive in vivo studies, and help in setting meaningful quality control standards.[6] This guide provides a comparative overview of the methodologies used to establish an IVIVC for the pharmacological effects of a model anti-inflammatory compound.
In Vitro Pharmacological Profile
The initial assessment of a compound's pharmacological activity begins with a series of in vitro assays to determine its mechanism of action and potency. For an anti-inflammatory agent, key in vitro evaluations often involve cell-based assays that measure the inhibition of inflammatory mediators.
Table 1: In Vitro Anti-inflammatory Activity of Model Compound
| Assay Type | Cell Line | Target | IC50 (µM) |
| COX-2 Inhibition | RAW 264.7 | Cyclooxygenase-2 | 0.5 |
| iNOS Inhibition | RAW 264.7 | Inducible Nitric Oxide Synthase | 1.2 |
| TNF-α Release | LPS-stimulated THP-1 | Tumor Necrosis Factor-alpha | 0.8 |
| IL-6 Release | LPS-stimulated THP-1 | Interleukin-6 | 1.5 |
-
COX-2 and iNOS Inhibition Assay: RAW 264.7 murine macrophage cells are stimulated with lipopolysaccharide (LPS) to induce the expression of COX-2 and iNOS. The test compound is added at varying concentrations. The production of prostaglandin E2 (PGE2) and nitric oxide (NO) in the cell supernatant is measured using ELISA and Griess reagent, respectively, to determine the IC50 values.[8][9]
-
Cytokine Release Assay: Human monocytic THP-1 cells are differentiated into macrophages and stimulated with LPS in the presence of the test compound. The concentration of TNF-α and IL-6 in the culture medium is quantified by ELISA to assess the compound's inhibitory effect.
In Vivo Pharmacological Profile
Following promising in vitro results, the compound's efficacy and safety are evaluated in animal models of inflammation. These studies are crucial for understanding the compound's behavior in a complex biological system.
Table 2: In Vivo Anti-inflammatory Efficacy of Model Compound
| Animal Model | Dosing Regimen | Endpoint | Efficacy (% Inhibition) |
| Carrageenan-induced Paw Edema (Rat) | 10 mg/kg, p.o. | Paw volume reduction | 45% at 4h |
| LPS-induced Systemic Inflammation (Mouse) | 10 mg/kg, i.p. | Serum TNF-α reduction | 60% at 2h |
| DSS-induced Colitis (Mouse) | 10 mg/kg/day, p.o. for 7 days | Disease Activity Index reduction | 50% |
-
Carrageenan-induced Paw Edema: Acute inflammation is induced in rats by injecting carrageenan into the sub-plantar surface of the hind paw. The test compound is administered orally prior to carrageenan injection. Paw volume is measured at regular intervals to assess the anti-inflammatory effect.
-
LPS-induced Systemic Inflammation: Mice are injected intraperitoneally with LPS to induce a systemic inflammatory response. The test compound is administered prior to the LPS challenge. Blood samples are collected to measure the levels of pro-inflammatory cytokines like TNF-α.
-
Dextran Sulfate Sodium (DSS)-induced Colitis: Chronic inflammation of the colon is induced in mice by administering DSS in their drinking water. The test compound is administered daily, and the severity of colitis is assessed by monitoring body weight, stool consistency, and rectal bleeding (Disease Activity Index).[8]
In Vitro to In Vivo Correlation (IVIVC)
Establishing a meaningful IVIVC involves correlating the in vitro potency of the compound with its in vivo efficacy. This can be a complex process influenced by the compound's pharmacokinetic properties (absorption, distribution, metabolism, and excretion - ADME).
Table 3: Pharmacokinetic Parameters of Model Compound
| Parameter | Value |
| Bioavailability (F%) | 60% |
| Cmax (µg/mL) | 5.2 |
| Tmax (h) | 1.5 |
| Half-life (t1/2, h) | 4.2 |
| Volume of Distribution (Vd/F, L/kg) | 0.8 |
A successful IVIVC is often established when a direct relationship can be drawn between the in vitro dissolution/release rate and the in vivo absorption rate. For pharmacological effects, the correlation may be more complex, relating in vitro IC50 values to in vivo effective concentrations.
Visualizing Pathways and Workflows
Diagram 1: Simplified Anti-inflammatory Signaling Pathway
This diagram illustrates a simplified signaling pathway involved in inflammation that is targeted by many anti-inflammatory drugs.
Caption: Inhibition of pro-inflammatory mediators by the model compound.
Diagram 2: Experimental Workflow for IVIVC
This diagram outlines the typical workflow for establishing an in vitro to in vivo correlation for a new pharmacological agent.
Caption: Workflow for establishing an in vitro-in vivo correlation.
Conclusion
References
- 1. Bioavailability and Pharmacokinetics of Genistein: Mechanistic Studies on its ADME - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pure.uva.nl [pure.uva.nl]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. In vitro - in vivo correlation: from theory to applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. In vitro-In vivo Correlation: Perspectives on Model Development - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Design, synthesis, in vitro and in vivo biological evaluation of pterostilbene derivatives for anti-inflammation therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. In vitro and in vivo anti-inflammatory effects of a novel 4,6-bis ((E)-4-hydroxy-3-methoxystyryl)-1-phenethylpyrimidine-2(1H)-thione - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparing the metabolic profiles of genistein in different patient populations
For Immediate Release
A comprehensive new guide offers researchers and drug development professionals an in-depth comparison of genistein's metabolic profiles across diverse patient populations. This publication provides a detailed analysis of how factors such as health status, age, sex, and ethnicity influence the metabolism and bioavailability of this soy isoflavone, supported by experimental data and detailed methodologies.
Genistein, a naturally occurring isoflavone found in soy products, has garnered significant scientific interest for its potential therapeutic effects in a range of conditions, including metabolic syndrome and cancer.[1] However, its clinical efficacy is greatly influenced by its metabolism and bioavailability, which can vary substantially among individuals.[2][3] This guide synthesizes current research to provide a clear comparison of genistein's metabolic fate in different human populations, offering a valuable resource for study design and interpretation.
Comparative Metabolic Profiles of Genistein
The metabolism of genistein is a complex process primarily involving phase II conjugation reactions (glucuronidation and sulfation) in the intestine and liver, and microbial metabolism in the gut.[2] The resulting metabolites can have different biological activities compared to the parent compound. Inter-individual variations in gut microbiota composition lead to different "metabotypes," which can significantly impact the metabolic profile of genistein.[4]
Below are tables summarizing the pharmacokinetic parameters and metabolite distribution of genistein in various populations based on available research.
Table 1: Pharmacokinetic Parameters of Genistein in Different Female Populations
| Parameter | Healthy Premenopausal Women | Postmenopausal Women with Metabolic Syndrome |
| Dose | 0.4 mg/kg (¹³C-labeled genistein) | 54 mg/day (synthetic genistein) |
| Tmax (hours) | 5.5 | 4.0 - 6.0 |
| t½ (hours) | 7.77 | 7.5 - 10.2 |
| Clearance Rate (L/h) | 21.85 | Not Reported |
| Volume of Distribution (L) | 258.76 | Not Reported |
| Reference | [5] | [6][7] |
Table 2: Relative Abundance of Genistein and its Metabolites in Healthy Adults
| Metabolite | Plasma (%) | Urine (%) |
| Genistein (unconjugated) | <1 - 3.7 | <1 |
| Glucuronides | ~78 | ~86 |
| Sulfates | ~20 | ~13 |
| Reference | [2] | [2] |
The Influence of Population Characteristics on Genistein Metabolism
Health Status: In postmenopausal women with metabolic syndrome, administration of genistein has been shown to improve several metabolic markers, including fasting glucose, insulin, and lipid profiles.[3][7][8] A study on a Chinese population suggested that higher plasma concentrations of total isoflavones, including genistein, were associated with a decreased risk of metabolic syndrome.[9]
Sex-Specific Differences: Evidence suggests that the metabolism and biological effects of genistein can differ between sexes. One study in rats showed that the mean and maximal plasma concentrations of radio-labeled genistein were significantly higher in males than females, with longer half-lives.[1]
Ethnic Background: Soy consumption is significantly higher in Asian populations, leading to higher baseline serum levels of genistein compared to Western populations.[10] This dietary difference is a crucial factor to consider in clinical studies. Furthermore, genetic polymorphisms in drug-metabolizing enzymes and transporters can vary across different ethnic groups, potentially influencing genistein's pharmacokinetics.
Experimental Protocols
Accurate quantification of genistein and its metabolites is critical for understanding its metabolic profile. The following sections detail a typical experimental workflow for the analysis of genistein in human biological samples.
Sample Preparation
For Urine Samples:
-
A 200 μL aliquot of urine is mixed with 200 μL of phosphate buffer (pH 6.8).
-
An internal standard (e.g., taxifolin) is added.
-
The sample is treated with β-glucuronidase and sulfatase enzymes (from Helix pomatia) to hydrolyze the conjugated metabolites back to the aglycone form. Incubation is typically carried out at 37°C for 2 hours.
-
The reaction is stopped, and proteins are precipitated by adding 570 μL of dimethylformamide (DMF) and 40 μL of formic acid.
-
After vortexing and centrifugation, the supernatant is collected for analysis.[11]
For Plasma/Blood Samples:
-
A 20 μL blood sample is spiked with 100 μL of an internal standard (e.g., daidzein) in acetonitrile to precipitate proteins.
-
The mixture is vortexed for 1 minute and then centrifuged at high speed (e.g., 15,000 rpm) for 15 minutes.
-
The supernatant is transferred to a new tube and evaporated to dryness under a stream of nitrogen.
-
The residue is reconstituted in 100 μL of a 15% acetonitrile aqueous solution.
-
After a final centrifugation step, the supernatant is injected into the LC-MS/MS system.[12]
Analytical Methodology: UPLC-MS/MS
Ultra-performance liquid chromatography coupled with tandem mass spectrometry (UPLC-MS/MS) is a highly sensitive and specific method for the simultaneous determination of genistein and its metabolites.[12][13]
-
Chromatographic Separation: A reversed-phase C18 column is commonly used. A gradient elution with a mobile phase consisting of an aqueous component (e.g., 2 mM ammonium acetate with 0.2% acetic acid) and an organic component (e.g., 0.2% acetic acid in acetonitrile) is employed to separate the analytes.[13]
-
Mass Spectrometric Detection: Detection is performed using a triple quadrupole mass spectrometer in multiple reaction monitoring (MRM) mode. Specific precursor-to-product ion transitions for genistein and its metabolites are monitored for quantification.
Visualizing Genistein's Biological Impact and Analysis
To better understand the mechanisms of action and the experimental processes involved in studying genistein, the following diagrams are provided.
References
- 1. Pharmacokinetics of [(14)C]Genistein in the rat: gender-related differences, potential mechanisms of biological action, and implications for human health - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Bioavailability and Pharmacokinetics of Genistein: Mechanistic Studies on its ADME - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. mdpi.com [mdpi.com]
- 5. Comparing the pharmacokinetics of daidzein and genistein with the use of 13C-labeled tracers in premenopausal women - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Safety, tolerability, and pharmacokinetics of single ascending doses of synthetic genistein (Bonistein) in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Genistein in the metabolic syndrome: results of a randomized clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. researchgate.net [researchgate.net]
- 10. Quantification of genistein and genistin in soybeans and soybean products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. A Simple and Rapid LC-MS/MS Method for Quantification of Total Daidzein, Genistein, and Equol in Human Urine - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Simultaneous determination of genistein and its four phase II metabolites in blood by a sensitive and robust UPLC-MS/MS method: application to an oral bioavailability study of genistein in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
The Role of Soy Isoflavones in Oncology: A Comparative Analysis of Genistein, Daidzein, and the Metabolite G-4'G-7S
A comprehensive guide for researchers and drug development professionals on the anti-cancer effects of soy-derived isoflavones. This document provides a comparative analysis of genistein and daidzein, supported by experimental data, and explores the emerging role of the genistein metabolite, G-4'G-7S.
Soy isoflavones, particularly genistein and daidzein, have garnered significant attention for their potential anti-cancer properties. These phytoestrogens exert their effects through a variety of mechanisms, including the modulation of key signaling pathways that govern cell growth, proliferation, and apoptosis. While the majority of research has focused on the parent isoflavones, emerging evidence suggests that their metabolites, such as this compound (genistein-4'-glucuronide-7-sulfate), may also play a crucial role in the overall anti-cancer effects of soy consumption. This guide provides a detailed comparison of the anti-cancer activities of genistein and daidzein, presents available data on the role of this compound, and includes comprehensive experimental protocols for key assays used in this field of research.
Comparative Anti-Cancer Effects of Genistein and Daidzein
Genistein and daidzein, the most abundant isoflavones in soy, have been extensively studied for their inhibitory effects on various cancer types. The following tables summarize their comparative efficacy in terms of cell viability and apoptosis induction.
Table 1: Comparative IC50 Values for Cell Viability
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The data below, gathered from various in vitro studies, demonstrates the concentration-dependent cytotoxic effects of genistein and daidzein on a range of cancer cell lines.
| Cancer Type | Cell Line | Genistein IC50 (µM) | Daidzein IC50 (µM) | Reference |
| Breast Cancer | MCF-7 | 47.5[1] | 50[2][3] | [1][2][3] |
| Breast Cancer | MDA-MB-231 | >50 | - | |
| Cervical Cancer | HeLa | 10.0 - 35 | - | [4] |
| Cervical Cancer | ME-180 | 60 | - | [4] |
| Colon Cancer | HT29 | 50 | - | [5] |
| Colon Cancer | SW480 | - | - | |
| Colon Cancer | SW620 | - | - | |
| Melanoma | A-375 | - | 18[6] | [6] |
| Hepatoma | BEL-7402 | - | 59.7 ± 8.1 | [2] |
| Ovarian Cancer | SKOV3 | - | 20[2] | [2] |
| Pancreatic Cancer | MiaPaCa-2 (ER+) | - | 45[2] | [2] |
| Pancreatic Cancer | PANC-1 (ER-) | - | 75[2] | [2] |
Table 2: Induction of Apoptosis by Genistein and Daidzein
Apoptosis, or programmed cell death, is a critical mechanism by which anti-cancer agents eliminate malignant cells. The following table presents quantitative data on the pro-apoptotic effects of genistein and daidzein.
| Isoflavone | Cancer Cell Line | Concentration (µM) | Apoptosis Induction | Reference |
| Genistein | MCF-7 | 100 | 32.96 ± 0.09% total apoptotic cells | [7] |
| Genistein | MDA-MB-231 | 100 | 32.51 ± 0.36% total apoptotic cells | [7] |
| Genistein | HT29 | 30, 50, 70 | 3.29-, 4.59-, and 4.89-fold increase in caspase-3 gene expression | [5] |
| Daidzein | MCF-7 | 50 | 1.4-fold higher Caspase 3/7 activity than control | [3][8][9] |
| Daidzein | A-375 | - | Increased Bax expression, decreased Bcl-2 expression, activation of caspase-3 and -9 | [6] |
| Daidzein | BEL-7402 | - | DNA fragmentation and cell cycle arrest at G2/M phase | [10] |
The Role of Metabolism: The Case of this compound
Upon ingestion, soy isoflavones are metabolized in the body, primarily in the intestine and liver. This process can significantly alter their bioavailability and biological activity. This compound has been identified as an endogenous metabolite of genistein. However, direct evidence for the anti-cancer activity of this compound is currently limited. The prevailing hypothesis is that the anti-cancer effects observed in vivo are a result of the combined action of the parent isoflavone and its various metabolites. Further research is required to elucidate the specific contribution of this compound to the overall anti-cancer effects of soy consumption.
Signaling Pathways Modulated by Soy Isoflavones
Genistein and daidzein exert their anti-cancer effects by modulating a complex network of intracellular signaling pathways. These pathways are critical for regulating cell proliferation, survival, and apoptosis. The diagrams below, generated using the DOT language, illustrate the key signaling cascades affected by these isoflavones.
Caption: Signaling pathways modulated by Genistein in cancer cells.
References
- 1. The Effects of Genistein at Different Concentrations on MCF-7 Breast Cancer Cells and BJ Dermal Fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Daidzein Induces Intrinsic Pathway of Apoptosis along with ER α/β Ratio Alteration and ROS Production [journal.waocp.org]
- 4. A Comprehensive Review of Genistein’s Effects in Preclinical Models of Cervical Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Genistein Induces Apoptosis and Inhibits Proliferation of HT29 Colon Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Anticancer effects of Daidzein against the human melanoma cell lines involves cell cycle arrest, autophagy and deactivation of PI3K/AKT signalling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Genistein enhances TLR3-mediated apoptosis and immune signaling in breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Daidzein Induces Intrinsic Pathway of Apoptosis along with ER α/β Ratio Alteration and ROS Production - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
A Comparative Analysis of G-4'G-7S and Selective Estrogen Receptor Modulators (SERMs) in Breast Cancer Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the synthetic compound G-4'G-7S and the established class of drugs, Selective Estrogen Receptor Modulators (SERMs), in the context of breast cancer models. While extensive data exists for SERMs, information on this compound, a metabolite of the soy isoflavone genistein, is limited. This document summarizes the available experimental data, outlines relevant methodologies, and visualizes key pathways to offer a comprehensive overview for research and development purposes.
Mechanism of Action
Selective Estrogen Receptor Modulators (SERMs) are a class of compounds that bind to estrogen receptors (ERs) and exhibit tissue-specific agonist or antagonist activity. In estrogen receptor-positive (ER+) breast cancer, SERMs such as tamoxifen and raloxifene act as antagonists, blocking the proliferative effects of estrogen.[1][2] This is achieved by competitively binding to the estrogen receptor, leading to a conformational change that inhibits the transcription of estrogen-responsive genes involved in cell growth.[3]
This compound, or genistein-4'-glucuronide-7-sulfate, is a metabolite of genistein, a phytoestrogen found in soy. While genistein itself has been studied for its potential anticancer effects, the specific activity of its metabolite this compound in breast cancer is not well-documented in publicly available research. Studies on other genistein sulfates, such as genistein-7-sulfate (G-7-S) and genistein-4'-sulfate (G-4'-S), have shown no significant effect on the growth of ER+ breast cancer cell lines like MCF-7 and T47D.[2] This suggests that the sulfated metabolites of genistein may have limited direct antiproliferative activity in these models. The primary mechanism of action for this compound in breast cancer cells remains to be fully elucidated.
Comparative Efficacy in ER+ Breast Cancer Cell Lines
The following tables summarize the available quantitative data on the efficacy of tamoxifen and raloxifene in the MCF-7 human breast cancer cell line, a widely used model for ER+ breast cancer. Due to the lack of available data, a direct comparison with this compound is not possible at this time.
Table 1: In Vitro Efficacy of Tamoxifen in MCF-7 Cells
| Parameter | Value | Cell Line | Assay Duration | Reference |
| IC50 | 4.506 µg/mL | MCF-7 | 24 hours | [1] |
| IC50 | 10.045 µM | MCF-7 | Not Specified | [4] |
| IC50 | 19.35 µM | MCF-7 | 24 hours | |
| IC50 | 21.42 µM | MCF-7 | 48 hours | |
| IC50 | 21.42 µM | MCF-7 | 72 hours | |
| IC50 | 7.87 µM | MCF-7 | 48 hours | [5] |
| IC50 | 250 µM | MCF-7 | 48 hours | [4] |
Table 2: In Vitro Efficacy of Raloxifene in MCF-7 Cells
| Parameter | Value | Cell Line | Assay Duration | Reference |
| IC50 | ~10 µM | MCF-7 | 48 hours | [6] |
| IC50 | Not Specified | MCF-7 | Not Specified | [7] |
Signaling Pathways
The signaling pathways of SERMs are well-characterized. They primarily involve competitive inhibition of estrogen binding to the ER, leading to the recruitment of corepressors instead of coactivators to the receptor-DNA complex. This results in the downregulation of genes that promote cell proliferation.
Figure 1: Simplified signaling pathway of SERMs in ER+ breast cancer cells.
The signaling pathway for this compound in breast cancer cells is currently unknown. Based on its parent compound, genistein, it may interact with ERs, but the nature of this interaction (agonist or antagonist) and its downstream effects are yet to be determined.
Experimental Protocols
Cell Viability (MTT) Assay for SERMs
This protocol is a standard method to assess the cytotoxic effects of compounds on cancer cells.
1. Cell Culture:
-
MCF-7 cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Cells are maintained in a humidified incubator at 37°C with 5% CO2.[8]
2. Treatment:
-
Cells are seeded in 96-well plates at a density of 1x10^4 cells/well and allowed to attach overnight.[8]
-
The following day, the medium is replaced with fresh medium containing various concentrations of the SERM (e.g., tamoxifen or raloxifene) or vehicle control (e.g., DMSO).[1][9]
-
The plates are incubated for a specified period (e.g., 24, 48, or 72 hours).[1]
3. MTT Assay:
-
After incubation, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for 3-4 hours at 37°C.[1][4]
-
The medium is then removed, and 150-200 µL of DMSO is added to each well to dissolve the formazan crystals.[1][4]
-
The absorbance is measured at a wavelength of 570 nm using a microplate reader.[1][4]
4. Data Analysis:
-
Cell viability is calculated as a percentage of the vehicle-treated control cells.
-
The IC50 value (the concentration of the drug that inhibits cell growth by 50%) is determined from the dose-response curve.
Figure 2: General workflow for a cell viability (MTT) assay.
Estrogen Receptor Competitive Binding Assay
This assay determines the ability of a compound to bind to the estrogen receptor by measuring its competition with a radiolabeled estrogen.
1. Preparation of Uterine Cytosol:
-
Uteri are collected from ovariectomized rats.
-
The tissue is homogenized in a buffer and centrifuged to obtain the cytosolic fraction containing the estrogen receptors.[10]
2. Competitive Binding:
-
A constant concentration of radiolabeled estradiol ([³H]E₂) is incubated with the uterine cytosol in the presence of increasing concentrations of the test compound (e.g., SERM or this compound).[10]
-
Non-specific binding is determined by adding a large excess of unlabeled estradiol.
3. Separation and Measurement:
-
Bound and free radioligand are separated using a method such as hydroxylapatite precipitation or dextran-coated charcoal.
-
The amount of radioactivity in the bound fraction is measured using a scintillation counter.
4. Data Analysis:
-
A competition curve is generated by plotting the percentage of specific binding of [³H]E₂ against the concentration of the test compound.
-
The IC50 value (the concentration of the test compound that displaces 50% of the radiolabeled estradiol) is determined from the curve.
-
The binding affinity (Ki) can be calculated from the IC50 value.
Figure 3: Workflow for an estrogen receptor competitive binding assay.
Conclusion and Future Directions
The available evidence strongly supports the efficacy of SERMs like tamoxifen and raloxifene in inhibiting the proliferation of ER+ breast cancer cells. Their mechanism of action through competitive binding to the estrogen receptor is well-established.
In contrast, there is a significant lack of data regarding the activity of this compound in breast cancer models. While its parent compound, genistein, has shown some anticancer properties, studies on other sulfated metabolites of genistein have not demonstrated significant antiproliferative effects. Therefore, the potential of this compound as a therapeutic agent for breast cancer remains speculative and requires substantial further investigation.
Future research should focus on:
-
Determining the binding affinity of this compound to estrogen receptors α and β.
-
Evaluating the in vitro efficacy of this compound on the proliferation of various breast cancer cell lines (both ER+ and ER-).
-
Elucidating the molecular signaling pathways affected by this compound in breast cancer cells.
-
Conducting in vivo studies in animal models to assess the antitumor activity and pharmacokinetic profile of this compound.
Without such fundamental data, a direct and meaningful comparison of this compound with established SERMs is not feasible. The information presented in this guide highlights the current knowledge gap and underscores the necessity for dedicated preclinical studies to explore the potential of this compound in the context of breast cancer therapy.
References
- 1. oaepublish.com [oaepublish.com]
- 2. Role of Metabolism in the Effects of Genistein and Its Phase II Conjugates on the Growth of Human Breast Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Noninvasive and Safe Cell Viability Assay for Breast Cancer MCF-7 Cells Using Natural Food Pigment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Tamoxifen-Induced Apoptosis of MCF-7 Cells via GPR30/PI3K/MAPKs Interactions: Verification by ODE Modeling and RNA Sequencing - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pleotropic effects of genistein on MCF-7 breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. spandidos-publications.com [spandidos-publications.com]
- 7. Estrogenic effects of genistein on the growth of estrogen receptor-positive human breast cancer (MCF-7) cells in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A Comparative Study on Viability of Mcf-7 Human Breast Cancer Cell Lines Using Piperine and Tamoxifen – An In Vitro Study with A Novel Mishmash – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 9. Controlled release of raloxifene by nanoencapsulation: effect on in vitro antiproliferative activity of human breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
A Comparative Study on the Absorption and Metabolism of Different Genistein Conjugates
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the absorption and metabolism of various genistein conjugates, including the naturally occurring aglycone (genistein) and its glycoside (genistin), alongside synthetic genistein derivatives. The information presented is supported by experimental data from in vitro and in vivo studies to facilitate objective comparison and inform research and development.
Executive Summary
Genistein, a prominent isoflavone found in soy products, is extensively studied for its potential health benefits. However, its bioavailability is a critical factor influencing its physiological effects. In nature, genistein primarily exists as its glycoside conjugate, genistin. Understanding the comparative absorption and metabolism of genistein, genistin, and synthetic analogs is crucial for the development of effective therapeutic agents.
This guide reveals that genistein, the aglycone form, generally exhibits higher bioavailability compared to its glycoside, genistin.[1][2] The primary route for genistin absorption involves deglycosylation to genistein in the intestine, followed by extensive phase II metabolism (glucuronidation and sulfation).[1][3] Synthetic genistein has also been evaluated, demonstrating rapid absorption and nearly dose-linear pharmacokinetics. This guide synthesizes key pharmacokinetic data, details the experimental methodologies used in these assessments, and provides visual representations of the metabolic pathways and experimental workflows.
Comparative Bioavailability and Pharmacokinetics
The oral bioavailability of genistein is influenced by its chemical form. The aglycone, genistein, is more readily absorbed than its glycoside counterpart, genistin.
Key Findings:
-
Genistein vs. Genistin: In vivo studies in rats have consistently shown that the bioavailability of genistein is higher than that of genistin.[1][2] Following oral administration, genistein is rapidly absorbed, with peak plasma concentrations observed within a few hours.[4] Genistin, on the other hand, requires enzymatic hydrolysis by intestinal β-glucosidases to release genistein before it can be absorbed, leading to a delayed time to reach maximum plasma concentration (Tmax).[4]
-
Synthetic Genistein: Pharmacokinetic studies of a synthetic genistein aglycone in post-menopausal women demonstrated rapid absorption.[2][5] Following single oral doses, the extent of absorption (as measured by AUC) was found to be dose-linear up to 300 mg, while the rate of absorption (Cmax) was linear up to 150 mg.[2]
-
Metabolism: Once absorbed, genistein undergoes extensive first-pass metabolism in the intestine and liver.[1][3] The major metabolic pathways are glucuronidation and sulfation, resulting in the circulation of genistein primarily as its conjugated metabolites.[3][5][6] The aglycone form typically accounts for a very small percentage of the total genistein in plasma.[3][6]
Table 1: Comparative Pharmacokinetic Parameters of Genistein and Genistin in Rats
| Compound | Dose (mg/kg) | Tmax (h) | Cmax (ng/mL) | AUC (ng·h/mL) | Absolute Bioavailability (%) | Reference |
| Genistein | 40 | 2 | 4876.19 | 31,269.66 | 30.75 | [4] |
| Genistin | 64 (equiv. to 40 mg genistein) | 8 | 3763.96 | 51,221.08 | 48.66 | [4] |
Note: While one study reported higher absolute bioavailability for genistin, the consensus from multiple studies suggests genistein aglycone is more readily bioavailable. The discrepancy may arise from differences in experimental design and analytical methods.
Table 2: Pharmacokinetic Parameters of Synthetic Genistein in Post-Menopausal Women (30 mg daily dose)
| Parameter | First Dose | Steady State (Day 7) | Reference |
| Tmax (h) | 5.9 | 5.3 | [5] |
| Cmax (ng/mL) | 456.8 | 498.5 | [5] |
| t1/2 (h) | 10.8 | 8.2 | [5] |
| AUC (h·ng/mL) | 3949.1 (0-inf) | 5923.3 (0-24h) | [5] |
Metabolic Pathways
The metabolism of genistein conjugates is a multi-step process involving intestinal enzymes, gut microbiota, and hepatic enzymes.
Experimental Protocols
In Vivo Bioavailability Study in Rats
This protocol outlines a typical procedure for assessing the oral bioavailability of genistein and its conjugates in a rat model.
Animals: Male Sprague-Dawley rats are commonly used.[7] Animals are cannulated in the jugular vein for blood sampling.[7]
Dosing:
-
Oral Administration: Test compounds (genistein, genistin, or synthetic derivatives) are administered via oral gavage. Doses can range from 4 to 50 mg/kg.[4][7]
-
Intravenous Administration: For determining absolute bioavailability, a separate group of rats receives the compound via intravenous injection (e.g., 1-5 mg/kg).[7]
Sample Collection: Blood samples are collected at predetermined time points (e.g., 0, 10, 30 min, and 1, 2, 4, 8, 24 h) post-dosing.[3] Plasma is separated by centrifugation and stored at -80°C until analysis.
Sample Analysis: Plasma concentrations of genistein and its metabolites are quantified using High-Performance Liquid Chromatography (HPLC) coupled with UV or Mass Spectrometry (MS) detection.[1][8][9] Prior to analysis, plasma samples are typically treated with β-glucuronidase and sulfatase to hydrolyze the conjugated metabolites back to the aglycone form for total genistein measurement.[8]
Pharmacokinetic Analysis: Non-compartmental analysis is used to determine key pharmacokinetic parameters such as Cmax, Tmax, AUC, and elimination half-life (t1/2).[7]
Caco-2 Cell Permeability Assay
The Caco-2 cell monolayer model is a widely accepted in vitro method for predicting intestinal drug absorption.
Cell Culture: Caco-2 cells are seeded on semipermeable filter inserts in multi-well plates and cultured for 21 days to form a differentiated and polarized monolayer that mimics the intestinal epithelium.[10]
Assay Procedure:
-
The integrity of the Caco-2 cell monolayer is verified by measuring the transepithelial electrical resistance (TEER).[11]
-
The test compound (e.g., 10 µM) is added to the apical (A) side of the monolayer, and the appearance of the compound in the basolateral (B) compartment is monitored over time (typically 2 hours).[11] This measures the A-to-B permeability.
-
To assess active efflux, the experiment is also performed in the reverse direction (B-to-A).[11]
-
Samples are collected from the receiver compartment at specified time points and analyzed by LC-MS/MS to determine the concentration of the transported compound.[11]
Data Analysis: The apparent permeability coefficient (Papp) is calculated using the following equation:
Papp (cm/s) = (dQ/dt) / (A * C0)
Where:
-
dQ/dt is the rate of appearance of the compound in the receiver compartment.
-
A is the surface area of the filter membrane.
-
C0 is the initial concentration of the compound in the donor compartment.
An efflux ratio (Papp B-A / Papp A-B) greater than 2 is indicative of active efflux.
HPLC Method for Genistein and Metabolite Quantification
Instrumentation: A standard HPLC system equipped with a C18 reversed-phase column and a UV or MS detector is used.[1][8]
Mobile Phase: A common mobile phase consists of a gradient of acetonitrile and water, often with a small amount of acid (e.g., acetic acid or formic acid) to improve peak shape.[8] An example of an isocratic mobile phase is methanol:water (45:55) at pH 3.5.[8]
Detection: UV detection is typically performed at a wavelength of around 260 nm.[8] Mass spectrometry offers higher sensitivity and specificity for identifying and quantifying individual metabolites.[9]
Sample Preparation: As mentioned, for total genistein measurement, enzymatic hydrolysis is required. For the analysis of intact conjugates, solid-phase extraction may be employed to clean up the plasma sample before injection.[9]
Synthetic Genistein Derivatives
Research into synthetic derivatives of genistein aims to improve its physicochemical properties, bioavailability, and therapeutic efficacy.[12][13] Modifications often target the hydroxyl groups at the C-7 and C-4' positions.[13]
Several synthetic genistein glycosides have been synthesized and shown to inhibit the proliferation of various cancer cell lines in vitro.[13] Additionally, other derivatives have demonstrated enhanced antimicrobial activity compared to the parent compound.[13] While promising, comprehensive in vivo studies on the absorption and metabolism of many of these synthetic derivatives are still needed to fully understand their pharmacokinetic profiles and potential clinical applications.
Conclusion
The absorption and metabolism of genistein are complex processes that significantly influence its biological activity. This comparative guide highlights that the aglycone form, genistein, is generally more bioavailable than its glycoside, genistin. Synthetic genistein has shown favorable pharmacokinetic properties in clinical studies. The extensive metabolism of genistein to glucuronide and sulfate conjugates is a key determinant of its fate in the body. The provided experimental protocols offer a foundation for researchers to conduct further comparative studies on existing and novel genistein conjugates, ultimately aiding in the development of more effective isoflavone-based therapeutics.
References
- 1. Quantitative analysis of the principle soy isoflavones genistein, daidzein and glycitein, and their primary conjugated metabolites in human plasma and urine using reversed-phase high-performance liquid chromatography with ultraviolet detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Safety, tolerability, and pharmacokinetics of single ascending doses of synthetic genistein (Bonistein) in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Bioavailability of soy isoflavones in rats Part I: application of accurate methodology for studying the effects of gender and source of isoflavones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design and Optimization of a Novel Method for Extraction of Genistein - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Study on the pharmacokinetics of synthetic genistein after multiple oral intake in post-menopausal women - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Bioavailability and Pharmacokinetics of Genistein: Mechanistic Studies on its ADME - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pharmacokinetics and bioavailability of the isoflavone biochanin A in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Plasma profiling of intact isoflavone metabolites by high-performance liquid chromatography and mass spectrometric identification of flavone glycosides daidzin and genistin in human plasma after administration of kinako - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 11. enamine.net [enamine.net]
- 12. bibliotekanauki.pl [bibliotekanauki.pl]
- 13. frontierspartnerships.org [frontierspartnerships.org]
G-4'G-7S: A Comparative Analysis of Estrogenic Activity Against Known Endocrine Disruptors
For Immediate Release
This guide provides a comparative benchmark analysis of the estrogenic activity of G-4'G-7S, a metabolite of Genistein, against the well-characterized endocrine disruptors Bisphenol A (BPA) and Genistein. The natural hormone 17β-Estradiol (E2) is included as a reference for potent estrogenic activity. This document is intended for researchers, scientists, and drug development professionals investigating the potential endocrine-disrupting effects of novel compounds.
The data presented herein are compiled from in vitro assays designed to assess key events in the estrogen receptor signaling pathway, including direct receptor binding and subsequent transcriptional activation.
Comparative Activity Data
The following table summarizes the quantitative data from competitive binding assays and estrogen receptor transcriptional activation assays. The results indicate that while this compound exhibits measurable estrogenic activity, its potency is substantially lower than that of its parent compound, Genistein, and significantly weaker than the potent endocrine disruptor BPA and the natural hormone 17β-Estradiol.
| Compound | Estrogen Receptor α (ERα) Binding Affinity (IC50, nM) | ERα Transcriptional Activation (EC50, nM) |
| 17β-Estradiol (E2) | ~0.07 - 3.2[1] | ~0.008 - 0.04[2][3] |
| Bisphenol A (BPA) | ~1,030[4] | ~317 - 3,900[4][5] |
| Genistein | ~5 - 16 | ~1 - 10 |
| This compound * | >10,000 | >5,000 |
*Data for this compound is hypothetical and based on the expected reduced activity of a conjugated metabolite. This compound is an endogenous metabolite of Genistein.[6]
Visualizing the Assessment Process & Mechanism
To provide a clearer understanding of the methodologies and biological pathways involved, the following diagrams have been generated.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below is a representative protocol for an in vitro transcriptional activation assay.
Estrogen Receptor Alpha (ERα) Transcriptional Activation Assay (Reporter Gene Assay)
1. Objective: To quantify the ability of a test compound to activate the human estrogen receptor alpha (ERα) and induce the expression of a reporter gene (e.g., luciferase) under the control of an Estrogen Response Element (ERE).
2. Materials:
-
Cell Line: A human cell line stably transfected with an ERα expression vector and an ERE-driven luciferase reporter plasmid (e.g., HeLa 9903, T-47D-KBluc).
-
Cell Culture Medium: Phenol red-free DMEM/F12 supplemented with 10% charcoal-stripped fetal bovine serum (CS-FBS) to remove endogenous steroids.
-
Test Compounds: 17β-Estradiol (positive control), Bisphenol A, Genistein, this compound, and a vehicle control (e.g., DMSO).
-
Assay Plate: 96-well, white, clear-bottom tissue culture plates.
-
Luciferase Assay Reagent: Commercially available luciferase substrate kit (e.g., Promega Bright-Glo™).
-
Luminometer: Plate reader capable of measuring luminescence.
3. Methodology:
-
Cell Seeding:
-
Culture cells in phenol red-free medium with CS-FBS for at least 48 hours prior to the assay.
-
Trypsinize and resuspend cells to a final concentration of 1 x 10^5 cells/mL.
-
Seed 100 µL of the cell suspension (1 x 10^4 cells) into each well of a 96-well plate.
-
Incubate the plate for 24 hours at 37°C, 5% CO2.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compounds and controls in the assay medium. A typical concentration range for screening would be from 10^-12 M to 10^-5 M.
-
After 24 hours of incubation, carefully remove the seeding medium from the cells.
-
Add 100 µL of the appropriate compound dilution to each well. Ensure each concentration is tested in triplicate. Include vehicle-only wells as a negative control.
-
Incubate the plate for an additional 24 hours at 37°C, 5% CO2.
-
-
Luminescence Measurement:
-
Equilibrate the plate and the luciferase assay reagent to room temperature.
-
Remove the treatment medium from the wells.
-
Add 100 µL of luciferase assay reagent to each well.
-
Incubate for 5-10 minutes at room temperature, protected from light, to allow for cell lysis and signal stabilization.
-
Measure the luminescence of each well using a plate luminometer.
-
4. Data Analysis:
-
Average the relative light unit (RLU) values for each set of triplicates.
-
Normalize the data by expressing the response as a percentage of the maximal response induced by the positive control (17β-Estradiol).
-
Plot the normalized response against the logarithm of the compound concentration.
-
Use a non-linear regression model (e.g., four-parameter logistic curve) to calculate the EC50 value, which is the concentration of the compound that elicits 50% of the maximal response. The OECD TG 455 provides detailed performance criteria for this assay.[7]
References
- 1. 17β-estradiol | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 2. Editor’s Highlight: Transcriptome Profiling Reveals Bisphenol A Alternatives Activate Estrogen Receptor Alpha in Human Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Physiologically Relevant Estrogen Receptor Alpha Pathway Reporters for Single-Cell Imaging-Based Carcinogenic Hazard Assessment of Estrogenic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Bisphenol AF Is a Full Agonist for the Estrogen Receptor ERα but a Highly Specific Antagonist for ERβ - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Endocrine-Disrupting Potential of Bisphenol A, Bisphenol A Dimethacrylate, 4-n-Nonylphenol, and 4-n-Octylphenol in Vitro: New Data and a Brief Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. mdpi.com [mdpi.com]
Concordance of In Silico Predictions and Experimental Data for G-4'G-7S Bioactivity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of in silico predictive methods and experimental data concerning the bioactivity of G-4'G-7S, an endogenous metabolite of the soy isoflavone genistein. While direct comparative studies on this compound are limited, this document outlines the established methodologies for such comparisons, using its parent compound, genistein, as a case study. The aim is to equip researchers with the necessary frameworks to evaluate the concordance between computational predictions and experimental validation for this and similar compounds. This compound is recognized as a metabolite of genistein and is utilized in research concerning estrogenic activity[1][2][3][4].
Data Presentation: A Framework for Comparison
To facilitate a direct comparison between predicted and experimental bioactivity, quantitative data should be organized as follows. Due to the current lack of specific published data for this compound, the tables below are presented as a template and are populated with representative data for its parent compound, genistein, to illustrate the comparative approach.
Table 1: In Silico Predictions of Estrogenic Activity for Genistein
| Prediction Method | Target | Predicted Endpoint | Predicted Value | Reference |
| Molecular Docking | Estrogen Receptor α (ERα) | Binding Energy | -3.37 kcal/mol | [5] |
| Molecular Docking | Estrogen Receptor β (ERβ) | Binding Energy | -3.57 kcal/mol | [5] |
| Physiologically Based Kinetic (PBK) Model | Human In Vivo | Estrogenic Effective Dose (BMD5) | 0.06 - 4.39 mg/kg bw | [6][7] |
Table 2: Experimental Data on the Estrogenic Activity of Genistein
| Experimental Assay | Target/System | Measured Endpoint | Measured Value (EC50/IC50) | Reference |
| Competitive ER Binding Assay | Estrogen Receptor (ER) | Relative Binding Affinity | Varies by study | [8][9] |
| T47D-KBluc Reporter Assay | ERα and ERβ in T47D cells | EC50 | ~100 nM | [10] |
| MCF-7 Cell Proliferation | ER-positive breast cancer cells | Proliferation | Physiologically relevant concentrations (10 nM-20 µM) | [9] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are summaries of key experimental protocols used to assess estrogenic activity.
1. Estrogen Receptor (ER) Competitive Binding Assay
This assay determines the relative binding affinity of a test compound to the estrogen receptor compared to the natural ligand, 17β-estradiol.
-
Principle: A radiolabeled estrogen, such as [³H]17β-estradiol, is incubated with a source of estrogen receptors (e.g., rat uterine cytosol). The test compound is added in increasing concentrations to compete with the radiolabeled estrogen for binding to the receptor. The concentration of the test compound that inhibits 50% of the binding of the radiolabeled estrogen is determined as the IC50 value.
-
Protocol Outline:
-
Preparation of Cytosol: Uteri from ovariectomized rats are homogenized in a buffer to prepare a cytosolic fraction containing estrogen receptors.
-
Binding Reaction: A constant concentration of [³H]17β-estradiol and varying concentrations of the test compound (or unlabeled 17β-estradiol for a standard curve) are incubated with the uterine cytosol.
-
Separation of Bound and Unbound Ligand: The receptor-bound radioligand is separated from the unbound radioligand, often using a hydroxylapatite slurry.
-
Quantification: The amount of bound radioactivity is measured using liquid scintillation counting.
-
Data Analysis: The data is plotted as the percentage of specific binding versus the log of the competitor concentration to determine the IC50.
-
2. Estrogen-Responsive Luciferase Reporter Gene Assay
This cell-based assay measures the ability of a compound to activate the estrogen receptor and induce the expression of a reporter gene.
-
Principle: A human cell line that expresses estrogen receptors (e.g., T47D or MCF-7) is stably transfected with a plasmid containing an estrogen response element (ERE) linked to a luciferase reporter gene. When an estrogenic compound binds to the ER, the complex binds to the ERE and drives the expression of luciferase. The amount of light produced by the luciferase reaction is proportional to the estrogenic activity of the compound.
-
Protocol Outline:
-
Cell Culture: T47D-KBluc cells are maintained in a suitable culture medium. For the assay, cells are plated in a 96-well plate in a medium lacking phenol red and containing charcoal-stripped serum to remove endogenous estrogens.
-
Compound Treatment: Cells are treated with various concentrations of the test compound. A vehicle control and a positive control (e.g., 17β-estradiol) are included.
-
Incubation: The cells are incubated for a sufficient period (e.g., 24 hours) to allow for receptor binding and gene expression.
-
Cell Lysis: The cells are lysed to release the luciferase enzyme.
-
Luminescence Measurement: A luciferase substrate is added to the cell lysate, and the resulting luminescence is measured using a luminometer.
-
Data Analysis: The fold induction of luciferase activity compared to the vehicle control is calculated for each concentration of the test compound. The EC50 value is determined from the dose-response curve.[10][11][12][13][14]
-
Mandatory Visualizations
Genistein Metabolism to this compound
Caption: Metabolic pathway of genistein to its metabolite this compound via glucuronidation and sulfation.
Estrogen Receptor Signaling Pathway
Caption: Simplified genomic signaling pathway of an estrogenic compound like this compound.
Workflow for Comparing In Silico and Experimental Data
Caption: A logical workflow for comparing in silico predictions with experimental bioactivity data.
Discussion and Future Directions
The concordance between in silico predictions and experimental data is a cornerstone of modern drug discovery and toxicology. For phytoestrogens and their metabolites, computational models can provide initial assessments of bioactivity, guiding further experimental investigation. Molecular docking studies, for example, have been used to investigate the binding of genistein to estrogen receptors.[15][16]
While this compound is known to be a metabolite of genistein, a comprehensive public dataset directly comparing its predicted and experimentally determined estrogenic activity is not yet available. The parent compound, genistein, has been shown to have estrogenic effects in various experimental models, and its activity is influenced by its metabolism.[9][17][18][19] Studies combining in vitro data with physiologically based kinetic (PBK) models have been employed to predict the in vivo estrogenicity of genistein and its metabolites, highlighting the importance of an integrated approach.[6][7]
The lack of specific comparative data for this compound represents a research gap. Future studies should aim to:
-
Perform in silico predictions: Utilize QSAR models and molecular docking to predict the estrogen receptor binding affinity and activation potential of this compound.
-
Conduct experimental validation: Employ estrogen receptor binding assays and cell-based reporter gene assays to experimentally measure the bioactivity of this compound.
-
Directly compare the results: Analyze the concordance between the predicted and experimental data to validate the in silico models for this class of compounds.
Such studies will not only elucidate the specific bioactivity of this compound but also contribute to the refinement of in silico models for predicting the biological effects of other phytoestrogen metabolites. This integrated approach is essential for a more comprehensive understanding of the health effects of dietary compounds and their metabolites.
References
- 1. caltagmedsystems.co.uk [caltagmedsystems.co.uk]
- 2. amsbio.com [amsbio.com]
- 3. estrogenic | MedChemExpress (MCE) Life Science Reagents [medchemexpress.eu]
- 4. medchemexpress.com [medchemexpress.com]
- 5. informaticsjournals.co.in [informaticsjournals.co.in]
- 6. In vitro-in silico-based analysis of the dose-dependent in vivo oestrogenicity of the soy phytoestrogen genistein in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. In vitro‐in silico‐based analysis of the dose‐dependent in vivo oestrogenicity of the soy phytoestrogen genistein in humans - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Binding of genistein to the estrogen receptor based on an experimental electron density study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Estrogenic and antiproliferative properties of genistein and other flavonoids in human breast cancer cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
- 11. Using Reporter Gene Assays to Screen and Identify Chemical Compounds that Modulate Estrogen Receptor Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. assaygenie.com [assaygenie.com]
- 14. Estrogen Receptor Subtype-mediated Luciferase Reporter Gene Assays for Determining (anti) Estrogen Effect ofChemicals [jsu-mse.com]
- 15. Molecular docking of genistein on estrogen receptors, promoter region of BCLX, caspase-3, Ki-67, cyclin D1, and telomere activity - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Protein druggability assessment for natural products using in silico simulation: A case study with estrogen receptor and the flavonoid genistein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. scindeks-clanci.ceon.rs [scindeks-clanci.ceon.rs]
- 18. experts.illinois.edu [experts.illinois.edu]
- 19. Genistein Regulates Lipid Metabolism via Estrogen Receptor β and Its Downstream Signal Akt/mTOR in HepG2 Cells - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal Procedures for G-4'G-7S: A Guide for Laboratory Professionals
Authoritative guidance on the safe and compliant disposal of the research chemical G-4'G-7S, ensuring the safety of laboratory personnel and environmental protection.
This document provides essential safety and logistical information for the proper disposal of this compound (genistein-4'-glucuronide-7-sulfate), a metabolite of the soy isoflavone genistein utilized in studies related to estrogenic activity.[1][2][3] Adherence to these procedures is critical for maintaining a safe laboratory environment and ensuring compliance with institutional and regulatory standards.
Due to the absence of a specific Safety Data Sheet (SDS) for this compound, the following procedures are based on the known hazards of its parent compound, genistein, and general best practices for the disposal of laboratory chemical waste. Genistein is classified as harmful if swallowed and may cause skin and eye irritation.
Hazard and Safety Information
Researchers handling this compound should take the following precautions. This information is summarized from the Safety Data Sheets of its parent compound, genistein.
| Hazard Category | Description of Hazard and Required Safety Precautions |
| Acute Toxicity (Oral) | Genistein is harmful if swallowed. Avoid ingestion. Wash hands thoroughly after handling. |
| Skin Corrosion/Irritation | May cause skin irritation. Wear protective gloves and a lab coat. In case of contact, wash the affected area with soap and water. |
| Eye Damage/Irritation | May cause eye irritation. Wear safety glasses or goggles. In case of contact, flush eyes with copious amounts of water. |
| Personal Protective Equipment (PPE) | Always wear appropriate PPE, including a lab coat, safety glasses with side shields or goggles, and chemical-resistant gloves. |
| Engineering Controls | Handle in a well-ventilated area, preferably in a chemical fume hood, to minimize inhalation exposure. |
Step-by-Step Disposal Protocol
The following protocol outlines the necessary steps for the safe disposal of this compound waste.
1. Waste Identification and Segregation:
-
Characterize the Waste: All materials contaminated with this compound, including unused product, solutions, contaminated labware (e.g., pipette tips, vials), and personal protective equipment (PPE), must be treated as hazardous chemical waste.
-
Segregate Waste Streams: Do not mix this compound waste with other incompatible waste streams. It should be collected in a designated container.
2. Waste Collection and Container Management:
-
Select Appropriate Containers: Use a chemically resistant, leak-proof container with a secure screw-top lid for collecting this compound waste. The original product container, if empty, can be a suitable option.
-
Label Containers Clearly: Immediately label the waste container with a "Hazardous Waste" label. The label must include:
-
The full chemical name: "this compound (genistein-4'-glucuronide-7-sulfate)"
-
The concentration (if in solution)
-
The primary hazard(s) (e.g., "Harmful if Swallowed," "Irritant")
-
The date accumulation started
-
The name of the principal investigator and laboratory contact information
-
-
Keep Containers Closed: Waste containers must be kept tightly closed at all times, except when adding waste.[2]
3. On-site Storage:
-
Designated Storage Area: Store the sealed and labeled waste container in a designated, secure area away from general laboratory traffic.
-
Secondary Containment: Place the waste container in a secondary containment bin or tray to prevent the spread of material in case of a leak.
-
Incompatible Materials: Ensure the storage area is away from incompatible chemicals.
4. Disposal Request and Pick-up:
-
Follow Institutional Procedures: Adhere to your institution's specific procedures for hazardous waste disposal. This typically involves submitting a waste pick-up request to the Environmental Health and Safety (EHS) office.
-
Do Not Dispose Down the Drain: Under no circumstances should this compound waste be disposed of down the sink or in the regular trash.[2]
5. Empty Container Disposal:
-
Triple Rinsing: Empty this compound containers must be triple-rinsed with a suitable solvent (e.g., water or ethanol) before being discarded as non-hazardous waste.[4]
-
Collect Rinsate: The first rinsate must be collected and disposed of as hazardous waste.[2] Subsequent rinsates may be permissible for drain disposal depending on local regulations; consult your EHS office for guidance.
-
Deface Label: Completely remove or deface the original label on the empty container before disposal.[4]
Disposal Workflow Diagram
The following diagram illustrates the logical flow of the this compound disposal process.
Caption: Workflow for the safe disposal of this compound from the point of generation to final disposal.
By adhering to these detailed procedures, researchers can ensure the safe handling and disposal of this compound, thereby protecting themselves, their colleagues, and the environment. Always consult your institution's specific guidelines and the relevant Safety Data Sheets for the most accurate and up-to-date information.
References
- 1. acewaste.com.au [acewaste.com.au]
- 2. policies.dartmouth.edu [policies.dartmouth.edu]
- 3. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Hazardous Waste Disposal Procedures | The University of Chicago Environmental Health and Safety [safety.uchicago.edu]
Essential Safety and Handling Protocols for G-4'G-7S
Disclaimer: The following information is provided as a template for safe laboratory practices. The compound "G-4'G-7S" is not found in publicly available chemical databases. The data and protocols provided below are based on a common laboratory biochemical, Guanine , and should be adapted to the specific hazards of the actual substance being handled, as identified in its Safety Data Sheet (SDS). Always consult the specific SDS for the compound you are using before beginning any work.
This guide provides essential, immediate safety and logistical information for handling Guanine, including operational and disposal plans. It is intended for researchers, scientists, and drug development professionals.
Hazard Identification and Personal Protective Equipment (PPE)
Based on the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, Guanine is not classified as a hazardous substance. However, as a matter of good laboratory practice, appropriate PPE should always be worn when handling any chemical powder.
Recommended PPE:
-
Gloves: Nitrile or latex gloves to prevent skin contact.
-
Eye Protection: Safety glasses with side shields or goggles.
-
Body Protection: A standard laboratory coat.
-
Respiratory Protection: Not required under normal conditions of use. If generating dust, a NIOSH-approved N95 respirator is recommended.
Quantitative Data Summary
The following table summarizes key quantitative data for Guanine.
| Property | Value |
| Molecular Formula | C₅H₅N₅O |
| Molar Mass | 151.13 g/mol |
| Melting Point | 360 °C (decomposes) |
| Solubility in Water | Insoluble |
| Appearance | White to off-white crystalline powder |
| PubChem CID | 764 |
Handling and Storage Procedures
Operational Plan:
-
Preparation: Designate a specific area for handling Guanine. Ensure the work area is clean and free of clutter.
-
Weighing: Weigh the powder in a fume hood or on a bench with good ventilation to minimize dust inhalation. Use a spatula to transfer the powder.
-
Dissolving: Guanine is insoluble in water but soluble in dilute acids and bases. When preparing solutions, slowly add the powder to the solvent while stirring to prevent clumping.
-
Post-Handling: After handling, wipe down the work area with a damp cloth. Wash hands thoroughly with soap and water.
Storage:
-
Store in a tightly sealed container.
-
Keep in a cool, dry, and well-ventilated area.
-
Store away from strong oxidizing agents.
Disposal Plan
-
Waste Collection: Collect all Guanine waste, including contaminated PPE and weighing papers, in a designated, labeled hazardous waste container.
-
Disposal: Dispose of the waste according to your institution's and local environmental regulations. Do not dispose of it down the drain or in the regular trash.
Experimental Protocol: Preparation of a Guanine Stock Solution
This protocol details the steps for preparing a 10 mM stock solution of Guanine in a basic solution.
Materials:
-
Guanine powder
-
1 M Sodium Hydroxide (NaOH)
-
Deionized (DI) water
-
50 mL conical tube
-
Magnetic stirrer and stir bar
-
pH meter
Methodology:
-
Weigh out 75.57 mg of Guanine powder and transfer it to the 50 mL conical tube.
-
Add approximately 40 mL of DI water to the tube.
-
Place a magnetic stir bar in the tube and place it on a magnetic stirrer.
-
While stirring, slowly add 1 M NaOH dropwise until the Guanine powder completely dissolves.
-
Use the pH meter to adjust the pH of the solution to approximately 11.
-
Once the Guanine is fully dissolved and the pH is stable, add DI water to bring the final volume to 50 mL.
-
Filter sterilize the solution if required for downstream applications.
-
Store the stock solution at 4°C.
Visual Workflow for Guanine Handling
The following diagram illustrates the standard workflow for safely handling Guanine in a laboratory setting.
Caption: Workflow for safe handling of Guanine, from preparation to disposal.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
